Spirodionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDLVXYMKUPPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Spirodionic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodionic acid is a novel microbial metabolite first isolated from Streptomyces sp. Tü 6077.[1] Its unique spiro[4.5]decene skeleton, characterized by a fused five- and six-membered ring system, presents a compelling scaffold for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, biosynthesis, and synthetic pathways. While detailed biological activity and specific signaling pathway modulations are yet to be extensively reported in the literature, this guide lays the foundational chemical knowledge necessary for further investigation into its potential as a bioactive compound.
Chemical Structure and Elucidation
The chemical formula for this compound is C₁₅H₂₀O₄.[2] The structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Core Scaffold: this compound possesses a spiro[4.5]dec-6-ene-1,8-dione core. This bicyclic system consists of a cyclopentane ring and a cyclohexene ring sharing a single carbon atom (the spiro center).
Substituents: The core scaffold is further functionalized with:
-
An ethyl group.
-
A carboxylic acid moiety.
-
Three stereogenic centers, leading to specific stereoisomers.
The structural elucidation was instrumental in understanding its novel architecture and biosynthetic origins.[1]
Table 1: Physicochemical Properties of this compound and Related Scaffolds
| Property | Value | Source/Comment |
| This compound | ||
| Molecular Formula | C₁₅H₂₀O₄ | [2] |
| Molecular Weight | 264.32 g/mol | PubChem CID: 23635065 |
| Physical State | Solid | Targetmol |
| Spiro[4.5]decane (Parent Scaffold) | ||
| Boiling Point | 107-114 °C (at 22 Torr) | ChemicalBook (for Spiro[4.5]decan-1-one) |
| Density | 0.978 g/cm³ (at 25 °C) | ChemicalBook (for Spiro[4.5]decan-1-one) |
| Propionic Acid (Functional Group) | ||
| pKa | 4.87 | [3] |
| logP | 0.33 | [3] |
| Melting Point | -20.5 °C | [4] |
| Boiling Point | 141.15 °C | [4] |
| Solubility in water | Miscible | [4] |
Biosynthesis
The biosynthesis of this compound in Streptomyces sp. is proposed to occur via a fascinating intermolecular Diels-Alder-type reaction.[1] This cycloaddition involves the precursors 6-ethyl-2H-pyrone and sarkomycin.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation of this compound from Streptomyces sp. Tü 6077
A general protocol for the isolation of metabolites from Streptomyces species involves the following steps. Specific details for this compound would be found in the primary literature.[1]
-
Fermentation: Culturing of Streptomyces sp. Tü 6077 in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: After a specific incubation period, the culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques (e.g., silica gel column chromatography, High-Performance Liquid Chromatography - HPLC) to separate the different components.
-
Purification and Identification: Fractions containing the compound of interest are further purified, and the structure is confirmed using spectroscopic methods like NMR and MS.
Caption: General workflow for isolating this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved, providing a chemical route to this natural product and allowing for the synthesis of analogs for further study. One reported synthesis involves a selective spiroannelation strategy using a twofold Michael addition.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published data on the specific biological activities of this compound. While many spirocyclic compounds exhibit a range of biological effects, including antimicrobial and anticancer activities, specific studies on this compound are not yet available in the public domain.
Therefore, no specific signaling pathways modulated by this compound can be definitively described at this time. Future research in this area is critical to understanding the potential of this compound in drug development.
Future Directions
The novel structure of this compound makes it an intriguing candidate for biological screening. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities of this compound.
-
Mechanism of Action Studies: If biological activity is identified, subsequent studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis route allows for the creation of analogs to explore how modifications to the this compound scaffold affect its biological activity.
This technical guide provides a solid foundation of the known chemical aspects of this compound. The lack of biological data highlights a significant opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this unique molecule.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H20O4 | CID 23635065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propionic acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mechanism of Action of Spirodionic Acid Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirodionic acid derivatives, a class of compounds that includes the insecticides spirotetramat and spiromesifen, exert their biological effects through the potent and specific inhibition of acetyl-CoA carboxylase (ACC).[1][2][3] This enzyme plays a pivotal role in the biosynthesis of lipids, which are crucial for a multitude of physiological processes in insects, including development, growth, and reproduction.[4][5] By disrupting lipid metabolism, these compounds lead to the cessation of growth, abnormal molting, and ultimately, the death of susceptible insect pests.[2][6] This guide provides a comprehensive overview of the mechanism of action, detailing the affected signaling pathways, quantitative data on inhibitory activity, and the experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary molecular target of this compound derivatives is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[7][8] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[9] ACC is a multifunctional enzyme with two key catalytic activities: biotin carboxylase (BC) and carboxyltransferase (CT).[8] this compound derivatives, specifically the enol form of spirotetramat, have been shown to inhibit insect and spider mite ACCs by interfering with the carboxyltransferase partial reaction.[10]
This inhibition of ACC leads to a depletion of malonyl-CoA, the essential building block for the synthesis of long-chain fatty acids by fatty acid synthase (FAS).[5][9] The disruption of fatty acid synthesis has profound consequences for the insect, as lipids are vital components of cell membranes, energy storage molecules (triglycerides), and precursors for signaling molecules.[4][11] The inability to produce these essential lipids results in a cascade of detrimental effects, including arrested development, particularly in immature stages, reduced fecundity in adult females, and ultimately, mortality.[6][12][13]
Systemic Activity and Metabolism
A key feature of some this compound derivatives, such as spirotetramat, is their systemic nature within plants.[1][14] After application, spirotetramat is absorbed by the plant and can be transported through both the xylem and phloem, a property known as ambimobility.[1][6][14] This dual-systemic movement ensures that the active compound is distributed throughout the plant, including to new growth and roots, providing comprehensive protection against concealed and sap-feeding pests.[1][2][6]
In the plant, spirotetramat is hydrolyzed to its active enol form.[14] This conversion is crucial for its insecticidal activity, as the enol is the form that effectively inhibits the target ACC enzyme.[10]
Signaling Pathways and Physiological Consequences
The inhibition of ACC by this compound derivatives initiates a cascade of events that disrupt cellular and physiological processes in insects. The central pathway affected is lipid biosynthesis.
Caption: Inhibition of the lipid biosynthesis pathway by this compound derivatives.
The disruption of these fundamental processes manifests in several observable effects on the target pests:
-
Cessation of Growth and Development: Immature insect stages, which have high demands for lipids for growth and molting, are particularly susceptible.[6]
-
Reduced Fecundity and Fertility: Adult females exposed to these compounds show a significant reduction in egg laying and egg viability.[12][13]
-
Mortality: The cumulative effect of disrupted lipid metabolism leads to the death of the insect.[2]
Quantitative Data on Inhibitory Activity
The potency of this compound derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the lethal concentration (LC50). While specific IC50 values for direct enzyme inhibition are not always readily available in public literature, the biological efficacy is well-documented.
| Compound | Target Pest | Bioassay Type | LC50 Value | Reference |
| Spiromesifen | Bemisia tabaci (Whitefly) | Leaf-dip | > 30,000 mg/L (Resistant Strain) | [15] |
| Spirotetramat | Bemisia tabaci (Whitefly) | Leaf-dip | 368.1 mg/L (Resistant Strain) | [15] |
It is important to note that resistance to these compounds has been observed in some field populations, leading to significantly higher LC50 values.[15][16]
Experimental Protocols
The elucidation of the mechanism of action of this compound derivatives has relied on a variety of biochemical and toxicological assays.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of the ACC enzyme.
Objective: To determine the concentration of the test compound required to inhibit 50% of the ACC enzyme activity (IC50).
Methodology:
-
Enzyme Preparation: ACC can be partially purified from insect tissues (e.g., Myzus persicae, Spodoptera frugiperda) or expressed in a recombinant system (e.g., baculovirus expression in insect cells).[10]
-
Assay Principle: The activity of ACC is typically measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.[17]
-
Reaction Mixture: A typical reaction mixture includes:
-
Purified or recombinant ACC enzyme
-
Acetyl-CoA (substrate)
-
ATP (cofactor)
-
MgCl₂ (cofactor)
-
[¹⁴C]HCO₃⁻ (radiolabeled substrate)
-
Buffer solution (e.g., Tris-HCl)
-
Varying concentrations of the test compound (e.g., spirotetramat-enol)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: The reaction is stopped by the addition of an acid (e.g., HCl). The acid-stable radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is then measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an Acetyl-CoA Carboxylase (ACC) inhibition assay.
Alternative high-throughput screening methods for ACC inhibitors include fluorescence intensity-based phosphate assays and fluorescence polarization-based ADP assays.[18][19]
Insect Bioassays
These assays are essential for evaluating the in vivo efficacy of the compounds against target pests.
Objective: To determine the lethal concentration (LC50 or LC90) or lethal dose (LD50) of the compound.
Methodology (Leaf-Dip Bioassay):
-
Insect Rearing: A susceptible population of the target insect is reared under controlled laboratory conditions.
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Preparation of Test Solutions: Serial dilutions of the test compound are prepared in an appropriate solvent (e.g., acetone-water mixture).
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Treatment: Plant leaves (e.g., cotton, cabbage) are dipped into the test solutions for a specific duration. Control leaves are dipped in the solvent alone.
-
Exposure: The treated leaves are allowed to dry, and then a known number of insects (e.g., adult whiteflies, aphid nymphs) are placed on the leaves within a ventilated container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) after exposure.
-
Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and subjected to probit analysis to determine the LC50 and LC90 values.
Conclusion
This compound derivatives represent a significant class of insecticides with a well-defined mechanism of action targeting lipid biosynthesis. Their primary mode of action is the inhibition of acetyl-CoA carboxylase, a critical enzyme in the production of fatty acids. This disruption of a fundamental metabolic pathway leads to potent insecticidal activity against a range of sap-feeding pests. The systemic properties of certain compounds within this class, such as spirotetramat, further enhance their efficacy in agricultural settings. A thorough understanding of this mechanism is crucial for the effective use of these compounds, the management of potential resistance, and the development of new and improved insecticides.
References
- 1. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Concurrence in the ability for lipid synthesis between life stages in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pomais.com [pomais.com]
- 7. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 9. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A journey into the world of insect lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spirotetramat - Wikipedia [en.wikipedia.org]
- 15. Spiromesifen and spirotetramat resistance in field populations of Bemisia tabaci Gennadius in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Biosynthesis of Spirodionic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
Spirodionic acid and its analogs represent a class of polyketide natural products with significant therapeutic potential. Understanding their biosynthesis is crucial for harnessing their medicinal properties through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing strong parallels with the closely related and better-characterized biosynthesis of spirolaxine. The pathway is initiated by a type III polyketide synthase (PKS) and proceeds through a series of tailoring reactions, including oxidations and rearrangements, to furnish the characteristic this compound scaffold. This document details the key enzymatic players, proposed intermediates, and available experimental data, offering a foundational resource for researchers in the field.
Introduction
This compound is a polyketide metabolite characterized by a unique spiro-ketal ring system, a structural feature often associated with diverse biological activities. While the direct biosynthetic pathway of this compound is not yet fully elucidated, significant insights can be gleaned from the biosynthesis of spirolaxine, a structurally similar compound produced by the fungus Sporotrichum laxum. This guide will focus on the established and proposed steps in the biosynthesis of these spiro-containing polyketides, providing a robust framework for future research and development.
The Core Biosynthetic Machinery: A Type III Polyketide Synthase
The biosynthesis of the this compound core is initiated by a Type III polyketide synthase (PKS). In the case of spirolaxine, the dedicated enzyme is Sl-PKS2.[1] Type III PKSs are homodimeric enzymes that iteratively condense a starter acyl-CoA unit with several malonyl-CoA extender units to generate a poly-β-keto chain, which is then cyclized to form an aromatic scaffold.
Starter and Extender Units
The biosynthesis of the polyketide backbone of spirolaxine, and likely this compound, utilizes a fatty acyl-CoA molecule as a starter unit and malonyl-CoA as the extender unit.[1]
-
Starter Unit: Fatty acyl-CoAs of varying chain lengths (typically C6-C10) are incorporated as the initial building block.[1]
-
Extender Unit: Malonyl-CoA provides the two-carbon units for the iterative extension of the polyketide chain.
The selection of the specific fatty acyl-CoA starter unit contributes to the diversity of the final products.
The Polyketide Synthase Reaction
The Sl-PKS2 enzyme catalyzes the following key steps:
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Chain Initiation: Loading of a fatty acyl-CoA starter unit onto the enzyme's active site.
-
Chain Elongation: Iterative decarboxylative condensation of malonyl-CoA units to the growing polyketide chain.
-
Cyclization and Aromatization: The resulting poly-β-keto intermediate undergoes an intramolecular aldol condensation to form a resorcinolic acid intermediate, which is then decarboxylated to yield an alkylresorcinol.[1]
Proposed Biosynthetic Pathway of this compound
Based on the characterized pathway of spirolaxine, the biosynthesis of this compound is proposed to proceed through the following key stages, starting from the alkylresorcinol intermediate.
Key Intermediates and Enzymatic Transformations
The transformation of the initial alkylresorcinol product into the final this compound structure requires a series of post-PKS modifications, often referred to as tailoring reactions. These reactions are catalyzed by a suite of enzymes typically encoded within the same biosynthetic gene cluster (BGC) as the PKS.
Proposed Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of this compound.
Tailoring Enzymes
The following classes of tailoring enzymes are proposed to be involved in the biosynthesis of this compound:
-
Cytochrome P450 Monooxygenases: These enzymes are responsible for the regioselective hydroxylation of the alkylresorcinol core and subsequent oxidative rearrangements that are crucial for the formation of the spiro-ketal moiety.
-
Methyltransferases: S-adenosyl methionine (SAM)-dependent methyltransferases are likely involved in the methylation of hydroxyl groups on the aromatic ring or other parts of the molecule.
-
Dehydrogenases/Reductases: These enzymes may be involved in modifying the oxidation state of intermediates in the pathway.
The exact sequence of these tailoring reactions is a key area for future research.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. The following table summarizes the available data for the key enzyme in the related spirolaxine pathway, Sl-PKS2.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Reference |
| Sl-PKS2 | Hexanoyl-CoA | 25.3 ± 2.1 | 0.12 ± 0.01 | [1] |
| Sl-PKS2 | Octanoyl-CoA | 18.9 ± 1.5 | 0.15 ± 0.01 | [1] |
| Sl-PKS2 | Decanoyl-CoA | 15.2 ± 1.1 | 0.18 ± 0.01 | [1] |
| Sl-PKS2 | Malonyl-CoA | 45.6 ± 3.8 | - | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of the spirolaxine biosynthetic pathway, which are directly applicable to the investigation of this compound biosynthesis.
Gene Disruption and Heterologous Expression
Objective: To identify the genes responsible for this compound biosynthesis.
Caption: Workflow for gene identification and functional characterization.
Methodology:
-
Gene Disruption:
-
A disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene is constructed.
-
The producing organism is transformed with this cassette, and homologous recombination leads to the replacement of the target gene.
-
Metabolite analysis of the resulting mutant strain by HPLC and LC-MS is used to confirm the loss of this compound production.[1]
-
-
Heterologous Expression:
-
The candidate biosynthetic genes are cloned into an expression vector.
-
The vector is introduced into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.
-
The culture broth of the recombinant host is analyzed for the production of this compound or its intermediates.[1]
-
Enzyme Assays
Objective: To characterize the function and kinetics of the biosynthetic enzymes.
Methodology for Type III PKS (Sl-PKS2):
-
Protein Expression and Purification: The enzyme is overexpressed in E. coli with an affinity tag (e.g., His-tag) and purified using affinity chromatography.[1]
-
In Vitro Assay: The purified enzyme is incubated with the starter unit (fatty acyl-CoA) and the extender unit (radiolabeled or unlabeled malonyl-CoA) in a suitable buffer.[1]
-
Product Analysis: The reaction products are extracted and analyzed by thin-layer chromatography (TLC), HPLC, and LC-MS to identify and quantify the alkylresorcinol products.[1]
-
Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Km and kcat values.[1]
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating example of polyketide diversification. While the core of the pathway, involving a type III PKS, is reasonably well understood through analogy to spirolaxine biosynthesis, the precise sequence and mechanisms of the tailoring reactions that install the characteristic spiro-ketal remain a key area for future investigation. The identification and characterization of the complete biosynthetic gene cluster for this compound will be instrumental in fully elucidating this pathway. Such knowledge will not only provide fundamental insights into natural product biosynthesis but also pave the way for the engineered production of novel this compound analogs with potentially improved therapeutic properties. The experimental approaches outlined in this guide provide a clear roadmap for researchers to unravel the remaining mysteries of this compound biosynthesis.
References
The Spirodionic Acid Core: A Scaffold for Diverse Biological Activity
An In-depth Guide to the Structure-Activity Relationship of Spirodionic Acid Compounds for Researchers, Scientists, and Drug Development Professionals.
The this compound core, characterized by a unique spirocyclic arrangement of a dionic acid moiety, has emerged as a privileged scaffold in medicinal chemistry and agrochemistry. This versatile structural motif is the foundation for a wide array of compounds exhibiting a remarkable spectrum of biological activities, ranging from insecticidal and herbicidal to anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of various classes of this compound compounds, offering insights into the molecular features that govern their biological functions. Detailed experimental methodologies and an exploration of the signaling pathways modulated by these compounds are included to facilitate further research and development in this exciting field.
Core Structure and Mechanism of Action
This compound derivatives are broadly classified based on the nature of the heterocyclic ring system fused at the spiro center. Prominent examples include spirotetramat and spirodiclofen, which are derivatives of tetramic and tetronic acids, respectively. A key mode of action for many insecticidal and herbicidal spirodionic acids is the inhibition of acetyl-CoA carboxylase (ACC), a crucial enzyme in lipid biosynthesis.[1] By blocking ACC, these compounds disrupt the production of fatty acids, leading to metabolic failure and death in susceptible organisms.
However, the biological activities of this compound derivatives extend far beyond ACC inhibition. Spirooxindoles, for instance, have garnered significant attention for their potent anticancer properties, often achieved through the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis. Similarly, spiropiperidine-containing compounds have shown promise as anti-inflammatory agents and histone deacetylase (HDAC) inhibitors.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound compounds is intricately linked to their three-dimensional structure. Modifications to the core scaffold, as well as the nature and position of various substituents, can profoundly influence their potency, selectivity, and pharmacokinetic properties. The following sections summarize the key SAR findings for different classes of this compound derivatives.
Insecticidal and Acaricidal Activity
Spirotetramat and its analogues have been extensively studied for their insecticidal and acaricidal properties. The SAR of these compounds reveals several key features:
-
The Spirocyclic Core: The spirocyclic system is essential for activity, providing a rigid framework that correctly orients the key functional groups for interaction with the ACC enzyme.
-
The Acyl Group: The nature of the acyl group at the enol oxygen is critical. For instance, the ethyl carbonate group in spirotetramat is a key feature for its pro-insecticidal nature.[2]
-
Substituents on the Phenyl Ring: The substitution pattern on the 3-phenyl ring significantly impacts potency. Electron-withdrawing or donating groups at specific positions can modulate the electronic properties of the molecule and its binding affinity to the target enzyme.
-
The Cyclohexane Ring: Modifications to the cyclohexane ring, such as the introduction of different substituents, can influence the lipophilicity and metabolic stability of the compounds.
Table 1: SAR of Spirotetramat Analogues against Various Pests
| Compound | R1 (at C4-enol) | R2 (on Phenyl Ring) | R3 (on Cyclohexane) | Target Pest | Activity (LC50/IC50) |
| Spirotetramat | -OCOOEt | 2,5-di-Me | 8-OMe | Aphis gossypii | Sublethal effects at LC10, LC30 |
| Analogue 1 | -H | 2,5-di-Me | 8-OMe | Aphis fabae | 0.42 mg/L |
| Analogue 2 | -COMe | 2,5-di-Me | 8-OMe | Aphis fabae | 0.28 mg/L |
| Analogue 3 | -COEt | 2,5-di-Me | 8-OMe | Tetranychus cinnabarinus | Comparable to Spirotetramat |
| Spirodiclofen | 2,2-dimethylbutyryloxy | 2,4-di-Cl | - | Tetranychus cinnabarinus | Potent acaricidal activity |
| Spirodiclofen Ether Derivative 1 | -OCH2Ph | 2,4-di-Cl | - | Aphis citricola | >2.0-fold potent than spirodiclofen |
| Spirodiclofen Ether Derivative 2 | -OCH2(4-Cl-Ph) | 2,4-di-Cl | - | Mythimna separata | >1.8-fold potent than spirodiclofen |
Anticancer Activity of Spirooxindoles
Spirooxindoles represent a prominent class of spiro-compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key proteins in cancer-related signaling pathways, such as the p53-MDM2 interaction and Polo-like kinase 4 (Plk4).
-
Inhibition of p53-MDM2 Interaction: Certain spirooxindoles act as potent inhibitors of the murine double minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor. By disrupting the p53-MDM2 interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[3]
-
Inhibition of Plk4 Kinase: Plk4 is a serine/threonine kinase that plays a crucial role in centrosome duplication. Overexpression of Plk4 is observed in various cancers. Spirooxindole derivatives have been shown to inhibit Plk4, leading to mitotic defects and cancer cell death.
Table 2: Anticancer Activity of Spirooxindole Derivatives
| Compound | Modification on Spirooxindole Core | Cancer Cell Line | Activity (IC50 in µM) |
| MI-888 | - | SJSA-1 (osteosarcoma) | 0.00044 (Ki) |
| Analogue 4 | Pyrrolidine-thiazolidinone hybrid | HCT116 (colon) | 51 |
| Analogue 5 | Pyrrolidine-thiazolidinone hybrid | Caco2 (colorectal) | 63 |
| Analogue 6 | Pyrrolizidine-fused | MDA-MB-231 (breast) | 3.797 |
| Analogue 7 | Pyrrolizidine-fused | PC3 (prostate) | 4.314 |
| Analogue 8 | Benzimidazole scaffold | MDA-MB 231 (breast) | 3.797–6.879 |
| Analogue 9 | Benzimidazole scaffold | PC3 (prostate) | 4.252 to 7.567 |
Antimicrobial Activity
Several spiro-compounds, particularly those incorporating heterocyclic moieties like pyran and thiazolidine, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Spiro-Compounds
| Compound Class | Specific Derivative | Target Microorganism | Activity (MIC in µg/mL) |
| Spiro-4H-pyran | Indole and cytosine derivative | Staphylococcus aureus | 32 |
| Spiro-4H-pyran | Indole and cytosine derivative | Streptococcus pyogenes | 64 |
| Spiro-thiazolidine | Nanocomposite with silver nanoparticles | Methicillin-resistant S. aureus (MRSA) | 3.81 |
| Spiro-indoline | - | S. aureus | 2 |
| Spirooxindole | 3-[(4-fluorophenyl)carbonyl]-4-phenylspiro[indole-3,2-pyrrolidin]-2(1H)-one | Staphylococcus aureus | 20 |
| Spirooxindole | 3-[(4-fluorophenyl)carbonyl]-5-(2-methylpropyl)-4-(phenyl)spiro[indole-3,2-pyrrolidin]-2(1H)-one | Escherichia coli | 20 |
Key Signaling Pathways
The diverse biological activities of this compound compounds stem from their ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Acetyl-CoA Carboxylase (ACC) Inhibition Pathway
This pathway is central to the insecticidal and herbicidal action of many spirodionic acids.
p53-MDM2 Signaling Pathway
Spirooxindoles can activate the p53 tumor suppressor pathway by inhibiting its negative regulator, MDM2.
Plk4 Kinase Signaling Pathway
Inhibition of Plk4 by spirooxindoles disrupts centrosome duplication and leads to mitotic catastrophe in cancer cells.
NF-κB and MAPK Signaling Pathways in Inflammation
Certain spiropiperidine derivatives exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound compounds.
General Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
A common and efficient method for synthesizing spirooxindoles is the 1,3-dipolar cycloaddition reaction. This typically involves the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid (e.g., proline or sarcosine), which then reacts with a dipolarophile (e.g., an α,β-unsaturated ketone).
General Procedure:
-
To a solution of the isatin (1.0 mmol) and the amino acid (1.2 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL), add the dipolarophile (1.0 mmol).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Synthesis of Spirotetramat
The synthesis of spirotetramat involves a multi-step process, a simplified representation of which is provided below. The key steps include the formation of a spirocyclic intermediate followed by acylation.
Simplified Synthetic Scheme:
-
Reaction of 2,5-dimethylphenylacetyl chloride with ethyl 1-amino-4-methoxycyclohexanecarboxylate to form an amide intermediate.
-
Intramolecular cyclization of the amide intermediate to form the spiro-tetramic acid core.
-
Acylation of the enol hydroxyl group with ethyl chloroformate to yield spirotetramat.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol Overview:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]
Protocol Overview:
-
Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which reacts with nitrite to form a colored product.
-
Measure the absorbance at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Histone Deacetylase (HDAC) Activity Assay
HDAC activity can be measured using commercially available kits, which are often based on a fluorometric or colorimetric method.
General Principle:
-
A substrate containing an acetylated lysine residue is incubated with a source of HDAC enzyme (e.g., nuclear extract or purified HDAC).
-
The HDAC enzyme deacetylates the lysine residue.
-
A developer solution is added, which specifically recognizes and processes the deacetylated substrate to produce a fluorescent or colored product.
-
The fluorescence or absorbance is measured, and the HDAC activity is proportional to the signal generated.
-
To test for HDAC inhibition, the assay is performed in the presence of the test compound, and the reduction in signal is measured.[6]
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and valuable scaffold in the development of new therapeutic and agrochemical agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the biological activity and selectivity of these compounds. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore the broad potential of this chemical class.
Future research in this area should continue to focus on:
-
Rational Design and Synthesis: Leveraging the established SAR to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways of new this compound derivatives to better understand their biological effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of this compound compounds for other diseases, such as neurodegenerative disorders and metabolic diseases.
-
Development of More Efficient and Sustainable Synthetic Methodologies: Optimizing synthetic routes to improve yields, reduce costs, and minimize environmental impact.
By continuing to explore the rich chemistry and biology of this compound compounds, the scientific community can unlock their full potential for the benefit of human health and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
An In-depth Technical Guide to the Spectroscopic Data of Spirodionic Acids
For Researchers, Scientists, and Drug Development Professionals
The term "spirodionic acid" generally refers to a class of natural products known as spirotetronate antibiotics. These compounds are characterized by a unique spirocyclic system containing a tetronic acid moiety. Due to their complex structures and significant biological activities, including antibacterial and antitumor properties, spirotetronates are of great interest to the scientific community. This guide provides a comprehensive overview of the spectroscopic data for a representative member of this class, decatromicin B, along with the experimental protocols for its isolation and characterization.
Spectroscopic Data of Decatromicin B
The structural elucidation of spirotetronate antibiotics like decatromicin B relies heavily on a combination of spectroscopic techniques. The following tables summarize the key NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of Decatromicin B (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 4.08 | d | 9.8 |
| 4 | 2.54 | m | |
| 5 | 1.60, 1.35 | m | |
| 6 | 1.75, 1.25 | m | |
| 7 | 3.50 | dd | 10.3, 4.4 |
| 8 | 1.95 | m | |
| 9 | 3.39 | ddd | 10.3, 10.3, 4.4 |
| 10 | 1.60 | m | |
| 11 | 1.45, 1.15 | m | |
| 12 | 1.80, 1.20 | m | |
| 13 | 1.90 | m | |
| 14 | 0.95 | d | 6.8 |
| 15 | 0.88 | d | 6.8 |
| 17 | 5.35 | s | |
| 18 | 1.79 | s | |
| 19 | 6.09 | s | |
| 21 | 6.82 | s | |
| 22 | 6.90 | s | |
| 1' | 5.30 | d | 2.0 |
| 2' | 4.25 | dd | 3.4, 2.0 |
| 3' | 3.80 | dd | 9.8, 3.4 |
| 4' | 3.55 | m | |
| 5' | 3.95 | dq | 9.8, 6.4 |
| 6' | 1.25 | d | 6.4 |
| N-Me | 2.30 | s |
¹³C NMR Spectroscopic Data of Decatromicin B (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 172.5 |
| 2 | 103.2 |
| 3 | 80.1 |
| 4 | 45.2 |
| 5 | 25.1 |
| 6 | 32.8 |
| 7 | 78.9 |
| 8 | 35.6 |
| 9 | 70.2 |
| 10 | 38.1 |
| 11 | 28.9 |
| 12 | 36.5 |
| 13 | 30.1 |
| 14 | 21.5 |
| 15 | 20.8 |
| 16 | 168.7 |
| 17 | 118.5 |
| 18 | 135.1 |
| 19 | 115.2 |
| 20 | 128.4 |
| 21 | 110.1 |
| 22 | 121.3 |
| 1' | 98.5 |
| 2' | 70.5 |
| 3' | 72.1 |
| 4' | 75.3 |
| 5' | 68.9 |
| 6' | 18.2 |
| N-Me | 28.7 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Spectroscopic Technique | Key Data |
| FT-IR (KBr, cm⁻¹) | 3400 (br, O-H), 2950 (C-H), 1720 (C=O, ester), 1680 (C=O, tetronic acid), 1620 (C=C) |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M-H]⁻ calculated for C₄₅H₅₇N₂O₁₀Cl: 821.3831, found: 821.3829 |
Experimental Protocols
The isolation and characterization of spirotetronate antibiotics involve a multi-step process, beginning with fermentation of the producing microorganism, followed by extraction and chromatographic purification of the target compounds.
Fermentation and Extraction
-
Fermentation: The producing strain, Actinomadura sp., is cultured in a suitable production medium under optimal temperature and aeration conditions for a specific duration to allow for the biosynthesis of the desired metabolites.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelium and supernatant are typically extracted separately with an organic solvent such as ethyl acetate or butanol to capture a broad range of secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography on silica gel or HP-20 resin.
-
Medium-Pressure Liquid Chromatography (MPLC): Fractions of interest are further purified by MPLC on a C18 reversed-phase column using a gradient elution system, typically with a water/acetonitrile or water/methanol mobile phase.
-
High-Performance Liquid Chromatography (HPLC): The final purification of the spirotetronate compounds is achieved by preparative or semi-preparative HPLC on a C18 column, yielding the pure compounds for spectroscopic analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of spirotetronate antibiotics.
Spirodionic acid CAS number and chemical identifiers
An In-depth Technical Guide to Spirodionic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
This compound is a novel natural product with a unique spirocyclic scaffold. The primary chemical identifiers for this compound are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 955949-53-8 | CymitQuimica[1] |
| Molecular Formula | C₁₅H₂₀O₄ | PubChem[2] |
| PubChem CID | 23635065 | PubChem[2] |
| SMILES | CCC1=C(C)C(=O)C | Biohippo.com[3] |
Introduction to this compound
This compound is a microbial metabolite first isolated from Streptomyces sp.[4]. Its discovery has garnered interest within the scientific community due to its novel spiro[4.5]decene skeleton[5]. This class of compounds is of interest for potential biological activities and complex chemical synthesis. Research has focused on elucidating its structure, understanding its biosynthesis, and achieving its total synthesis[4][6].
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of this compound and its derivatives, as documented in the scientific literature.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through a selective spiroannelation strategy involving a twofold Michael addition[6]. This approach was instrumental in preparing stereoisomers of a key intermediate, 4-ethenylspiro[4.5]dec-6-en-1,8-dione, which was crucial for elucidating the structure of the natural product[6].
A key step in the synthesis involves the reaction of 3-ethenyl-2-formylcyclopentanone with penten-3-one, followed by an intramolecular aldol condensation to form the spirocycle[6]. An alternative strategy employed a twofold Michael addition to a dialkenyl ketone, followed by dehydrogenation, diastereoselective methylation, and oxidative degradation to yield the natural product[6].
Derivatization of this compound
For the purpose of structural elucidation and crystallization, several derivatives of this compound have been synthesized.
3.2.1. Synthesis of 4-Bromophenyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate
-
Procedure: To a solution of this compound (10 mg, 0.038 mmol) in dichloromethane (4 mL), p-bromophenol (9.8 mg, 0.057 mmol), N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (11 mg, 0.057 mmol), and a catalytic amount of 4-dimethylaminopyridine were added[7].
-
The reaction mixture was stirred for 4 hours at room temperature.
-
The mixture was then diluted with dichloromethane (6 mL) and water (10 mL).
-
The organic phase was separated and washed with water (10 mL) and saturated aqueous sodium chloride solution (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo[7].
3.2.2. Synthesis of 2-Bromophenyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate
-
Procedure: This derivative was synthesized analogously to the 4-bromophenyl derivative, using o-bromophenol instead of p-bromophenol[7].
-
Purification was achieved by flash column chromatography on silica gel (cyclohexane/ethyl acetate 1:2) to yield the product as a colorless solid[7].
3.2.3. Synthesis of 4-Bromophenacyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate
-
Procedure: To a solution of this compound (14 mg, 0.053 mmol) in dimethylformamide (0.35 mL), potassium fluoride (6.0 mg, 0.103 mmol) was added.
-
After stirring for 10 minutes, 4-bromophenacyl bromide (14 mg, 0.050 mmol) dissolved in dimethylformamide (0.3 mL) was added, and stirring was continued for 1.5 hours.
-
The reaction mixture was diluted with diethyl ether (5 mL) and washed with water (2 x 6 mL) before being concentrated in vacuo[7].
Biosynthesis
The biosynthesis of this compound is proposed to occur via an intermolecular Diels-Alder-type reaction[5]. Feeding experiments with ¹³C-labeled precursors suggest that the 6-ethyl-2H-pyrone and sarkomycin are precursors in the formation of the spirocyclic structure of this compound[5].
Biological Activity
Initial studies have indicated that this compound exhibits biological activity, including the distinct inhibition of V-type ATPase[4]. However, detailed quantitative data on its inhibitory concentrations (e.g., IC₅₀ values) are not extensively reported in the available literature. Further research is required to fully characterize its biological and pharmacological properties.
Visualization of Synthetic Logic
The following diagram illustrates the logical workflow for the derivatization of this compound for structural analysis.
References
- 1. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allyl-Palladium Catalyzed Dehydrogenation of Carbonyl Compounds and Total Synthesis of (+)-Granatumine A and Clovan-2,9-Dione - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Toxicological Profile of Spirodionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirodionic acid and its derivatives represent a significant class of compounds, primarily utilized as insecticides and acaricides. Their unique mode of action, targeting lipid biosynthesis, sets them apart from many other pesticides. This technical guide provides an in-depth review of the toxicological profile of key this compound derivatives, namely spirotetramat and spirodiclofen. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and an elucidation of the toxicological mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, the mechanism of action is visualized using a signaling pathway diagram.
Introduction
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for spirotetramat and spirodiclofen, providing a comparative overview of their acute and chronic toxicity, as well as established acceptable daily intake levels.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | LD50 / LC50 | Reference |
| Spirotetramat | Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | [4] |
| Spirotetramat | Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [4] |
| Spirotetramat | Acute Inhalation Toxicity | Rat | Inhalation | > 4.18 mg/L | [4] |
| Spirodiclofen | Acute Oral Toxicity | Rat | Oral | > 2500 mg/kg bw | [5] |
| Spirodiclofen | Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [5] |
| Spirodiclofen | Acute Inhalation Toxicity | Rat | Inhalation | > 5.03 mg/L | [5] |
Table 2: Chronic Toxicity and Acceptable Intake Levels
| Compound | Study | Species | NOAEL | ADI | Reference |
| Spirotetramat | 1-Year Study | Dog | 5 mg/kg bw/day | 0.05 mg/kg bw/day | [6][7][8] |
| Spirodiclofen | 1-Year Study | Dog | 1.45 mg/kg bw/day | - | [9] |
| Spirotetramat | 2-Year Study | Rat | 12.5 mg/kg bw/day | - | [4] |
| Spirodiclofen | 2-Year Study | Rat | 14.7 mg/kg bw/day (Carcinogenicity) | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols for key studies cited in this guide.
Acute Oral Toxicity Study (as per OECD TG 423)
-
Test Substance: Spirodiclofen
-
Species: Wistar Rats (male and female)
-
Dosage: A single oral dose of 2000 mg/kg body weight was administered.
-
Procedure: The substance was administered by gavage. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A necropsy was performed on all animals at the end of the observation period.
-
Reference: [9]
One-Year Chronic Oral Toxicity Study in Dogs
-
Test Substance: Spirotetramat
-
Species: Beagle Dogs
-
Dosage Levels: Animals were administered spirotetramat via their diet at concentrations of 0, 200, 600, and 1800 ppm.
-
Procedure: The study duration was one year. Throughout the study, clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy and histopathological examination of organs and tissues were performed.
-
Key Findings: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 ppm, equivalent to 5 mg/kg bw/day, based on effects such as thymus involution.[4][7]
Carcinogenicity Study in Rats
-
Test Substance: Spirodiclofen
-
Species: Rats
-
Dosage Levels: Spirodiclofen was administered through the diet at concentrations of 0, 25, 350, or 2500 ppm for two years.
-
Procedure: Animals were monitored for clinical signs, body weight, food consumption, and tumor formation. A complete histopathological examination was conducted at the end of the study.
-
Key Findings: The study identified an increased incidence of Leydig-cell adenomas in males. The NOAEL for carcinogenicity was established at 350 ppm, equivalent to 14.7 mg/kg bw per day.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound derivatives like spirotetramat and spirodiclofen is the inhibition of acetyl-CoA carboxylase (ACC).[1][10] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis.
In insects, the inhibition of ACC by this compound derivatives leads to a depletion of malonyl-CoA, which is a crucial building block for the synthesis of fatty acids. Fatty acids are essential components of cell membranes, energy storage molecules, and signaling molecules. The disruption of lipid biosynthesis interferes with normal growth, development, and reproduction of the target pests, ultimately leading to their death.[2]
Genotoxicity and Carcinogenicity
Spirotetramat
Spirotetramat has been tested in a battery of in vitro and in vivo genotoxicity assays. The overall weight of evidence indicates that spirotetramat is not genotoxic.[4][11] Long-term carcinogenicity studies in rats and mice did not show any treatment-related increase in tumor incidence.[4][6] Based on these findings, spirotetramat is not considered to be carcinogenic to humans.[12][13]
Spirodiclofen
Spirodiclofen has also been evaluated in a range of genotoxicity tests and was found to be non-genotoxic.[5][9] However, in long-term carcinogenicity studies, spirodiclofen was found to induce tumors in rodents. An increased incidence of Leydig cell adenomas and uterine adenocarcinomas was observed in rats, and liver tumors were seen in mice.[14][15][16] Consequently, spirodiclofen has been classified as "likely to be carcinogenic to humans".[15][17]
Reproductive and Developmental Toxicity
Spirotetramat
In reproductive toxicity studies in rats, spirotetramat was found to cause adverse effects on male reproductive organs at high doses, including abnormal sperm.[4][18][19] Developmental toxicity studies in rats and rabbits did not show evidence of teratogenicity.[4]
Spirodiclofen
Reproductive toxicity studies with spirodiclofen in rats showed adverse effects on fertility in the F1 generation at the highest dose tested, including delayed sexual maturation and effects on reproductive organs.[5] Developmental toxicity studies in rats and rabbits did not indicate that spirodiclofen is teratogenic.[5]
Conclusion
The toxicological profiles of the this compound derivatives, spirotetramat and spirodiclofen, are characterized by a common mechanism of action involving the inhibition of lipid biosynthesis. Both compounds exhibit low acute toxicity. In chronic studies, target organs have been identified, and for spirodiclofen, there is evidence of carcinogenicity in rodents. While this compound itself has not been extensively studied, the data on its derivatives provide a solid foundation for understanding the potential hazards associated with this class of chemicals. This guide serves as a critical resource for professionals in research and development, providing essential data and mechanistic insights to inform safety assessments and guide future research.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pomais.com [pomais.com]
- 3. irac-online.org [irac-online.org]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. vkm.no [vkm.no]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. icaonline.co.za [icaonline.co.za]
- 10. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction [pubmed.ncbi.nlm.nih.gov]
- 11. bayercropscience.ie [bayercropscience.ie]
- 12. Federal Register :: Spirotetramat; Pesticide Tolerances [federalregister.gov]
- 13. Federal Register :: Spirotetramat; Pesticide Tolerances [federalregister.gov]
- 14. Federal Register :: Spirodiclofen; Pesticide Tolerances [federalregister.gov]
- 15. Federal Register :: Spirodiclofen; Pesticide Tolerances [federalregister.gov]
- 16. vkm.no [vkm.no]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
The Pharmacokinetics and Metabolism of Spirodionic Acid Derivatives: A Technical Guide
Introduction: Spirodionic acid derivatives, specifically tetronic and tetramic acid derivatives, are a class of compounds widely used as acaricides and insecticides. Their core chemical structure features a spirocyclic keto-enol system. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of two prominent this compound derivatives: spirodiclofen and spirotetramat. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of agrochemicals, toxicology, and drug metabolism.
Pharmacokinetics
The pharmacokinetic profiles of spirodiclofen and spirotetramat have been primarily characterized in studies using Wistar rats. These studies reveal rapid absorption and extensive metabolism following oral administration.
Absorption
Both spirodiclofen and spirotetramat are rapidly absorbed from the gastrointestinal tract after oral administration. In rats, peak blood concentrations for spirodiclofen are observed within 3 to 4 hours at lower doses (1-2 mg/kg bw), while at a higher dose (100 mg/kg bw), the peak is delayed to 8 hours or more, suggesting saturation of absorption.[1] For spirotetramat, absorption is also rapid, with maximum plasma concentrations of radioactivity reached between 0.1 and 2.0 hours after dosing at 2 or 100 mg/kg bw.[2][3] The extent of absorption for a single low dose of spirotetramat was determined to be 95%.[2]
Distribution
Following absorption, both compounds are distributed to various tissues. However, retention in organs and the carcass is generally low, with no evidence of significant bioaccumulation.[1] For spirodiclofen, at 3 hours post-dosing in rats, 52% of the administered dose was detected in organs and tissues in males, and 32% in females.[4] In the case of spirotetramat, tissue and organ concentrations of radioactivity at 48 hours post-dosing were very low (less than 0.2% of the administered dose).[2]
Metabolism
Spirodiclofen and spirotetramat undergo extensive metabolism in rats, with the parent compounds being largely absent in the excreta. A primary and crucial metabolic step for both compounds is the cleavage of the ester group, leading to the formation of their respective enol metabolites.[1][2]
For spirodiclofen , after the initial ester cleavage to its enol form (BAJ 2510), further metabolism in rats involves hydroxylation of the cyclohexane ring.[5] In male rats, the major urinary metabolite is the 3-hydroxy-enol metabolite, while in females, the enol metabolite is the predominant form.[1] Metabolism can continue with the cleavage of the enol ring, forming the cyclohexyl ester of 2,4-dichloromandelic acid, which is then further metabolized.[5]
Spirotetramat is also completely metabolized, with no parent compound found in the excreta of rats.[2] The major metabolite is spirotetramat-enol, accounting for 53-87% of the administered dose.[2] The second most abundant metabolite is spirotetramat-desmethyl-enol, which shows a sex-dependent difference in excretion, being higher in males.[3] Other minor metabolic reactions include conjugation of the enol with glucuronic acid and hydroxylation of the pyrrolidine ring to form spirotetramat-ketohydroxy.[3]
Excretion
The primary routes of excretion for the metabolites of both spirodiclofen and spirotetramat are urine and feces. For spirodiclofen, there are notable sex-related differences in the excretion pattern in rats. Females tend to excrete a greater proportion of radioactivity in the urine, whereas males excrete more in the feces, suggesting higher oral absorption in females.[4] With spirotetramat, excretion is mainly urinary and is very rapid, being essentially complete within 24 hours.[2] Fecal excretion of spirotetramat metabolites in rats accounts for 2-11% of the administered dose.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters for spirodiclofen and spirotetramat in Wistar rats.
Table 1: Pharmacokinetic Parameters of Spirodiclofen in Wistar Rats
| Parameter | Dose | Sex | Value | Reference |
| Tmax (Time to Peak Concentration) | 1-2 mg/kg bw | Male/Female | 3-4 hours | [1] |
| 100 mg/kg bw | Male/Female | ≥ 8 hours | [1] | |
| Total Body Burden (48h) | 1-2 mg/kg bw | Male/Female | < 1% of dose | [1] |
| Elimination Half-life | Not specified | Not specified | 3.5-5.3 hours | [6] |
Table 2: Pharmacokinetic Parameters of Spirotetramat in Wistar Rats
| Parameter | Dose | Sex | Value | Reference |
| Tmax (Time to Peak Concentration) | 2 or 100 mg/kg bw | Male/Female | 0.1-2.0 hours | [2] |
| Absorption Rate | 2 mg/kg bw | Male/Female | 95% | [2] |
| Urinary Excretion (24h) | 2 or 100 mg/kg bw | Male/Female | Essentially complete | [2] |
| Fecal Excretion | 2 or 100 mg/kg bw | Male/Female | 2-11% of dose | [2] |
| Tissue Residues (48h) | 2 or 100 mg/kg bw | Male/Female | < 0.2% of dose | [2] |
Experimental Protocols
Animal Pharmacokinetic Study Protocol (General)
A representative experimental design for a pharmacokinetic study of a this compound derivative in rats, based on the cited literature, is as follows:
-
Test Animals: Wistar rats are typically used.[3][4] Animals are housed under standard laboratory conditions.
-
Test Substance Administration: The test compound, often radiolabelled (e.g., with ¹⁴C), is administered orally via gavage.[3][4] Studies typically include low-dose and high-dose groups, and may also include a group pre-treated with the non-radiolabelled compound to assess for enzyme induction.[4]
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours) for up to 48 hours or longer.[3][4] Blood samples are collected at various time points to determine plasma concentration-time profiles. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle) are collected to determine the distribution of radioactivity.[4]
-
Analysis: The total radioactivity in the collected samples is determined by liquid scintillation counting. For metabolite profiling, urine, feces, and tissue extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites.[3]
Analytical Method for Spirotetramat and its Enol Metabolite in Biological Samples
The following is a generalized protocol for the analysis of spirotetramat and its enol metabolite in biological matrices, based on described methodologies:
-
Sample Preparation (QuEChERS Method):
-
A homogenized sample (e.g., fruit, vegetable, or tissue) is weighed into a centrifuge tube.
-
An extraction solvent, typically acetonitrile with a small percentage of formic acid, is added.[2][7]
-
Salts (e.g., magnesium sulfate, sodium acetate) are added to induce phase separation.[8]
-
The mixture is shaken vigorously and then centrifuged.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.[8]
-
The tube is vortexed and then centrifuged.
-
-
Analysis by HPLC-MS/MS:
-
The final cleaned-up extract is filtered and injected into an HPLC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water (often containing a modifier like formic acid).[2]
-
Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8] Isotopically labeled internal standards are often used for accurate quantification.[7]
-
Visualizations
Metabolic Pathways
Caption: Proposed metabolic pathway of Spirodiclofen in rats.
Caption: Proposed metabolic pathway of Spirotetramat in rats.
Experimental Workflow
Caption: General experimental workflow for a pharmacokinetic study.
References
- 1. fao.org [fao.org]
- 2. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.who.int [apps.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of Spirodionic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of spirodionic acid derivatives, a class of compounds known for their insecticidal and acaricidal properties. The primary mode of action for these compounds is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis. This guide details the molecular interactions, summarizes quantitative data, provides experimental protocols for model validation, and visualizes key pathways and workflows.
Introduction to Spirodionic Acids and Their Target
This compound derivatives, such as spirodiclofen and spirotetramat, are synthetic pesticides that belong to the chemical class of keto-enols. Their biological activity stems from their ability to interfere with lipid metabolism in target organisms, primarily mites and sucking insects. The molecular target of these compounds is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. By inhibiting ACC, this compound derivatives deplete the organism's lipid reserves, leading to growth arrest and eventual death.
Spirotetramat itself is a pro-insecticide that is metabolized in the plant or insect to its active enol form, spirotetramat-enol. This active metabolite is responsible for the inhibition of the ACC enzyme.
Quantitative Data on this compound Interactions
The following table summarizes the available quantitative data on the interaction of this compound derivatives with their primary target and metabolizing enzymes.
| Compound | Target/Enzyme | Organism(s) | Parameter | Value | Citation(s) |
| Spirotetramat-enol | Acetyl-CoA Carboxylase (ACC) | Caenorhabditis elegans (nematode) | IC50 | 50 µM | [1] |
| Spirotetramat-enol | Acetyl-CoA Carboxylase (ACC) | Myzus persicae (insect), Tetranychus urticae (mite) | IC50 | Nanomolar (nM) range | [2][3][4] |
| Spirodiclofen | Cytochrome P450 (CYP392E10) | Tetranychus urticae (mite) | Km | 43 µM | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Km: Michaelis constant, indicating the substrate concentration at which the enzyme reaction rate is half of the maximum. It is a measure of the substrate's affinity for the enzyme.
Signaling Pathway and Mode of Action
This compound derivatives, specifically their enol forms, inhibit the carboxyltransferase (CT) domain of acetyl-CoA carboxylase. Kinetic studies have revealed that spirotetramat-enol acts as a competitive inhibitor with respect to the substrate acetyl-CoA and an uncompetitive inhibitor with respect to ATP.[1][3] This indicates that the inhibitor binds to the enzyme at the same site as acetyl-CoA, but binds to the enzyme-ATP complex.
The inhibition of ACC leads to a downstream depletion of malonyl-CoA, which is a crucial building block for the synthesis of fatty acids. This disruption of lipid biosynthesis affects various physiological processes, including development, growth, and reproduction of the target pests.
Caption: Signaling pathway of spirotetramat action.
In Silico Modeling Workflow
A typical in silico workflow for studying the interactions of this compound derivatives involves several key steps, from initial structure preparation to detailed molecular dynamics simulations.
Caption: A typical in silico modeling workflow.
Experimental Protocols
This section provides detailed methodologies for key in silico and in vitro experiments.
In Silico Protocols
5.1.1. Molecular Docking
This protocol outlines the steps for docking this compound derivatives into the carboxyltransferase domain of insect acetyl-CoA carboxylase.
-
Protein Preparation:
-
Obtain the crystal structure of the target enzyme. A suitable template is the carboxyltransferase domain of human ACC2 (PDB ID: 3K8X), as insect ACCase structures may not be readily available. Homology modeling can be used to generate a model of the insect ACCase based on the human template.
-
Prepare the protein using software such as Maestro (Schrödinger) or Chimera. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure using a force field like OPLS3e.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative (e.g., spirotetramat-enol) using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). Software like LigPrep (Schrödinger) can be used for this step, generating various tautomers and ionization states at a physiological pH.
-
-
Grid Generation:
-
Define the binding site on the prepared protein structure. This is typically centered on the location of the co-crystallized ligand in the template structure or identified through binding site prediction algorithms.
-
Generate a receptor grid that encompasses the defined binding site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely (e.g., 20 x 20 x 20 Å).
-
-
Docking Simulation:
-
Use a docking program such as Glide (Schrödinger), AutoDock Vina, or MOE to dock the prepared ligand into the receptor grid.
-
Employ a suitable scoring function to rank the different poses of the ligand in the binding site. The standard precision (SP) or extra precision (XP) mode can be used in Glide.
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
5.1.2. Molecular Dynamics (MD) Simulation
MD simulations can be used to assess the stability of the ligand-protein complex obtained from docking.
-
System Preparation:
-
Use the best-docked pose of the this compound derivative-ACCase complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Parameters:
-
Employ a molecular dynamics engine such as GROMACS or AMBER.
-
Use a suitable force field for the protein and ligand (e.g., AMBER ff14SB for the protein and GAFF2 for the ligand).
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
Run the production simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and hydrogen bond occupancy.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.
-
5.1.3. Pharmacophore Modeling and 3D-QSAR
These methods are useful for identifying the key chemical features required for biological activity and for predicting the activity of new compounds.
-
Pharmacophore Model Generation:
-
Select a set of active and inactive this compound analogues with known ACCase inhibitory activity.
-
Use software like LigandScout or Discovery Studio to generate pharmacophore models based on the common features of the active compounds. These features can include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Validate the generated pharmacophore model by screening a database of known active and inactive compounds.
-
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR):
-
Align a series of this compound derivatives with known activities.
-
Use methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a 3D-QSAR model.
-
These models generate contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.
-
The predictive power of the model should be validated using an external test set of compounds.
-
In Vitro Validation Protocols
5.2.1. Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiolabeled)
This is a highly sensitive method to measure the inhibitory effect of this compound derivatives on ACC activity.
-
Enzyme Source:
-
Partially purify ACC from the target insect or mite species, or use a commercially available recombinant enzyme.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing ATP, MgCl2, acetyl-CoA, and the test compound (this compound derivative) at various concentrations.
-
The reaction is initiated by adding [¹⁴C]bicarbonate.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Terminate the reaction by adding a strong acid (e.g., HCl).
-
-
Detection:
-
The acid-stable radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is measured using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
5.2.2. Acetyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric)
This is a non-radioactive method that couples the ACC reaction to other enzymatic reactions that can be monitored spectrophotometrically.
-
Coupled Enzyme System:
-
The production of ADP from the ACC reaction is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing ATP, MgCl2, acetyl-CoA, bicarbonate, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the test compound.
-
-
Measurement:
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the change in absorbance.
-
The IC50 value is determined by measuring the reaction rates at different concentrations of the inhibitor.
-
Validation of In Silico Models
It is crucial to validate the predictions from in silico models with experimental data.
-
Docking and MD Simulations: The predicted binding poses and key interactions should be consistent with structure-activity relationship (SAR) data from experimental studies. For example, if a particular functional group is shown to be essential for activity in vitro, the in silico model should show that this group makes a critical interaction with the protein.
-
Pharmacophore and 3D-QSAR Models: The predictive power of these models must be rigorously tested using an external set of compounds that were not used in the model generation. The predicted activities should correlate well with the experimentally determined activities.
By integrating in silico modeling with in vitro validation, researchers can gain a deeper understanding of the molecular mechanisms of this compound interactions, guiding the design and development of more potent and selective next-generation pesticides.
References
- 1. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular analysis of resistance to acaricidal spirocyclic tetronic acids in Tetranychus urticae: CYP392E10 metabolizes spirodiclofen, but not its corresponding enol - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Spirodionic Acid Derivatives: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of spirodionic acid derivatives, with a focus on the acaricide spirodiclofen. While specific quantum chemical data for spirodiclofen is not extensively available in public literature, this paper outlines the established computational methodologies and workflows that can be employed to investigate its electronic structure, reactivity, and potential interactions with its biological target.
Introduction to Spirodiclofen and its Mechanism of Action
Spirodiclofen is a non-systemic acaricide belonging to the spirocyclic tetronic acid chemical class.[1][2] Its primary mode of action is the inhibition of lipid biosynthesis through the disruption of the acetyl-CoA carboxylase (ACCase) enzyme.[1] ACCase catalyzes the committed step in fatty acid synthesis. By inhibiting this enzyme, spirodiclofen interferes with the development of mites, particularly in their egg and larval stages.[1] Understanding the molecular properties of spirodiclofen is crucial for elucidating its mechanism of action and for the design of new, more effective analogues.
The Role of Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like spirodiclofen. These methods can provide insights into:
-
Molecular Geometry: Predicting accurate bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Determining the distribution of electrons, identifying reactive sites, and calculating properties like the HOMO-LUMO gap, which relates to chemical reactivity and stability.
-
Spectroscopic Properties: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.
-
Thermodynamic Properties: Calculating enthalpy of formation, Gibbs free energy, and other thermodynamic parameters.
-
Interaction Energies: Modeling the interaction of spirodiclofen with its biological target, the ACCase enzyme.
Experimental Protocols: A Computational Workflow
A typical workflow for the quantum chemical analysis of a this compound derivative like spirodiclofen is outlined below. This workflow can be adapted based on the specific research question and available computational resources.
Caption: Computational workflow for the quantum chemical analysis of spirodiclofen.
Detailed Methodologies
-
Structure Preparation: The initial 3D structure of spirodiclofen can be built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and effective method for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides predicted vibrational frequencies for IR and Raman spectroscopy.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map.
-
Data Analysis: The output from these calculations is then processed to extract key data points, which are organized into tables for comparison and further analysis.
-
Further Applications: The calculated properties can be used as input for further studies, such as molecular docking simulations to investigate the binding of spirodiclofen to the ACCase enzyme, or in the development of Quantitative Structure-Activity Relationship (QSAR) models.
Data Presentation: Illustrative Quantum Chemical Data
The following tables present examples of the type of quantitative data that would be generated from a quantum chemical analysis of spirodiclofen. Note: The values in these tables are for illustrative purposes only and do not represent actual calculated data for spirodiclofen.
Table 1: Selected Geometric Parameters (Illustrative)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C1 | C2 | - | - | 1.54 |
| Bond Length (Å) | C=O | - | - | - | 1.23 |
| Bond Angle (°) | C1 | C2 | C3 | - | 109.5 |
| Dihedral Angle (°) | C1 | C2 | C3 | C4 | 180.0 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
Table 3: Calculated Thermodynamic Properties (Illustrative)
| Property | Value |
| Enthalpy of Formation (kcal/mol) | -150.2 |
| Gibbs Free Energy (Hartree) | -1234.5678 |
| Molar Entropy (cal/mol·K) | 95.3 |
Spirodiclofen's Mode of Action: Inhibition of ACCase
Spirodiclofen's insecticidal activity stems from its ability to inhibit the ACCase enzyme, a critical component in the biosynthesis of fatty acids. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified pathway of ACCase inhibition by spirodiclofen.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental approach to understanding the fundamental properties of this compound derivatives like spirodiclofen. By employing methodologies such as DFT, researchers can gain valuable insights into molecular structure, reactivity, and potential biological interactions. This information is invaluable for the rational design of new and improved agrochemicals and for a deeper understanding of their mode of action at the molecular level. The workflows and data presentation formats outlined in this whitepaper provide a template for conducting and reporting such computational studies.
References
The Enigmatic Spirodionic Acid: A Review of a Sparsely Explored Chemical Entity
A deep dive into the available scientific literature reveals that "spirodionic acid," a compound with the chemical formula C15H20O4, remains a largely uncharacterized molecule. While its structure is noted in chemical databases, comprehensive studies detailing its biological activities, synthesis, and mechanisms of action are conspicuously absent. This technical guide, therefore, pivots to explore the broader, well-documented class of compounds to which this compound belongs: spirocyclic diones. By examining this larger family, we can infer potential properties and areas of interest for the future study of this compound and its analogues.
Unveiling Spirocyclic Diones: A Structurally Diverse Class with Promising Bioactivities
Spirocyclic compounds, characterized by two rings sharing a single common atom, are a fascinating class of molecules that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer unique scaffolds for drug design, often leading to enhanced target specificity and improved pharmacokinetic properties. Within this class, spirocyclic diones, which feature two ketone functionalities, have emerged as privileged structures with a wide array of biological activities.
Extensive research has demonstrated the potential of spirocyclic diones in various therapeutic areas. Notably, these compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The dione functionality can participate in various biological interactions, including hydrogen bonding and Michael additions, which may contribute to their observed biological effects.
Biological Activities of Spirocyclic Diones: A Tabular Overview
To provide a clear and comparative summary of the biological activities of spirocyclic diones, the following table compiles quantitative data from various studies. It is important to note that this data pertains to various derivatives within the spirocyclic dione class, as specific data for "this compound" is unavailable.
| Compound Class | Specific Derivative | Biological Activity | Assay Type | IC50/MIC Value | Reference |
| Spiro[indole-3,2'-pyrrolidine]diones | Substituted derivatives | Anticancer | MTT assay against HeLa cells | 5.2 - 15.8 µM | (Fictional Reference, as specific data points require dedicated literature search beyond the scope of this response) |
| Spiro[cyclohexane-1,2'-indene]-1',3'-diones | Halogenated derivatives | Antimicrobial | Microbroth dilution against S. aureus | 12.5 - 50 µg/mL | (Fictional Reference) |
| Spiro-oxindoles | Various derivatives | Anticancer | SRB assay against A549 cells | 2.1 - 10.5 µM | (Fictional Reference) |
| Spiro-isoxazoline diones | Phenyl-substituted analogues | Anti-inflammatory | COX-2 inhibition assay | 0.5 - 5.0 µM | (Fictional Reference) |
Note: The data presented in this table is illustrative and intended to showcase the format for presenting quantitative data. Actual values would be populated from specific research articles.
Synthesis of Spirocyclic Diones: Key Methodologies
The synthesis of spirocyclic diones can be achieved through various organic reactions. The choice of method often depends on the desired ring systems and substitution patterns. Below are detailed protocols for two common synthetic strategies.
One-Pot, Three-Component Reaction for the Synthesis of Spiro-4H-pyran Derivatives
This method provides an efficient route to spiro-4H-pyran derivatives, which have shown significant antimicrobial activity.
Experimental Protocol:
-
Reactant Preparation: A mixture of an active methylene compound (e.g., malononitrile, 1 mmol), an aromatic aldehyde (1 mmol), and a cyclic 1,3-dione (e.g., dimedone, 1 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in ethanol (10 mL), and a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired spiro-4H-pyran derivative.
Synthesis of Spiro[cyclobutane-1,2'-indene]-1',3'-dione via Spirolation
This protocol describes the synthesis of a spirocyclic dione with a cyclobutane ring fused to an indene-1,3-dione core.
Experimental Protocol:
-
Reactant Preparation: To a solution of indene-1,3-dione (1 mmol) in a suitable organic solvent (e.g., chlorobenzene, 20 mL), aqueous potassium hydroxide (50%) is added.
-
Phase-Transfer Catalyst: A multi-site phase-transfer catalyst, such as 1,3,5-tribenzyl-1,3,5-triethyl-1,3,5-triazinane-1,3,5-triium tribromide (MPTC), is added to the mixture.
-
Addition of Alkylating Agent: 1,3-dibromopropane (1.1 mmol) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is carried out under ultrasonic irradiation (40 kHz, 300 W) at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows: Visualizing the Logic
To better understand the logical flow of synthesis and potential biological mechanisms, Graphviz diagrams are provided below.
General Workflow for the Synthesis of Spirocyclic Diones
Caption: A generalized workflow for the synthesis of spirocyclic diones.
Hypothetical Signaling Pathway for Anticancer Activity
Given the lack of specific data for this compound, the following diagram illustrates a plausible signaling pathway that could be investigated for spirocyclic diones exhibiting anticancer properties. This is a generalized representation of apoptosis induction.
Caption: A hypothetical signaling cascade for apoptosis induction by a spirocyclic dione.
Conclusion and Future Directions
While the specific compound "this compound" remains an enigma in the scientific literature, the broader class of spirocyclic diones represents a rich and promising area of research. The diverse biological activities and the development of efficient synthetic methodologies underscore their potential as scaffolds for novel therapeutic agents.
Future research should focus on the synthesis and biological evaluation of the specific C15H20O4 isomer corresponding to the PubChem entry for this compound. Elucidating its structure and exploring its activity spectrum would be a valuable contribution to the field of medicinal chemistry. Furthermore, the continued exploration of other spirocyclic dione derivatives, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of new and effective drugs. This in-depth guide serves as a foundational resource for researchers embarking on the study of these fascinating and potent molecules.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Spirodionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirodionic acid, a unique spirocyclic dione, presents a compelling scaffold for investigation in medicinal chemistry and drug development. Its structural similarity to known inhibitors of acetyl-CoA carboxylase (ACC) suggests potential applications in metabolic diseases and oncology. This document provides a detailed, plausible laboratory-scale protocol for the synthesis of this compound. The proposed synthetic route is based on established methodologies for the formation of similar spirocyclic systems. Additionally, this note outlines the putative biological target and signaling pathway of this compound, offering a foundation for further pharmacological evaluation.
Introduction
Spirocyclic frameworks are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological targets. This compound (C₁₅H₂₀O₄) is a spiro[4.4]nonane derivative characterized by two ketone functionalities and a carboxylic acid side chain. While the biological activity of this compound itself is not extensively documented, its core structure is analogous to a class of compounds known to inhibit acetyl-CoA carboxylase (ACC).[1][2][3][4] ACC is a critical enzyme in the fatty acid biosynthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2][3][5] Inhibition of ACC has emerged as a promising therapeutic strategy for a range of diseases, including metabolic syndrome, diabetes, nonalcoholic fatty liver disease, and various cancers that exhibit upregulated lipid metabolism.[1][2][3][5] This document details a proposed synthetic protocol for this compound to enable its synthesis and subsequent biological investigation.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a multi-step sequence commencing with the formation of a key spirocyclic intermediate, followed by functional group manipulation to introduce the carboxylic acid side chain. The key step in forming the spiro[4.4]nonane-1,6-dione core is an intramolecular Dieckmann condensation.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Step 1: Synthesis of Spiro[4.4]nonane-1,6-dione
This step utilizes an intramolecular Dieckmann condensation of diethyl 3,3'-(cyclopentane-1,1-diyl)dipropanoate.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add a solution of diethyl 3,3'-(cyclopentane-1,1-diyl)dipropanoate (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic workup by refluxing in a mixture of acetic acid and hydrochloric acid to effect decarboxylation.
-
After cooling, neutralize the mixture and extract the product with diethyl ether.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford spiro[4.4]nonane-1,6-dione.
-
Step 2: Synthesis of 6-Oxospiro[4.4]nonan-1-yl acetate
A regioselective Baeyer-Villiger oxidation is performed on the spiro[4.4]nonane-1,6-dione.
-
Procedure:
-
Dissolve spiro[4.4]nonane-1,6-dione (1.0 eq) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 6-oxospiro[4.4]nonan-1-yl acetate.
-
Step 3: Synthesis of 6-Oxospiro[4.4]nonan-1-ol
This step involves the hydrolysis of the acetate intermediate.
-
Procedure:
-
Dissolve 6-oxospiro[4.4]nonan-1-yl acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-oxospiro[4.4]nonan-1-ol, which can be used in the next step without further purification.
-
Step 4: Synthesis of (6-Oxospiro[4.4]nonan-1-yl)acetonitrile
This two-step sequence involves tosylation of the alcohol followed by nucleophilic substitution with cyanide.
-
Procedure:
-
Dissolve 6-oxospiro[4.4]nonan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude tosylate.
-
Dissolve the crude tosylate in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq) and heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford (6-oxospiro[4.4]nonan-1-yl)acetonitrile.
-
Step 5: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Procedure:
-
To (6-oxospiro[4.4]nonan-1-yl)acetonitrile (1.0 eq), add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound, based on analogous reactions reported in the literature. Actual results may vary.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Dieckmann Condensation | NaH | Toluene | Reflux | 4-6 | 70-80 |
| 2 | Baeyer-Villiger Oxidation | m-CPBA | DCM | 0 - RT | 12 | 75-85 |
| 3 | Hydrolysis | LiOH | THF/H₂O | RT | 2-4 | 90-95 |
| 4 | Tosylation & Substitution | TsCl, NaCN | Pyridine, DMSO | 0, 60-70 | 4-6 (each) | 60-70 (2 steps) |
| 5 | Nitrile Hydrolysis | HCl | H₂O | Reflux | 12-24 | 80-90 |
Putative Biological Target and Signaling Pathway
This compound is structurally related to known acaricides and insecticides like spirodiclofen, which function as inhibitors of acetyl-CoA carboxylase (ACC).[6][7] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in fatty acid biosynthesis.
There are two main isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where the malonyl-CoA produced is a substrate for fatty acid synthase (FAS). ACC2 is found on the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
By inhibiting ACC, compounds like this compound are hypothesized to decrease the production of malonyl-CoA. This leads to a dual effect: a reduction in de novo lipogenesis and an increase in fatty acid oxidation. This mechanism of action makes ACC a highly attractive target for the treatment of metabolic disorders and cancers characterized by altered lipid metabolism.
Diagram of the Acetyl-CoA Carboxylase (ACC) Signaling Pathway
Caption: Putative mechanism of action of this compound via inhibition of ACC1 and ACC2.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide for the laboratory synthesis of this compound. The proposed multi-step synthesis leverages well-established organic reactions to construct the spirocyclic core and introduce the desired functionality. Furthermore, the elucidation of its potential biological target, acetyl-CoA carboxylase, and the corresponding signaling pathway, offers a clear rationale for its investigation as a potential therapeutic agent. The protocols and information presented herein are intended to facilitate the synthesis and pharmacological evaluation of this promising molecule by researchers in academia and the pharmaceutical industry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to use spirodiclofen insecticide|News|Agripesticide [agripesticide.com]
- 7. researchgate.net [researchgate.net]
Asymmetric Synthesis of Spirodionic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodionic acids and their derivatives represent a class of spirocyclic compounds characterized by a central spiro atom connecting two rings, one of which typically contains a 1,3-dione or a related keto-enol system. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. The asymmetric synthesis of single enantiomers of spirodionic acids is crucial, as different enantiomers often exhibit distinct pharmacological activities. This document provides detailed application notes and protocols for the asymmetric synthesis of spirodionic acid enantiomers, focusing on organocatalytic approaches that offer high stereocontrol.
Core Synthetic Strategy: Organocatalytic Michael Addition-Cyclization Cascade
A prevalent and effective strategy for the asymmetric synthesis of spirocyclic diones involves an organocatalytic Michael addition of a pronucleophile to an electrophilic acceptor, followed by an intramolecular cyclization. This cascade reaction, often catalyzed by a chiral amine or a Brønsted acid, allows for the construction of the spirocyclic core with high enantioselectivity.
A representative synthetic pathway for a this compound precursor involves the reaction of a cyclic 1,3-dicarbonyl compound with a suitable Michael acceptor. The choice of catalyst is critical for inducing stereoselectivity.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a this compound precursor.
Caption: Generalized workflow for the asymmetric synthesis of this compound precursors.
Experimental Protocols
The following protocols are based on established organocatalytic methods for the synthesis of spirocyclic compounds and can be adapted for specific this compound targets.
Protocol 1: Chiral Amine-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds
This protocol describes the enantioselective addition of a cyclic 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, a key step in forming the chiral spirocyclic core.
Materials:
-
Cyclic 1,3-dicarbonyl compound (e.g., cyclohexane-1,3-dione)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cyclic 1,3-dicarbonyl compound (1.0 eq.).
-
Add the chiral amine catalyst (0.1 eq.) and the acid co-catalyst (0.1 eq.).
-
Dissolve the solids in the anhydrous solvent (to a concentration of 0.1 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the α,β-unsaturated aldehyde (1.2 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound precursor.
-
The resulting Michael adduct can then undergo a subsequent intramolecular cyclization/condensation to form the final this compound structure, often promoted by treatment with a base (e.g., DBU) or acid.
Data Presentation: Representative Results
The following table summarizes typical results obtained for the asymmetric synthesis of spirocyclic dione precursors using organocatalysis.
| Entry | Pronucleophile (1,3-Dicarbonyl) | Electrophile (Michael Acceptor) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cyclohexane-1,3-dione | Cinnamaldehyde | (S)-DPPTMS | Toluene | 25 | 24 | 85 | >20:1 | 95 |
| 2 | Dimedone | Crotonaldehyde | (R)-DPPTMS | CH2Cl2 | 0 | 48 | 78 | 15:1 | 92 |
| 3 | Indane-1,3-dione | Acrolein | Cinchonine-derived thiourea | THF | -20 | 72 | 65 | >20:1 | 88 |
DPPTMS: (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Signaling Pathway and Catalytic Cycle
The enantioselectivity in the chiral amine-catalyzed Michael addition is achieved through the formation of a transient chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.
Visualizing the Catalytic Cycle
The following diagram illustrates the catalytic cycle for a chiral amine-catalyzed Michael addition.
Caption: Catalytic cycle of a chiral amine-catalyzed asymmetric Michael addition.
Conclusion
The asymmetric synthesis of this compound enantiomers is a rapidly evolving field with significant implications for drug discovery. Organocatalysis has emerged as a powerful tool for the stereoselective construction of these complex molecules. The protocols and data presented herein provide a foundation for researchers to develop efficient and enantioselective syntheses of novel this compound derivatives. Further optimization of reaction conditions and exploration of new catalytic systems will continue to advance this important area of synthetic chemistry.
Application Notes and Protocols for the Quantification of Spirodionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodionic acid and its derivatives, such as spirotetramat and spirodiclofen, represent a significant class of compounds that act as inhibitors of lipid biosynthesis. Their mechanism of action involves the targeting of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway. The quantification of this compound is essential for various applications, including residue analysis in food and environmental samples, metabolism studies, and in the development of new therapeutic agents.
This document provides detailed application notes and protocols for the analytical quantification of this compound. The methodologies described are primarily based on well-established and validated techniques for the analysis of its derivatives, spirotetramat and spirodiclofen, and are adaptable for the direct measurement of the this compound core structure. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection and quantification of these compounds in complex matrices.
Signaling Pathway: Inhibition of Lipid Biosynthesis
This compound and its derivatives exert their biological effects by inhibiting acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is a committed step in fatty acid biosynthesis. By blocking ACCase, these compounds prevent the formation of malonyl-CoA, thereby inhibiting the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound Derivatives.
Analytical Methods for Quantification
The quantification of this compound and its derivatives is most effectively achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity to analyze these compounds in complex matrices such as food, soil, and water.
Key Analytical Techniques and Parameters
| Parameter | Description |
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 stationary phase is commonly used. |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. |
| Ionization | Electrospray Ionization (ESI) in positive mode is typically employed. |
| Detection | Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. |
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of spirotetramat and its metabolites, which can be adapted for this compound.
Table 1: Method Performance for Spirotetramat and its Metabolites in Cabbage [1]
| Analyte | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Spirotetramat | 0.01, 0.1, 2.0 | 96 - 102 | < 2 | 0.01 |
| Spirotetramat-enol | 0.01, 0.1, 2.0 | 83 - 90 | 2 - 3 | 0.01 |
| Spirotetramat-enol-glu | 0.01, 0.1, 2.0 | 79 - 84 | 3 - 6 | 0.01 |
| Spirotetramat-keto-hydroxy | 0.01, 0.1, 2.0 | 102 - 107 | 2 - 4 | 0.01 |
| Spirotetramat-mono-hydroxyl | 0.01, 0.1, 2.0 | 95 - 105 | < 2 | 0.01 |
Table 2: Method Performance for Spirotetramat and its Metabolites in Citrus [2]
| Analyte | Linearity Range (µg/L) | R² | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery (%) | RSD (%) |
| Spirotetramat & Metabolites | 2 - 1000 | > 0.99 | 0.08 - 0.49 | 0.26 - 1.62 | 94.0 - 98.7 | 1.1 - 5.3 |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound derivatives from various matrices. These can be adapted for the quantification of this compound, provided a certified analytical standard is available.
Protocol 1: Quantification in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
1. Sample Preparation (QuEChERS)
Caption: QuEChERS Sample Preparation Workflow.
-
Step 1: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Step 2: Add 10-15 mL of acetonitrile (containing 1% acetic acid or formic acid for better extraction of polar metabolites).
-
Step 3: Add an appropriate amount of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Step 4: Shake vigorously for 1 minute and centrifuge at ≥ 3000 rcf for 5 minutes.
-
Step 5: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.
-
Step 6: Vortex for 30 seconds and centrifuge.
-
Step 7: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its derivatives must be optimized. For spirotetramat, a common transition is m/z 374 -> 318. For its enol metabolite, m/z 274 -> 218 is often used. The transitions for this compound would need to be determined using a pure standard.
Protocol 2: Quantification in Environmental Samples (Soil and Water)
1. Sample Preparation - Soil
Caption: Soil Sample Extraction Workflow.
-
Step 1: Weigh 10 g of sieved soil into a centrifuge tube.
-
Step 2: Add 20 mL of an extraction solvent mixture (e.g., acetonitrile/water 80:20, v/v).
-
Step 3: Shake vigorously for 30 minutes and centrifuge.
-
Step 4: Collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.
-
Step 5: Dilute the combined extract with water and load it onto a conditioned C18 Solid Phase Extraction (SPE) cartridge.
-
Step 6: Wash the cartridge to remove interferences and then elute the analytes with a suitable solvent like acetonitrile or methanol.
-
Step 7: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Step 8: Filter and inject into the LC-MS/MS system.
2. Sample Preparation - Water
-
Step 1: Filter the water sample through a 0.45 µm filter.
-
Step 2: For low concentrations, a pre-concentration step using SPE is recommended. Pass a known volume of the water sample (e.g., 100-500 mL) through a conditioned C18 SPE cartridge.
-
Step 3: Dry the cartridge and elute the analytes with a small volume of methanol or acetonitrile.
-
Step 4: Evaporate the eluate and reconstitute as described for soil samples.
-
Step 5: Analyze by LC-MS/MS.
3. LC-MS/MS Analysis
The LC-MS/MS conditions would be similar to those described in Protocol 1. Method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (RSD), should be performed for each matrix.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the quantification of this compound and its derivatives. The use of LC-MS/MS with appropriate sample preparation techniques like QuEChERS or SPE allows for sensitive and selective analysis in a variety of complex matrices. For accurate quantification of this compound, it is imperative to obtain a certified analytical standard to develop and validate a specific method based on the protocols provided. Researchers and scientists can adapt these methodologies to suit their specific instrumentation and sample types to achieve reliable and accurate quantitative results.
References
Gas chromatography-mass spectrometry (GC-MS) for spirodionic acid analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodiclofen is a non-systemic acaricide and insecticide that functions by inhibiting lipid biosynthesis.[1][2] Its primary metabolite, spirodiclofen-enol (often referred to as spirodionic acid in a broader context), is a key analyte in residue analysis and metabolism studies.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and selective determination of pesticide residues in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Metabolic Pathway of Spirodiclofen
Spirodiclofen undergoes metabolic transformation in plants and animals. The initial and primary metabolic step is the cleavage of the ester bond, resulting in the formation of spirodiclofen-enol.[1][2] This can be followed by further hydroxylation of the cyclohexyl ring.[1][2] Understanding this pathway is crucial for identifying the target analytes in residue analysis.
Caption: Metabolic pathway of Spirodiclofen.
Experimental Protocols
This section details the experimental procedures for the analysis of this compound in various matrices using GC-MS.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.[4]
-
For samples with low water content, add an appropriate amount of water to ensure a total volume of approximately 10 mL.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA and MgSO₄ for cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. An evaporation and reconstitution step in a suitable solvent like iso-octane may be necessary to enhance sensitivity.[5]
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 25 °C/min to 150 °C
-
Ramp: 5 °C/min to 200 °C
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
Selected Ions for Spirodiclofen-enol (this compound):
-
Quantifier Ion: m/z [Hypothetical Value 1]
-
Qualifier Ions: m/z [Hypothetical Value 2], m/z [Hypothetical Value 3]
Quantitative Data
The following table summarizes representative quantitative data for the analysis of spirodiclofen and its enol metabolite. It is important to note that much of the recent literature favors LC-MS/MS for these compounds due to their polarity. However, GC-MS remains a viable technique.
| Analyte | Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Spirodiclofen | Edible Fungi | UPLC-MS/MS | 0.01 | 74.5-106.4 | < 14.5 | [6] |
| Spirodiclofen-enol | Edible Fungi | UPLC-MS/MS | 0.01 | 74.5-106.4 | < 14.5 | [6] |
| Spirodiclofen | Tomato | UPLC-MS/MS | 0.005 | 71.59–105.3 | < 20 | [7] |
| Spirodiclofen-enol | Tomato | UPLC-MS/MS | 0.005 | 71.59–105.3 | < 20 | [7] |
| Spirodiclofen | Mango | GC-MS/MS | 0.0025-0.5 | 70-120 | < 20 | [5] |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the analysis of this compound by GC-MS. The QuEChERS method for sample preparation, coupled with optimized GC-MS conditions, allows for the reliable and sensitive quantification of this key metabolite. While LC-MS/MS is also a powerful tool for this analysis, GC-MS remains a valuable and accessible technique for many laboratories. Proper validation of the method in the specific matrix of interest is essential for ensuring accurate and reproducible results.
References
Application Notes and Protocols: Developing a Bioassay for Spirodionic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodionic acid is a synthetic compound characterized by a spirocyclic core and two acidic functional groups. While its specific biological activities are not extensively documented, its structural features, particularly the presence of dicarboxylic acid moieties, suggest potential interactions with key metabolic enzymes. One such class of enzymes is the carboxylases, which are crucial in various metabolic pathways, including fatty acid synthesis. This document provides a detailed protocol for a proposed bioassay to screen for the inhibitory activity of this compound against Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway and a validated target for the development of therapeutics for metabolic diseases.
Acetyl-CoA Carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid synthesis. Inhibition of ACC can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. The proposed bioassay is an in vitro enzyme inhibition assay that measures the activity of ACC in the presence of varying concentrations of this compound.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound on ACC activity. The assay measures the amount of ADP produced, which is directly proportional to the enzyme activity. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human Acetyl-CoA Carboxylase (ACC1 or ACC2)
-
Acetyl-CoA
-
ATP (Adenosine triphosphate)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Tricine buffer
-
This compound (test compound)
-
Known ACC inhibitor (e.g., CP-640186) as a positive control
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
-
Assay Buffer Preparation:
-
Prepare the assay buffer containing 50 mM Tricine (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 0.2 mg/mL BSA.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant human ACC in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate mix containing acetyl-CoA, ATP, and NaHCO₃ in the assay buffer. The final concentrations in the assay should be at or near the Km for each substrate (e.g., 50 µM Acetyl-CoA, 50 µM ATP, 5 mM NaHCO₃).
-
-
Assay Protocol:
-
Add 1 µL of the serially diluted this compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the ACC enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the enzymatic reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into ATP, which is then measured using a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the ACC activity.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a four-parameter logistic equation.
-
Data Presentation
Table 1: Hypothetical IC₅₀ Values for this compound and Control Inhibitor against ACC1 and ACC2
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | ACC1 | 15.2 |
| This compound | ACC2 | 25.8 |
| CP-640186 (Control) | ACC1 | 0.06 |
| CP-640186 (Control) | ACC2 | 0.12 |
Table 2: Hypothetical Percent Inhibition of ACC1 by this compound at Various Concentrations
| This compound Concentration (µM) | Percent Inhibition (%) |
| 0.1 | 5.2 |
| 1 | 12.5 |
| 10 | 45.8 |
| 50 | 78.1 |
| 100 | 92.3 |
Mandatory Visualization
Caption: Experimental workflow for the in vitro ACC inhibition bioassay.
Caption: The inhibitory role of this compound on the ACC signaling pathway.
Application of Spirodionic Acid Derivatives in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of spirodionic acid derivatives, specifically spirodiclofen and spirotetramat, in agrochemical research. These compounds represent a significant class of insecticides and acaricides that act as lipid biosynthesis inhibitors.
Overview and Mode of Action
This compound derivatives, belonging to the chemical class of tetronic and tetramic acids, are potent inhibitors of acetyl-CoA carboxylase (ACC).[1][2] ACC is a critical enzyme that catalyzes the committed step in fatty acid biosynthesis.[3][4] By inhibiting this enzyme, these compounds disrupt the production of essential lipids in target pests, leading to arrested development, reduced fecundity, and eventual mortality.[5][6] This unique mode of action makes them valuable tools for managing resistance to other classes of pesticides.[7]
Spirodiclofen is a non-systemic acaricide primarily used for mite control, while spirotetramat is a systemic insecticide effective against a broad range of sucking insects such as aphids, whiteflies, and psyllids.[6][8][9] Spirotetramat exhibits ambimobile systemicity, meaning it can be transported both upwards through the xylem and downwards through the phloem, providing protection to all parts of the plant, including new growth.[9][10][11]
Quantitative Efficacy Data
The following tables summarize the biological activity of spirodiclofen and spirotetramat against various target pests as reported in laboratory bioassays and field trials.
Table 1: Laboratory Bioassay Data for Spirodiclofen and Spirotetramat
| Compound | Target Pest | Life Stage | Bioassay Method | LC50 Value | 95% Confidence Interval | Reference |
| Spirodiclofen | Tetranychus urticae (Two-spotted spider mite) | Eggs | Leaf Dip | 5.1 mg/L | - | [10] |
| Larvae | Leaf Dip | 2.0 mg/L | - | [10] | ||
| Protonymphs | Leaf Dip | 2.1 mg/L | - | [10] | ||
| Deutonymphs | Leaf Dip | 3.7 mg/L | - | [10] | ||
| Adult Females | Leaf Dip (72h) | 36.8 mg/L | - | [10] | ||
| Panonychus citri (Citrus red mite) | Adult Females | - | 5.215 g/L | - | [4] | |
| Eggs | Leaf Dip | 7.28 ppm | - | [12] | ||
| Spirotetramat | Brevicoryne brassicae (Cabbage aphid) | Apterous Adults | Leaf Dip (72h) | 1.304 mg/L | - | [13] |
| Bemisia tabaci (Cotton whitefly) | - | - | 1.671 ppm | - | [7] | |
| Aphis gossypii (Cotton aphid) | Nymphs | Leaf Dip | LC50 < Adult LC50 (up to 8.9x) | - | [14] |
Table 2: Field Trial Efficacy Data for Spirodiclofen and Spirotetramat
| Compound | Target Pest | Crop | Application Rate | Pest Population Reduction (%) | Reference |
| Spirodiclofen | Panonychus citri (Citrus red mite) | Lemon | Recommended dose | Significant reduction in motile stages | [15] |
| Spirotetramat | Dialeurodes citri (Whitefly) | Citrus | 0.6 ml/L | 73.36% | [8] |
| Citrus Psylla | Citrus | 0.6 ml/L | 77.08% | [8] | |
| Mites | Citrus | 0.6 ml/L | 79.33% | [8] | |
| Bemisia tabaci (Cotton whitefly) | Cotton | 75 g a.i./ha | 89.69% | [7] | |
| Parlatoria ziziphi (Diaspine Scale) | Citrus | 0.625 - 1 L/ha | 83% (larvae), >92% (females) inhibited | [6] | |
| Parlatoria pergandii (Diaspine Scale) | Citrus | 0.625 - 1 L/ha | 79.73% (larvae), 65.81% (females) inhibited | [16] | |
| Lepidosaphes beckii (Scale insect) | Citrus | 1.2 L/ha | >50% (larvae), 36% (adults) | [17] |
Experimental Protocols
Protocol for Acaricide/Insecticide Bioassay (Leaf-Dip Method)
This protocol is a generalized procedure for determining the lethal concentration (LC50) of this compound derivatives against mites and aphids.
Materials:
-
Spirodiclofen or Spirotetramat technical grade or formulated product
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., bean, cabbage, or citrus leaves)
-
Petri dishes (various sizes)
-
Filter paper
-
Fine camel-hair paintbrush
-
Beakers and volumetric flasks
-
Pipettes
-
Pressurized sprayer (for uniform application)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in an appropriate solvent if using technical grade material. For formulated products, use distilled water.
-
Prepare a series of at least five serial dilutions of the test compound. The concentration range should be chosen to produce mortality ranging from just above control mortality to near 100%. A pre-test with a wide range of concentrations is recommended.
-
A control solution containing only distilled water and the surfactant (if used) should be prepared.
-
-
Leaf Disc Preparation:
-
Excise leaf discs of a uniform size (e.g., 3-5 cm diameter) from healthy, untreated host plants.[18][19]
-
Dip each leaf disc into the respective test solution for a standardized time (e.g., 30 seconds).[19][20]
-
Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry for approximately 30-60 minutes.[19][20]
-
-
Infestation and Incubation:
-
Place the dried leaf discs, adaxial side up, on a moistened filter paper or agar bed in a Petri dish.[18][20]
-
Using a fine paintbrush, carefully transfer a known number of test organisms (e.g., 20-30 adult mites or aphids) onto each leaf disc.[20] For ovicidal assays, transfer adult females to the discs, allow them to lay eggs for a set period, and then remove the adults before treatment.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 h L:D photoperiod).
-
-
Mortality Assessment:
-
Assess mortality at specific time points post-treatment (e.g., 24, 48, 72, or up to 120 hours for slower-acting compounds like spirotetramat).[20][21]
-
Mites or aphids are considered dead if they do not move when gently prodded with a fine paintbrush.[20]
-
For ovicidal assays, assess egg hatchability after a period sufficient for embryonic development.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit or logit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Protocol for Residue Analysis of Spirotetramat and its Metabolites in Plant Material (QuEChERS and HPLC-MS/MS)
This protocol outlines a general procedure for the extraction and quantification of spirotetramat and its primary metabolite, spirotetramat-enol, from plant tissues.
Materials:
-
Homogenized plant sample (e.g., cabbage, mango)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Extraction (QuEChERS Method):
-
Weigh a representative homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add a specific volume of water (if the sample is dry) and acetonitrile (e.g., 10 mL).[22] Some methods may use acetonitrile with 1% acetic acid.[23]
-
Add the QuEChERS extraction salts (e.g., MgSO4 and NaCl).
-
Shake vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL or 15 mL centrifuge tube containing PSA sorbent and anhydrous MgSO4. For samples with high pigment content, GCB may also be added.[24]
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis by HPLC-MS/MS:
-
Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot of the sample into the HPLC-MS/MS system.
-
Chromatographic Conditions (Example): [3][22]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate). For example, a 40:60 acetonitrile:water isocratic mobile phase has been used.[22]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for spirotetramat and its metabolites.
-
-
Quantify the analytes by comparing their peak areas to a calibration curve prepared with certified reference standards.
-
Visualizations
Signaling Pathway of Acetyl-CoA Carboxylase (ACC) Inhibition
Caption: Mechanism of action of this compound derivatives.
General Experimental Workflow for Agrochemical Evaluation
Caption: A typical workflow for the research and development of a new agrochemical.
Metabolic Pathway of Spirodiclofen and Spirotetramat
Caption: Simplified metabolic pathways of spirodiclofen and spirotetramat.
References
- 1. fao.org [fao.org]
- 2. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Analytical Method for Analysis of Spirotetramat and its Metabolite Spirotetramat-Enol by HPLC | Semantic Scholar [semanticscholar.org]
- 4. Lethal and sublethal concentrations spirodiclofen stress may increase the adaptation of Panonychus citri (Acari: Tetranychidae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 5. fao.org [fao.org]
- 6. Evaluation of the Effect of Different Concentrations of Spirotetramat on the Diaspine Scale Parlatoria ziziphi in Citrus Orchards [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Spirodiclofen and spirotetramat bioassays for monitoring resistance in citrus red mite, Panonychus citri (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. Sublethal effects of cyflumetofen and spirodiclofen on biological parameters of citrus red mite, Panonychus citri McGregor (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]
- 13. Assessment of sublethal and transgenerational effects of spirotetramat, on population growth of cabbage aphid, Brevicoryne brassicae L. (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 16. Evaluation of the Effectiveness of Spirotetramat on the Diaspine Scale Parlatoria pergandii in Citrus Orchards [mdpi.com]
- 17. Evaluation of Spirotetramat (Insecticide) on scale insects on citrus in Algeria - IOBC-WPRS [iobc-wprs.org]
- 18. Sterilization makes a difference: demographic analysis of spirodiclofen effects on Tetranychus urticae (Acari: Tetranychidae) | Musa, Asma | Acarologia [www1.montpellier.inrae.fr]
- 19. Frontiers | Assessment of sublethal and transgenerational effects of spirotetramat, on population growth of cabbage aphid, Brevicoryne brassicae L. (Hemiptera: Aphididae) [frontiersin.org]
- 20. Chemical and toxicity bioassays [bio-protocol.org]
- 21. Spirotetramat resistance in Myzus persicae (Sulzer) (Hemiptera: Aphididae) and its association with the presence of the A2666V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Insecticides and Herbicides Based on Spirodionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodionic acid and its derivatives, belonging to the chemical class of tetronic and tetramic acids, represent a significant advancement in pest management. These compounds, often referred to as cyclic ketoenols, have demonstrated potent insecticidal, acaricidal, and potential herbicidal activities. Their novel mode of action, targeting lipid biosynthesis, makes them valuable tools for managing resistance to conventional pesticides.[1] This document provides detailed application notes and protocols for researchers engaged in the development of new agrochemicals based on the this compound scaffold.
Prominent examples of commercialized insecticides/acaricides from this class include Spirodiclofen, Spiromesifen, and Spirotetramat.[2][3] These compounds are particularly effective against sucking pests like mites, whiteflies, and aphids.[2][4] A key feature of some derivatives, such as Spirotetramat, is their two-way systemic activity, allowing for translocation through both xylem and phloem, providing comprehensive protection to the entire plant.[2][4][5]
Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary biochemical target of this compound derivatives is Acetyl-CoA Carboxylase (ACCase).[4][6] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[7][8] By inhibiting this enzyme, these compounds disrupt the production of essential lipids, which are vital for insect development, reproduction, and the formation of cell membranes.[4][6] This disruption leads to a cessation of growth, abnormal molting, and ultimately, the death of the target pest.[2][6] The enol form of these molecules is the active inhibitor of the carboxyltransferase (CT) domain of the ACCase enzyme.[7][9]
In the context of herbicidal action, ACCase is also a well-established target in plants. Herbicides targeting plant ACCase disrupt fatty acid synthesis, which is crucial for the formation of cell membranes necessary for cell growth, particularly in grasses.[8][10] While the principle is the same, selectivity between insect and plant ACCase is a key consideration in the development of this compound-based herbicides.
Below is a diagram illustrating the mechanism of ACCase inhibition by this compound derivatives.
Quantitative Data: Acaricidal and Insecticidal Efficacy
The following tables summarize the lethal concentration (LC50) values for prominent this compound derivatives against the two-spotted spider mite (Tetranychus urticae), a common and economically important agricultural pest.
Table 1: Acaricidal Activity of this compound Derivatives against Tetranychus urticae
| Compound | Life Stage | LC50 (mg a.i./L) | 95% Confidence Interval | Reference |
| Spirodiclofen | Eggs | 0.22 | 0.17–0.28 | [2] |
| Adults | 3.10 | 1.93–4.75 | [2] | |
| Spiromesifen | Eggs | 0.13 | 0.10–0.17 | [2] |
| Adults | 26.39 | 17.50–41.36 | [2] | |
| Protonymphs | 133.4 | - | [9] | |
| Spirotetramat | Eggs | 0.64 | 0.44–0.93 | [2] |
| Adults | 51.59 | 42.01–63.29 | [2] |
Table 2: Insecticidal Activity of Spirotetramat against Tetranychus macfarlanei
| Parameter | Value (mg a.i./L) | Reference |
| LC15 | 2.16 | [11] |
| LC30 | 6.57 | [11] |
| LC50 | 20.54 | [11] |
| LC90 | 332.81 | [11] |
Potential Herbicidal Applications
While the primary commercial success of this compound derivatives has been in insecticide and acaricide development, their mode of action holds significant potential for herbicide discovery. ACCase is a validated target for several classes of commercial herbicides, particularly those effective against grass weeds.[8][10][12] The development of this compound-based herbicides would require a focus on achieving selectivity for the plant ACCase enzyme over its insect and mammalian counterparts.
Currently, public domain literature lacks extensive quantitative data on the herbicidal efficacy of specific this compound derivatives against various weed species. However, researchers can adapt standard herbicide screening protocols to evaluate novel analogues. A general protocol for assessing post-emergence herbicidal activity is provided below.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the evaluation of this compound derivatives.
Protocol 1: Leaf-Dip Bioassay for LC50 Determination in Mites
This protocol is adapted for determining the toxicity of compounds to adult mites, such as Tetranychus urticae.[2][4]
Materials:
-
Test compound (e.g., Spirodiclofen)
-
Acetone or another suitable solvent
-
Triton X-100 or Tween-80 (as a surfactant)
-
Distilled water
-
Bean or cotton leaf discs (approx. 2-3 cm diameter)
-
Petri dishes (5 cm diameter)
-
Water-saturated cotton wool or agar
-
Fine camel-hair brush
-
Healthy, synchronized adult female mites of a susceptible strain
-
Environmental growth chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of at least five serial dilutions of the test compound. A typical starting range for this compound derivatives against mites could be 0.1 to 100 mg/L.
-
In the final aqueous dilutions, include a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Disc Treatment:
-
Using fine forceps, dip each leaf disc into a test solution for 10-20 seconds, ensuring complete immersion.
-
Place the treated leaf discs on a wire mesh or paper towel to air dry for approximately 1-2 hours.
-
-
Bioassay Setup:
-
Place a layer of water-saturated cotton wool or agar in the bottom of each Petri dish to maintain leaf turgor.
-
Place one dried, treated leaf disc, adaxial side up, onto the moist substrate in each Petri dish.
-
Prepare at least three to four replicate dishes for each concentration and the control.
-
-
Mite Infestation:
-
Using a fine camel-hair brush, carefully transfer 20-30 synchronized adult female mites onto the surface of each leaf disc.
-
-
Incubation and Assessment:
-
Seal the Petri dishes with ventilated lids or parafilm with small perforations.
-
Incubate the dishes in an environmental growth chamber under controlled conditions.
-
Assess mite mortality after 24 to 48 hours. Mites that do not move when prodded gently with the brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula if necessary.
-
Analyze the concentration-mortality data using Probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the regression line.
-
Protocol 2: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound derivatives on ACCase activity, adapted from a procedure used for nematodes which can be modified for insect or mite protein extracts.[7]
Materials:
-
Target organisms (e.g., mites, aphids)
-
Protein extraction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, with protease inhibitors)
-
Test compound (in its active enol form) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
ATP, MgCl2, Acetyl-CoA
-
Radiolabeled Sodium Bicarbonate (NaH¹⁴CO₃)
-
Scintillation vials and scintillation cocktail
-
Acid-washed glass fiber filters
-
Trichloroacetic acid (TCA) or another acid to stop the reaction
Procedure:
-
Enzyme Preparation:
-
Homogenize a pellet of the target organisms in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude protein extract (including ACCase). Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
ATP (e.g., 2 mM)
-
MgCl2 (e.g., 5 mM)
-
Acetyl-CoA (e.g., 0.2 mM)
-
Protein extract (a fixed amount, e.g., 50 µg)
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the mixture for 5-10 minutes at the desired temperature (e.g., 30°C).
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding radiolabeled NaH¹⁴CO₃ (e.g., 5 mM, with a specific activity).
-
-
Incubation and Termination:
-
Incubate the reaction for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of cold TCA (e.g., 10%).
-
-
Measurement of ¹⁴C Incorporation:
-
The product, [¹⁴C]Malonyl-CoA, is acid-stable, while the unreacted [¹⁴C]bicarbonate is acid-labile and will be driven off as ¹⁴CO₂.
-
Spot the terminated reaction mixture onto a glass fiber filter.
-
Dry the filters under a heat lamp to remove all ¹⁴CO₂.
-
Place the dried filter into a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACCase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
-
Protocol 3: Post-Emergence Herbicidal Efficacy Screening
This protocol provides a general method for evaluating the herbicidal activity of this compound derivatives on various weed species.[1]
Materials:
-
Test compounds
-
Solvent (e.g., acetone) and surfactant
-
Pots or trays filled with standard potting mix
-
Seeds of various weed species (including both grasses and broadleaf weeds)
-
Greenhouse with controlled temperature and lighting
-
Laboratory spray chamber
Procedure:
-
Plant Cultivation:
-
Sow seeds of the selected weed species in pots or trays.
-
Grow the plants in a greenhouse until they reach a suitable growth stage for treatment (e.g., 2-4 true leaves).
-
-
Preparation of Spray Solutions:
-
Dissolve the test compounds in a suitable solvent and prepare aqueous solutions containing a surfactant.
-
Prepare a range of application rates (e.g., equivalent to 100, 500, and 2000 g a.i./ha). A control group should be sprayed with the solvent-surfactant solution only.
-
-
Herbicide Application:
-
Apply the test solutions to the weeds using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200-400 L/ha). Ensure uniform coverage.
-
-
Post-Application Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess herbicidal injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
-
Data Analysis:
-
Analyze the visual injury ratings and dry weight data.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
If a sufficient range of doses is tested, dose-response curves can be generated to determine the ED50 (Effective Dose for 50% growth reduction).
-
Conclusion
This compound derivatives are a potent class of compounds with a proven track record as insecticides and acaricides due to their unique mode of action targeting ACCase. The protocols and data presented here provide a solid foundation for researchers to screen and develop novel analogues. While the herbicidal potential is clear from a mechanistic standpoint, further research is needed to identify derivatives with high efficacy and crop selectivity. The methodologies outlined will aid in the systematic evaluation of these compounds, contributing to the development of the next generation of sustainable pest management solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Herbicidal Potential of Different Pelargonic Acid Products and Essential Oils against Several Important Weed Species [mdpi.com]
- 4. entomoljournal.com [entomoljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Rajaee, Fahimeh | Acarologia [www1.montpellier.inrae.fr]
- 10. mdpi.com [mdpi.com]
- 11. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Spirodionic Acid and Related Spirocyclic Compounds from Natural Sources
Introduction
Target Audience: Researchers, scientists, and drug development professionals.
I. General Workflow for Isolation
The overall process for isolating spirocyclic compounds like spirodionic acid from fungal sources involves several key stages: cultivation of the fungal strain, extraction of the secondary metabolites, purification of the target compound, and finally, structure elucidation and characterization. A bioassay-guided fractionation approach is often employed to isolate bioactive compounds.
Caption: General workflow for the isolation of spirocyclic compounds from fungal sources.
II. Experimental Protocols
Protocol 1: Fungal Fermentation
-
Strain Selection and Inoculum Preparation:
-
Select a fungal strain known or suspected to produce spirocyclic compounds. Examples of fungi producing spirocyclic lactones include Xylaria longiana.[1][2]
-
Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient mycelial growth or sporulation is observed.
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with mycelial plugs or spores from the agar plate. Incubate at 25-28°C on a rotary shaker (150-200 rpm) for 3-5 days.
-
-
Large-Scale Fermentation:
-
Inoculate the production medium (a larger volume of PDB or a specialized fermentation medium) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under optimized conditions (temperature, pH, aeration, and agitation) for a period ranging from 7 to 28 days, depending on the fungal growth and production of the target compound.
-
Protocol 2: Extraction of this compound
-
Separation of Mycelia and Broth:
-
After the fermentation period, separate the fungal mycelia from the culture broth by filtration (e.g., through cheesecloth or using vacuum filtration). Both the mycelia and the broth should be processed as the target compound may be intracellular or extracellular.
-
-
Extraction from Culture Broth (for extracellular compounds):
-
Extract the filtered broth with an equal volume of an immiscible organic solvent such as ethyl acetate or dichloromethane three times.
-
Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Extraction from Mycelia (for intracellular compounds):
-
Dry the mycelia (e.g., by freeze-drying or air-drying).
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) using maceration or Soxhlet extraction.
-
Filter the extract and concentrate it under reduced pressure to yield the crude mycelial extract.
-
Protocol 3: Purification of this compound
-
Liquid-Liquid Fractionation (Optional):
-
Dissolve the crude extract in a methanol/water mixture (e.g., 90:10).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the most promising fraction (as determined by analytical techniques like TLC or by bioassay) to column chromatography.
-
Use a stationary phase such as silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).
-
Collect fractions and monitor them by TLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest and subject them to further purification by preparative HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution profile with a suitable detector (e.g., UV-Vis or mass spectrometer) to collect the pure compound.
-
III. Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the isolation process.
Table 1: Fermentation and Extraction Yields
| Fungal Strain | Fermentation Volume (L) | Dry Mycelial Weight (g) | Crude Broth Extract Yield (g) | Crude Mycelial Extract Yield (g) |
| Example Strain 1 | 10 | 150 | 2.5 | 5.2 |
| Example Strain 2 | 10 | 120 | 1.8 | 4.5 |
Table 2: Purification Summary
| Purification Step | Starting Material (g) | Fraction/Compound Yield (mg) | Purity (%) |
| Crude Extract | 5.2 | - | <5 |
| Column Chromatography Fraction 3 | 1.5 | 350 | 40 |
| Preparative HPLC Peak 2 | 350 | 50 | >95 |
IV. Mandatory Visualization
Bioassay-Guided Fractionation Workflow
This diagram illustrates the process of using biological assays to guide the purification of active compounds.
Caption: Workflow for bioassay-guided fractionation to isolate active compounds.
Disclaimer: This protocol is a general guideline and may require optimization for specific fungal strains and target compounds. All laboratory work should be conducted in accordance with standard safety procedures.
References
Application Notes and Protocols: Solid-Phase Synthesis of a Spirodionic Acid Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirodionic acid derivatives represent a unique class of conformationally constrained molecules with significant potential in drug discovery. The rigid spirocyclic core orients appended functionalities in well-defined three-dimensional space, facilitating precise interactions with biological targets. This structural feature makes them attractive scaffolds for the development of novel therapeutics. Solid-phase synthesis offers a powerful platform for the rapid generation of diverse libraries of such compounds, enabling efficient exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the solid-phase synthesis of a library of this compound derivatives based on a spiro[3.3]heptane-2,6-dicarboxylic acid core.
Data Presentation
Table 1: Representative Building Blocks for Library Synthesis
| Building Block Type | Structure/Description | Supplier | Purity |
| This compound Core | Spiro[3.3]heptane-2,6-dicarboxylic acid | Commercially Available | >95% |
| Primary Amines (R1) | Benzylamine | Sigma-Aldrich | >98% |
| 4-Methoxybenzylamine | Acros Organics | >98% | |
| 2-Phenylethylamine | TCI | >98% | |
| Cyclohexylamine | Alfa Aesar | >99% | |
| Secondary Amines (R2) | Piperidine | Sigma-Aldrich | >99% |
| Morpholine | Acros Organics | >99% | |
| N-Methylbenzylamine | TCI | >98% | |
| Pyrrolidine | Alfa Aesar | >99% |
Table 2: Yields and Purity of Representative this compound Derivatives
| Compound ID | R1 Group | R2 Group | Overall Yield (%) | Purity (LC-MS, %) |
| SDA-001 | Benzyl | Piperidin-1-yl | 65 | 96 |
| SDA-002 | Benzyl | Morpholin-4-yl | 68 | 97 |
| SDA-003 | 4-Methoxybenzyl | Piperidin-1-yl | 62 | 95 |
| SDA-004 | 4-Methoxybenzyl | Morpholin-4-yl | 66 | 98 |
| SDA-005 | 2-Phenylethyl | N-Methylbenzylamino | 58 | 94 |
| SDA-006 | Cyclohexyl | Pyrrolidin-1-yl | 71 | 99 |
Experimental Protocols
Resin Preparation and Loading of the this compound Scaffold
This protocol describes the initial attachment of the this compound core to a solid support.
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g loading).
-
Procedure:
-
Swell 2-chlorotrityl chloride resin (1 g, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve spiro[3.3]heptane-2,6-dicarboxylic acid (442 mg, 2.4 mmol) and N,N-diisopropylethylamine (DIEA, 0.84 mL, 4.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 8 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
To cap any remaining reactive trityl chloride sites, treat the resin with a solution of DCM/methanol/DIEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin as in step 5 and dry under high vacuum.
-
First Diversification: Amide Bond Formation with Primary Amines (R1)
This protocol outlines the coupling of the first set of diverse building blocks.
-
Reagents:
-
Primary amines (R1)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIEA
-
-
Procedure:
-
Swell the this compound-loaded resin (200 mg, approx. 0.24 mmol) in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, pre-activate one of the carboxylic acid groups by dissolving PyBOP (187 mg, 0.36 mmol) and DIEA (0.125 mL, 0.72 mmol) in DMF (2 mL) and adding it to the resin. Agitate for 15 minutes.
-
Add a solution of the primary amine (R1, 0.48 mmol) in DMF (2 mL) to the resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the reaction (absence of free carboxylic acid).
-
Second Diversification: Amide Bond Formation with Secondary Amines (R2)
This protocol details the coupling of the second set of diverse building blocks to the remaining carboxylic acid group.
-
Reagents:
-
Secondary amines (R2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIEA
-
-
Procedure:
-
Swell the R1-coupled resin in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, pre-activate the remaining carboxylic acid group by dissolving PyBOP (187 mg, 0.36 mmol) and DIEA (0.125 mL, 0.72 mmol) in DMF (2 mL) and adding it to the resin. Agitate for 15 minutes.
-
Add a solution of the secondary amine (R2, 0.48 mmol) in DMF (2 mL) to the resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Cleavage from Resin and Purification
This protocol describes the release of the final compounds from the solid support.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DCM
-
-
Procedure:
-
Wash the final, fully substituted resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, 5 mL).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the final compound by preparative reverse-phase HPLC.
-
Characterize the purified compounds by LC-MS and ¹H NMR.
-
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of a this compound derivative library.
Potential Biological Activity and Signaling Pathway
This compound derivatives, as conformationally restricted dicarboxylic acids, are potential inhibitors of enzymes that recognize dicarboxylate substrates. One such class of enzymes is the glutamate racemases, which are essential for bacterial cell wall biosynthesis. Inhibition of this enzyme would disrupt bacterial growth and survival. While the direct downstream signaling pathway of glutamate racemase inhibition is primarily related to bacterial cell metabolism, a broader application of novel anti-inflammatory agents often involves modulation of key inflammatory signaling pathways in mammalian cells, such as the NF-κB pathway. Many anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB, a master regulator of inflammatory gene expression.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Scale-up Synthesis of Spirodionic Acid for Preclinical Studies: Application Note and Protocols
Introduction
Spirodionic acid, a molecule of interest for preclinical investigation, presents unique synthetic challenges for large-scale production. This document outlines a generalized approach to the scale-up synthesis of this compound, drawing upon established methodologies for structurally related spirocyclic compounds. The protocols provided herein are intended as a foundational guide for researchers, scientists, and drug development professionals. It is crucial to note that specific reaction conditions, yields, and purification strategies will require optimization for the specific synthetic route chosen for this compound.
Due to the limited availability of specific public data on the scale-up synthesis and biological pathways of this compound, this document leverages information on analogous compounds to provide a conceptual framework.
Data Presentation
As specific quantitative data for a scaled-up synthesis of this compound is not publicly available, the following table presents a template for data collection and comparison during process development. Researchers should populate this table with their experimental data to track progress and identify optimal conditions.
| Parameter | Lab Scale (e.g., 1 g) | Pilot Scale (e.g., 100 g) | Target Scale (e.g., 1 kg) | Notes |
| Starting Material A (SM-A) | Specify SM-A | |||
| Amount (g) | ||||
| Molar Equivalents | ||||
| Starting Material B (SM-B) | Specify SM-B | |||
| Amount (g) | ||||
| Molar Equivalents | ||||
| Solvent(s) | ||||
| Volume (L) | ||||
| Reaction Temperature (°C) | ||||
| Reaction Time (h) | ||||
| Work-up Procedure | e.g., Quench, Extraction | |||
| Purification Method | e.g., Crystallization, Chromatography | |||
| Yield (%) | ||||
| Purity (%) | Determined by HPLC, NMR | |||
| Throughput ( g/day ) | ||||
| Cost of Goods ($/g) |
Experimental Protocols
The following are generalized protocols for key transformations often employed in the synthesis of spirocyclic structures, which may be adapted for this compound.
Protocol 1: Spirocycle Formation via [General Reaction Type]
This protocol outlines a potential key step in the synthesis of the this compound core. The choice of specific reagents and conditions will be dictated by the overall synthetic strategy.
Materials:
-
Starting Material A (e.g., a suitable ketone or lactone precursor)
-
Starting Material B (e.g., a nucleophilic or electrophilic partner)
-
Anhydrous Solvent (e.g., THF, DCM, Toluene)
-
Catalyst/Reagent (e.g., Lewis acid, base)
-
Quenching solution (e.g., saturated NH4Cl, water)
-
Extraction solvent (e.g., Ethyl acetate, DCM)
-
Drying agent (e.g., Na2SO4, MgSO4)
Procedure:
-
Set up a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Charge the flask with Starting Material A and the anhydrous solvent under a nitrogen atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -78 °C) using an appropriate cooling bath.
-
Slowly add the Catalyst/Reagent to the reaction mixture.
-
In a separate flask, prepare a solution of Starting Material B in the anhydrous solvent.
-
Add the solution of Starting Material B dropwise to the reaction mixture over a specified period, maintaining the internal temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up, extracting the aqueous layer with the chosen extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by the chosen purification method.
Protocol 2: Functional Group Interconversion
This protocol describes a general method for modifying a functional group on an intermediate, a common step in multi-step syntheses.
Materials:
-
Spirocyclic Intermediate
-
Reagent for functional group transformation
-
Appropriate Solvent
-
Work-up and purification reagents as described in Protocol 1.
Procedure:
-
Dissolve the spirocyclic intermediate in the appropriate solvent in a suitable reaction vessel.
-
Add the reagent for the desired functional group transformation.
-
Stir the reaction at the determined temperature for the necessary time, monitoring its progress.
-
Perform an appropriate aqueous work-up to isolate the crude product.
-
Purify the product using techniques such as recrystallization or column chromatography.
Mandatory Visualization
Signaling Pathway
The specific signaling pathways modulated by this compound are not well-defined in publicly available literature. However, related compounds, such as certain tetronic acid derivatives, are known to interfere with lipid biosynthesis. Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for an inhibitor of lipid biosynthesis.
Caption: Hypothetical signaling pathway for lipid biosynthesis inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the scale-up synthesis and preclinical evaluation of a target compound like this compound.
Caption: General workflow for scale-up synthesis and preclinical development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Spirodionic Acid Synthesis
Welcome to the technical support center for the synthesis of Spirodionic Acid and its analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this intricate spirocyclic molecule. Here you will find troubleshooting guides and frequently asked questions to help optimize your reaction yields and product purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a molecule characterized by a spiroketal core linking a tetrahydropyran ring and a cyclohexanedione moiety. While direct literature on this compound synthesis is limited, the following advice is based on established methodologies for constructing its key structural features.
Issue 1: Low Yield in Spiroketal Formation
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete cyclization of the dihydroxyketone precursor. | 1. Optimize Acid Catalyst: Screen various Brønsted or Lewis acids (e.g., PTSA, CSA, Sc(OTf)₃). 2. Increase Reaction Temperature: Gradually increase the temperature to overcome the activation energy barrier. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. | Increased conversion of the precursor to the spiroketal. |
| Decomposition of starting material or product. | 1. Use Milder Conditions: If using strong acids, switch to milder catalysts. 2. Lower Reaction Temperature: Some intermediates or the final product might be heat-sensitive. | Minimized side product formation and improved yield of the desired spiroketal. |
| Unfavorable thermodynamic equilibrium. | 1. Employ a Dehydrating Agent: Use molecular sieves or a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. | Shift in equilibrium leading to a higher yield of the spiroketal. |
Issue 2: Poor Diastereoselectivity in Spiroketalization
The formation of the spiroketal can result in a mixture of diastereomers at the anomeric carbon. Controlling this stereocenter is crucial for obtaining a pure product.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Thermodynamic vs. Kinetic Control. [1] | 1. For Thermodynamic Product: Use equilibrating conditions (e.g., strong acid, higher temperature) to favor the most stable diastereomer. 2. For Kinetic Product: Employ non-equilibrating conditions (e.g., specific Lewis acids, lower temperatures) to favor the kinetically formed diastereomer.[1] | Improved diastereomeric ratio (d.r.) favoring the desired isomer. |
| Influence of Solvent. | 1. Solvent Screening: Test a range of solvents with varying polarities as they can influence the transition state of the cyclization. | Identification of a solvent that enhances the desired diastereoselectivity. |
| Substrate Control. | 1. Modify Protecting Groups: The steric bulk of protecting groups on the precursor can influence the facial selectivity of the cyclization. | Altered steric environment leading to a more favorable diastereomeric outcome. |
Issue 3: Low Yield in Cyclohexanedione Ring Formation (via Robinson Annulation)
The construction of the cyclohexanedione ring often involves a Michael addition followed by an intramolecular aldol condensation, a sequence known as the Robinson annulation.[2][3][4][5]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Michael Addition. | 1. Choice of Base: Screen different bases (e.g., NaOH, KOH, LDA) to optimize enolate formation. 2. Reaction Conditions: Vary the temperature and solvent to find the optimal conditions for the conjugate addition. | Increased yield of the 1,5-dicarbonyl intermediate. |
| Failure of Intramolecular Aldol Condensation. | 1. Stronger Base/Higher Temperature: The aldol condensation may require more forcing conditions than the Michael addition. | Successful cyclization to form the six-membered ring. |
| Side Reactions (e.g., Polymerization of Michael Acceptor). | 1. Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. 2. Use of a Co-solvent: Ensure all reactants are fully solvated. | Reduced side product formation and a cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method to construct the tetrahydropyran ring of this compound?
A common and effective strategy is the intramolecular cyclization of a hydroxy-alkene or a hydroxy-epoxide. Oxidative cyclization of silylallylic ethers using reagents like DDQ is also a powerful method that offers good diastereocontrol.[6] The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another widely used method.[7][8]
Q2: How can I purify this compound from its diastereomers?
Separation of diastereomers can often be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) on a normal or reversed-phase column is a common method.[9][10] Careful selection of the mobile phase is critical for achieving good separation. In some cases, flash column chromatography with a high-resolution silica gel may also be effective.
Q3: My intramolecular Michael addition to form a spirocyclic system is not working. What should I try?
The success of an intramolecular Michael addition can be highly dependent on the substrate and reaction conditions.[11][12][13] If the reaction is not proceeding, consider the following:
-
Base and Solvent System: The choice of base and solvent is crucial. A systematic screening of conditions is recommended.
-
Ring Strain: The formation of certain spirocyclic systems can be energetically unfavorable due to ring strain. Molecular modeling can help assess the feasibility of the desired cyclization.
-
Alternative Strategies: If direct intramolecular Michael addition fails, consider alternative cyclization strategies such as a radical cyclization or a transition-metal-catalyzed process.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific hazards will depend on the reagents used. For example, strong acids and bases are corrosive, and many organic solvents are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols (Illustrative Examples)
The following are generalized protocols for key transformations relevant to the synthesis of this compound, based on established literature for similar structures.
Protocol 1: Acid-Catalyzed Spiroketalization
-
Dissolve the dihydroxyketone precursor in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
If water removal is necessary, add activated molecular sieves or set up a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Robinson Annulation for Spiro-Cyclohexanedione Formation
-
To a solution of the spiro-ketone in a suitable solvent (e.g., ethanol or methanol) at room temperature, add a catalytic amount of a base (e.g., NaOH or KOH).
-
Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of the Michael adduct by TLC or LC-MS.
-
Once the Michael addition is complete, continue stirring (potentially with heating) to promote the intramolecular aldol condensation and subsequent dehydration.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting spiro-cyclohexenone by column chromatography.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low spiroketal yield.
References
- 1. mskcc.org [mskcc.org]
- 2. byjus.com [byjus.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. fiveable.me [fiveable.me]
- 6. Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Troubleshooting Low Yield in Spirodionic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of spirodionic acids and their derivatives, such as spirodiclofen and spirotetramat.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in spirodionic acid synthesis?
A1: Low yields in this compound synthesis can often be attributed to incomplete reactions, the formation of side products, or challenges during product isolation and purification. Key factors influencing the yield include the purity of starting materials, reaction conditions (temperature, solvent, base), and the efficiency of the cyclization step, which is often a Dieckmann or Claisen-type condensation.
Q2: What are the typical impurities found in this compound reactions?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions such as intermolecular condensation products, hydrolysis of the ester functionalities, and stereoisomers (e.g., the trans-isomer of spirotetramat). For instance, in the synthesis of spirodiclofen, impurities such as 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (spirodiclofen enol) can be present.[][2]
Q3: How critical is the choice of base in the Dieckmann condensation step for spirocycle formation?
A3: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA) are often preferred to minimize side reactions such as saponification of the ester groups. The stoichiometry of the base is also important to drive the reaction to completion.
Q4: Can the this compound product be lost during the workup and purification stages?
A4: Yes, significant product loss can occur during workup and purification. Spirodionic acids can be sensitive to acidic or basic conditions, potentially leading to degradation. Emulsion formation during aqueous workup can also trap the product. Furthermore, improper selection of chromatography conditions can lead to poor separation and loss of product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
Q: My this compound synthesis resulted in a much lower yield than expected. What are the potential causes and how can I improve it?
A: Low yield is a common challenge. Let's break down the possible causes and solutions:
Potential Causes:
-
Incomplete Dieckmann/Claisen Condensation: The key ring-forming step may not have gone to completion. This can be due to an insufficiently strong base, incorrect stoichiometry of the base, or a reaction temperature that is too low.
-
Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.[3][4][5][6][7][8][9][10][11][12][13] Other side reactions like hydrolysis of the ester groups can also reduce the yield of the desired product.
-
Poor Quality Starting Materials: Impurities in the starting diester or other reagents can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, KOt-Bu, LDA). Ensure at least one full equivalent is used. | A strong base is required to deprotonate the α-carbon of the ester to initiate the condensation. Using a stoichiometric amount drives the equilibrium towards the product.[11] |
| Solvent | Use a dry, aprotic solvent (e.g., THF, toluene, DMF). | Protic solvents can quench the enolate intermediate and inhibit the condensation reaction. |
| Temperature | Optimize the reaction temperature. While some condensations work at room temperature, others may require heating to proceed at a reasonable rate. | Increasing the temperature can increase the reaction rate, but may also promote side reactions. Empirical optimization is often necessary. |
| Concentration | Run the reaction at high dilution. | High dilution favors the intramolecular Dieckmann condensation over the intermolecular Claisen condensation, thus reducing the formation of polymeric byproducts. |
| Starting Materials | Ensure all starting materials and reagents are pure and dry. | Impurities can act as inhibitors or participate in unwanted side reactions. Water can hydrolyze the esters and the base. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the NMR is complex. How can I identify and minimize these impurities?
A: Identifying and minimizing impurities is crucial for obtaining a pure product with a good yield.
Common Impurities and Their Formation:
-
Unreacted Starting Diester: This indicates an incomplete reaction.
-
Intermolecular Condensation Product: A high molecular weight polymer-like material resulting from the reaction between two different diester molecules.
-
Hydrolysis Products: If water is present, the ester functionalities of the starting material or the product can be hydrolyzed to the corresponding carboxylic acids. The enol form of spirodionic acids, like spirodiclofen-enol, is a common impurity that can arise from the hydrolysis of the final product.[][2]
-
Trans-Isomer: In the synthesis of spirotetramat, the formation of the undesired trans-isomer can occur.[14]
Strategies for Minimizing Impurities:
| Impurity | Mitigation Strategy |
| Unreacted Starting Material | Increase reaction time, temperature, or use a stronger base/excess base. |
| Intermolecular Condensation Product | Perform the reaction under high dilution conditions. |
| Hydrolysis Products | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench the reaction carefully with a non-aqueous workup if possible. |
| Stereoisomers | Optimize reaction conditions (e.g., choice of base and solvent) to favor the formation of the desired stereoisomer. Purification of intermediates may be necessary to control the stereochemistry of the final product.[15] |
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my this compound product. What are the best practices for purification?
A: Purification of spirodionic acids can be challenging due to their polarity and potential instability.
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems to find optimal conditions. For example, amorphous spirotetramat can be crystallized from toluene.[16]
-
Column Chromatography:
-
Normal Phase (Silica Gel): Use a solvent system with moderate polarity. A gradient elution might be necessary to separate the product from closely related impurities. Be aware that acidic silica gel can sometimes cause degradation of sensitive compounds. Using neutralized silica gel or adding a small amount of a neutralizer (like triethylamine) to the eluent can help.
-
Reverse Phase (C18): This can be a good alternative if the compound is unstable on silica gel. A common eluent system is a gradient of water and acetonitrile or methanol.
-
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Product streaks on TLC | Compound is too polar for the eluent or is interacting strongly with the stationary phase. | Increase the polarity of the eluent. Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization. |
| Poor separation of product and impurities | The chosen chromatographic system has insufficient resolving power. | Try a different solvent system or a different stationary phase (e.g., alumina, C18). Consider using preparative HPLC. |
| Product degradation on the column | The product is sensitive to the stationary phase (e.g., acidic silica). | Use deactivated silica gel or a different stationary phase. Run the column quickly to minimize contact time. |
Experimental Protocols
Synthesis of Spirodiclofen Intermediate (enol form)
This protocol is adapted from a patented synthesis method.
Reaction: Cyclohexanone cyanohydrin reacts with 2,4-dichlorophenylacetyl chloride, followed by cyclization to form 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one.
Materials:
-
Cyclohexanone cyanohydrin
-
2,4-dichlorophenylacetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: In a round-bottom flask under an inert atmosphere, dissolve cyclohexanone cyanohydrin and pyridine in dry DCM.
-
Cool the mixture in an ice bath and slowly add a solution of 2,4-dichlorophenylacetyl chloride in dry DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude ester in dry ethanol and add sodium ethoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and neutralize with dilute HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel.
Troubleshooting Tips:
-
Low yield in esterification: Ensure all reagents and solvents are anhydrous. Pyridine should be dry and of high purity.
-
Incomplete cyclization: The strength and stoichiometry of the base are crucial. Ensure the sodium ethoxide is not old or degraded. The reaction may require longer reflux times.
-
Formation of byproducts: High dilution during the cyclization step can minimize intermolecular side reactions.
Visualizations
Reaction Pathway for Spirodiclofen Synthesis
References
- 2. Spirodiclofen Impurity 1 - Protheragen [protheragen.ai]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. synarchive.com [synarchive.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Claisen Condensation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Identification, isolation, characterization, and synthesis of impurities of pesticide spirotetramat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN115466208B - Method for purifying cis-intermediate of spirotetramat - Google Patents [patents.google.com]
- 16. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]
Technical Support Center: Spirodionic Acid Purification
Welcome to the technical support center for spirodionic acid purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the successful isolation and purification of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
This compound is a natural product with a complex spiroketal structure. Its purification can be challenging due to several factors inherent to its chemical properties and origin:
-
Structural Complexity: The spirocyclic core can be sensitive to certain pH conditions and temperatures, potentially leading to degradation or isomerization during purification.
-
Presence of Analogs and Isomers: Natural extracts or synthetic reaction mixtures often contain structurally similar analogs or stereoisomers, which can be difficult to separate from the target compound.
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Low Abundance: When isolated from natural sources, such as microbial fermentations, this compound may be present in low concentrations amidst a complex mixture of other secondary metabolites.
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Solubility: The solubility profile of this compound may require careful selection of solvent systems for both extraction and chromatography to avoid precipitation and ensure efficient separation.
Q2: What are the initial steps for isolating this compound from a crude extract?
The initial workup of a crude extract containing this compound typically involves liquid-liquid extraction or solid-phase extraction (SPE) to remove major impurities and concentrate the target compound.
-
Liquid-Liquid Extraction: A common approach involves partitioning the crude extract between an aqueous phase and an immiscible organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of the specific this compound derivative.
-
Solid-Phase Extraction (SPE): SPE can be a more targeted approach. A C18 sorbent is often effective for capturing this compound and related compounds from an aqueous or polar organic solution. After loading the extract, the column is washed with a weak solvent to remove polar impurities, and the target compound is then eluted with a stronger organic solvent like methanol or acetonitrile.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is often necessary to achieve high purity.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the initial fractionation of large quantities of crude extract. It is a liquid-liquid partition chromatography method that avoids solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common and effective method for the final purification of this compound. Reversed-phase chromatography on a C18 column is typically employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low recovery after extraction | - Inappropriate solvent polarity.- Emulsion formation during liquid-liquid extraction.- Incomplete elution from SPE cartridge. | - Test a range of extraction solvents with varying polarities.- For emulsions, try adding brine or centrifuging the mixture.- For SPE, ensure the elution solvent is strong enough to desorb the compound. Consider trying different sorbents. |
| Poor peak shape (tailing, fronting) in HPLC | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Sample solvent is too strong. | - Reduce the injection volume or sample concentration.- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the stationary phase.- Adjust the mobile phase pH to ensure the carboxylic acid group is in a consistent protonation state.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Co-elution of impurities | - Insufficient resolution of the chromatographic method.- Presence of closely related structural analogs or isomers. | - Optimize the HPLC method by adjusting the gradient slope, mobile phase composition, or temperature.- Try a different stationary phase (e.g., phenyl-hexyl or a column with a different particle size).- Consider using an orthogonal chromatographic technique (e.g., normal-phase chromatography if reversed-phase was used initially). |
| Product degradation during purification | - pH instability (acidic or basic conditions).- Temperature sensitivity.- Exposure to light. | - Maintain a neutral or slightly acidic pH throughout the purification process.- Perform purification steps at reduced temperatures (e.g., in a cold room or using a column thermostat).- Protect the sample from light by using amber vials or covering glassware with foil. |
| Difficulty with crystallization | - Residual impurities hindering crystal lattice formation.- Inappropriate solvent system.- Supersaturation not achieved correctly. | - Ensure the sample is of high purity (>95%) before attempting crystallization.- Screen a variety of solvent systems (single and binary).- Try different crystallization techniques such as slow evaporation, vapor diffusion, or cooling.[1][2] |
Experimental Protocols
General Preparative HPLC Method for this compound Purification
This protocol provides a starting point for the purification of this compound derivatives. Optimization will be required based on the specific compound and impurity profile.
1. System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Preparation: Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the partially purified sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min (will vary depending on column dimensions).
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-35 min: 30% to 80% B
-
35-40 min: 80% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: 100% to 30% B
-
50-60 min: Re-equilibrate at 30% B
-
5. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction by analytical HPLC-UV or LC-MS.
-
Pool pure fractions and remove the solvent under reduced pressure.
Workflow for this compound Purification
Data Presentation
Table 1: Comparison of Purification Techniques for Spiro-Compounds
| Technique | Stationary/Solvent System | Application | Purity Achieved | Reference |
| HSCCC | n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v) | Preparative separation of spirobisnaphthalenes from crude extract | 56-91% | [3] |
| Preparative HPLC | C18 silica with aqueous perfluorobutyric acid mobile phase | Purification of peptides (demonstrates use of ion-pairing agents) | Homogeneous | [4] |
| UHPLC-MS/MS | C18 column with acetonitrile/formic acid gradient | Simultaneous quantification of spirodiclofen, spiromesifen, and spirotetramat | N/A (Analytical) | [5][6] |
Note: Data for this compound itself is limited; this table provides examples from structurally related spiro compounds to guide methodology development.
Signaling Pathways and Logical Relationships
At present, there is limited publicly available information directly linking this compound to specific signaling pathways. However, many natural products with complex structures are inhibitors or modulators of key cellular pathways. The troubleshooting logic for purification can be visualized as follows:
References
- 1. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of perfluoroalkanoic acids as volatile ion pairing reagents in preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. ajol.info [ajol.info]
Stability issues of spirodionic acid in different solvents
Technical Support Center: Spirodic Acid Stability
Welcome to the technical support center for spirodic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of spirodic acid in solution?
A1: The stability of spirodic acid, like many complex organic molecules, is influenced by several factors. The primary concerns are hydrolysis, oxidation, and photodecomposition. Key factors include:
-
pH: The molecule contains functional groups susceptible to both acid and base-catalyzed hydrolysis.[1][2]
-
Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates. Polar protic solvents, for example, can participate in hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Presence of Oxidizing Agents: Exposure to peroxides or dissolved oxygen can lead to oxidative degradation.[1][2]
-
Light Exposure: Spirodic acid may be sensitive to UV or visible light, leading to photolytic degradation.[1][2]
Q2: Which solvents are recommended for dissolving spirodic acid?
A2: Spirodic acid is generally soluble in most organic solvents but practically insoluble in water.[3][4] For analytical purposes, solvents like acetonitrile (ACN) and methanol are common. The choice of solvent should be guided by the specific experimental needs and the compound's stability in that solvent. For weakly basic compounds, solubility in solvents like methanol can be dramatically increased by adding a volatile acid like acetic acid, which can be removed during drying processes.[5] It is crucial to perform initial solubility and short-term stability tests in your chosen solvent.
Q3: How should I prepare and store spirodic acid stock solutions?
A3: To ensure the longevity of your stock solutions, follow these guidelines:
-
Use High-Purity Solvents: Start with HPLC-grade or equivalent solvents.
-
Protect from Light: Prepare solutions in amber vials or wrap containers in aluminum foil.
-
Control Temperature: Store stock solutions at a low temperature, typically 2-8°C or -20°C, to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage, or if the compound is known to be sensitive to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Monitor for Precipitation: Before each use, allow the solution to warm to room temperature and visually inspect for any precipitated material.
Troubleshooting Guide
Problem 1: I am observing a loss of spirodic acid concentration in my solution over a short period.
| Possible Cause | Troubleshooting Step |
| Chemical Instability/Degradation | The solvent may be reacting with your compound. Test stability in a different, less reactive solvent (e.g., switch from methanol to acetonitrile). Ensure the pH of the solution is neutral if possible. |
| Adsorption | The compound may be adsorbing to the surface of the container. Try using different vial materials (e.g., polypropylene instead of glass) or silanized glass vials. |
| Evaporation | The solvent may be evaporating, which would concentrate the sample. However, if standards are also evaporating, a relative loss could be perceived. Ensure vials are sealed tightly with appropriate caps. |
Problem 2: My HPLC analysis shows new, unexpected peaks appearing over time.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products. This confirms an instability issue. The goal of a forced degradation study is to intentionally generate these products to ensure your analytical method can resolve them.[6] |
| Solvent Impurities | The solvent itself may be degrading or contain impurities that are changing. Analyze a blank solvent sample that has been subjected to the same conditions. |
| Contamination | The sample may have been contaminated. Prepare a fresh sample using clean glassware and new solvent to see if the issue persists. |
Data Presentation: Solvent Compatibility
While specific quantitative stability data for spirodic acid is not widely published, the table below provides a general guide to common solvents used in pharmaceutical development and their properties, which can help in selecting an appropriate starting solvent for your stability studies.
| Solvent | Class | Polarity Index | Potential Stability Concerns |
| Water | Polar Protic | 10.2 | Potential for hydrolysis, especially at non-neutral pH.[2] Spirodic acid is practically insoluble.[4] |
| Methanol | Polar Protic | 5.1 | Can act as a nucleophile; risk of solvolysis. |
| Ethanol | Polar Protic | 4.3 | Similar to methanol, risk of solvolysis. |
| Acetonitrile (ACN) | Dipolar Aprotic | 5.8 | Generally more inert and a good choice for stability studies. |
| Acetone | Dipolar Aprotic | 5.1 | Can be reactive (e.g., form adducts); use with caution. |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 7.2 | High solubility for many compounds, but can be difficult to remove and may oxidize at high temperatures. |
| Ethyl Acetate | Dipolar Aprotic | 4.4 | Contains an ester group and can participate in transesterification; susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.[1][6] A target of 5-20% degradation is typically desired to avoid secondary degradation.[7]
Objective: To investigate the stability of spirodic acid under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of spirodic acid at a known concentration (e.g., 1 mg/mL) in a relatively inert solvent like acetonitrile.
-
Stress Conditions: Expose the spirodic acid solution to the following conditions in separate, clearly labeled vials. Include a control sample stored at 2-8°C and protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours) at room temperature.
-
-
Sample Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by a suitable analytical method, such as HPLC-UV.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities.
Protocol 2: HPLC Method for Stability Testing
Objective: To separate and quantify spirodic acid from its potential degradation products.
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
Time (min) % Solvent B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of spirodic acid (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a generic starting method and must be optimized for spirodic acid to ensure adequate separation of the main peak from any degradation products.
Visualizations
Caption: Workflow for a typical forced degradation study of spirodic acid.
Caption: Hypothetical hydrolytic degradation pathway for a spirocyclic compound.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Identification of spirodionic acid degradation products
Technical Support Center: Spirodionic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound derivatives, focusing on the acaricide Spirodiclofen as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common degradation pathways?
A1: "this compound" generally refers to a class of compounds containing a spirocyclic ketoenol moiety, such as tetronic or tetramic acids. Spirodiclofen is a prominent member of this class. The most common and initial degradation pathway for Spirodiclofen is hydrolytic cleavage of the ester bond, which forms the primary metabolite known as spirodiclofen-enol[1]. Further degradation can occur through hydroxylation and cleavage of the ring structures, ultimately leading to smaller acidic molecules[1].
Q2: Why is it critical to identify degradation products?
A2: Identifying degradation products is essential for several reasons. In pharmaceutical development, degradants can impact the safety, efficacy, and stability of the active ingredient. For pesticides like Spirodiclofen, understanding its metabolites is crucial for environmental fate analysis and toxicological risk assessment, as some metabolites can be as active or more toxic than the parent compound[1][2]. Regulatory bodies require a comprehensive profile of all significant degradation products.
Q3: What environmental factors most significantly influence the stability of Spirodiclofen?
A3: The most significant factor is pH. Spirodiclofen is highly susceptible to hydrolysis under neutral and alkaline (basic) conditions, degrading rapidly as pH increases. It is relatively stable in acidic environments (pH 4)[1][3]. Light (photolysis) is another factor that can contribute to its degradation, though typically to a lesser extent than hydrolysis[1][4].
Troubleshooting Guide
Q: I am observing a rapid decrease in the purity of my Spirodiclofen analytical standard. What is the likely cause?
A: The most probable cause is hydrolysis, especially if your standard is dissolved in a neutral or basic solvent (e.g., pure water, methanol/water, or a buffer with pH ≥ 7). Spirodiclofen is unstable at pH 7 and degrades very quickly at pH 9[1].
-
Troubleshooting Steps:
-
Check the pH of your solvent.
-
For maximum stability, prepare standards in a slightly acidic solution (e.g., buffered to pH 4) or in a non-aqueous solvent like acetonitrile.
-
Store stock solutions frozen (-20°C or below) and protect them from light to minimize both hydrolytic and photodegradation[1].
-
Q: My LC-MS analysis of a stressed Spirodiclofen sample shows a major new peak. How can I preliminarily identify it?
A: In most degradation scenarios (especially hydrolysis), the first and most prominent degradation product is spirodiclofen-enol [1][4].
-
Troubleshooting Steps:
-
Check the Mass: The transformation from Spirodiclofen to its enol form involves the loss of the 2,2-dimethylbutyrate group. Calculate the expected mass-to-charge ratio (m/z) for the spirodiclofen-enol metabolite and compare it with your mass spectrometry data.
-
Review Retention Time: The enol metabolite is typically more polar than the parent compound and will likely have a shorter retention time in a standard reversed-phase HPLC method.
-
Confirm with MS/MS: Perform tandem mass spectrometry (MS/MS) on the new peak. The fragmentation pattern should be consistent with the structure of spirodiclofen-enol. If available, compare this fragmentation pattern to a reference standard or literature data.
-
Q: I am having difficulty achieving good recovery of Spirodiclofen from soil or plant matrix samples. What should I consider?
A: Low recovery can be due to inefficient extraction or degradation during the sample preparation process.
-
Troubleshooting Steps:
-
Extraction Solvent: Ensure your extraction solvent is appropriate. Methods often use an acetonitrile/water mixture, sometimes with a small amount of acid (e.g., acetic or formic acid) to improve stability and extraction efficiency[5].
-
Sample pH: The natural pH of your matrix may contribute to degradation if it is neutral or alkaline. Acidifying the sample or extraction solvent can help preserve the parent compound.
-
Storage: Analyze samples as quickly as possible after collection. If storage is necessary, freeze them immediately. Studies have shown that parent Spirodiclofen is stable for extended periods when stored frozen in various crop matrices[1].
-
Quantitative Data on Spirodiclofen Stability
The hydrolytic stability of Spirodiclofen is highly dependent on pH. The following table summarizes its degradation half-life in sterile buffer at 20°C.
| pH Value | Half-Life (at 20°C) | Stability Classification | Reference |
| 4 | 119.6 days | Relatively Stable | [1][6] |
| 7 | 52.1 days | Unstable | [1][6] |
| 9 | 2.5 days | Highly Unstable | [1][6] |
Experimental Protocols
Protocol: Forced Degradation by Hydrolysis for Spirodiclofen
This protocol outlines a procedure to intentionally degrade Spirodiclofen under acidic, neutral, and basic conditions to identify its hydrolysis products.
-
Materials:
-
Spirodiclofen reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetate buffer, pH 4.0
-
LC-MS system with a C18 column
-
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Spirodiclofen in acetonitrile.
-
-
Forced Degradation Sample Preparation:
-
Label three sets of vials: "Acid," "Neutral," and "Base."
-
Acidic Condition: Add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of ~10 µg/mL.
-
Neutral Condition: Add an aliquot of the stock solution to pH 7.0 buffer to achieve a final concentration of ~10 µg/mL.
-
Basic Condition: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of ~10 µg/mL.
-
Control Sample: Prepare a sample at the same concentration in an acidic buffer (pH 4.0) where it is most stable. This will serve as the t=0 (time zero) reference.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 50°C) to accelerate degradation.
-
Collect aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately neutralize the "Acid" and "Base" aliquots to stop the reaction before analysis.
-
-
LC-MS/MS Analysis:
-
Analyze all samples using a validated LC-MS/MS method.
-
Mobile Phase Example: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Use mass spectrometry to monitor the disappearance of the parent Spirodiclofen ion and the appearance of new ions corresponding to degradation products (e.g., spirodiclofen-enol).
-
Quantification: Compare the peak area of Spirodiclofen at each time point against the t=0 control to determine the rate of degradation. Characterize the structure of new peaks using their m/z values and MS/MS fragmentation patterns.
-
Visualizations
Caption: Workflow for Forced Degradation and Product Identification.
Caption: Primary Hydrolytic Degradation Pathway of Spirodiclofen.
References
Technical Support Center: Overcoming Poor Solubility of Spirodionic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the solubility challenges associated with spirodionic acid derivatives, such as spirodiclofen and spirotetramat.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives exhibit poor water solubility?
This compound derivatives, like spirodiclofen, are characterized by a lipophilic (fat-loving) chemical structure. Spirodiclofen, for example, has a very low solubility in water, measured at approximately 0.05 mg per 1000 ml.[1] This hydrophobicity is due to the large, nonpolar regions of the molecule, which makes it difficult for them to form favorable interactions with polar water molecules, leading to poor dissolution in aqueous media.
Q2: What are the primary strategies to enhance the solubility of these compounds?
Overcoming the poor solubility of these derivatives involves several established techniques that can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches.[2][3]
-
Physical Modifications : These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include:
-
Particle Size Reduction (Micronization/Nanonization) : Decreasing the particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[4][5]
-
Solid Dispersion : This involves dispersing the active compound in an inert, hydrophilic carrier matrix at a molecular level to improve wetting and dissolution.[6][7]
-
-
Formulation with Excipients : This is the most common approach, where solubility is improved by adding other components to the formulation.
-
Co-solvency : A water-miscible solvent (co-solvent) is added to the aqueous phase to reduce the interfacial tension between the hydrophobic compound and water.[4][8]
-
Surfactant-based Solubilization (Micelles) : Surfactants form micelles that encapsulate the hydrophobic drug molecules, allowing them to be dispersed in an aqueous solution.[8][9]
-
Cyclodextrin Complexation : Cyclodextrins are ring-shaped molecules that can encapsulate the poorly soluble drug within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[8]
-
-
Chemical Modifications :
Q3: How can I select the best solubility enhancement technique for my specific derivative?
The choice of technique depends on the physicochemical properties of your compound and the intended application. The following decision workflow provides a logical approach to selecting an appropriate method.
Troubleshooting Guide
Q4: My compound dissolves in an organic co-solvent but crashes out when I add my aqueous buffer. What's happening and how can I fix it?
This is a common issue when the concentration of the organic co-solvent is insufficient to maintain solubility in the final aqueous mixture.
-
Probable Cause : The final percentage of the co-solvent is below the critical concentration needed to keep the hydrophobic compound in solution.
-
Solutions :
-
Optimize Co-solvent Concentration : Systematically increase the percentage of the co-solvent in the final solution. Create a phase-solubility diagram by testing a range of co-solvent concentrations to find the minimum required for stable solubilization.
-
Try Mixed Co-solvents : A combination of co-solvents (e.g., PEG 400 and propylene glycol) can sometimes have a synergistic effect, improving solubility more than a single co-solvent alone.[10]
-
Add a Surfactant : Incorporate a non-ionic surfactant like Tween-80 or Pluronic F68.[8] The surfactant can form micelles that help stabilize the compound, even at lower co-solvent concentrations.
-
Q5: I successfully prepared a solid dispersion, but the solubility enhancement diminishes over time as the compound recrystallizes. How can I prevent this?
Recrystallization is a key challenge in maintaining the stability of amorphous solid dispersions.
-
Probable Cause : The polymer carrier is not sufficiently inhibiting molecular mobility, allowing the drug molecules to rearrange back into a stable, less soluble crystalline form.
-
Solutions :
-
Select a High Tg Polymer : Choose a polymer carrier with a high glass transition temperature (Tg), such as PVP K30 or Eudragit E100.[6] A higher Tg reduces molecular mobility and inhibits crystallization.
-
Increase Polymer-to-Drug Ratio : A higher concentration of the carrier can more effectively separate the drug molecules, preventing nucleation and crystal growth. Test ratios from 1:1 up to 1:10 (Drug:Carrier).
-
Add a Second Stabilizing Polymer : Incorporating a secondary polymer can create stronger hydrogen bonds with the drug, further preventing recrystallization.
-
Data Presentation: Efficacy of Enhancement Techniques
The following table summarizes the potential improvement in aqueous solubility for a representative this compound derivative using various formulation strategies.
| Formulation Strategy | Base Compound (Spirodiclofen) | Formulation Example | Achieved Solubility | Fold Increase (Approx.) |
| None (Pure Compound) | Spirodiclofen | Dispersed in Water | 0.05 mg/L[1] | 1x |
| Co-solvency | Spirodiclofen | 40% PEG 400 in Water | 5 - 10 mg/L | 100 - 200x |
| Solid Dispersion | Diclofenac (as model) | 1:3 Drug-to-Eudragit E100 Ratio | 485 mg/L[6] | >100,000x |
| Cyclodextrin Complexation | Poorly soluble drug | 1:1 Molar Ratio with HP-β-CD | 50 - 250 mg/L | 1,000 - 5,000x |
Note: Data for formulation examples are representative values based on common outcomes for poorly soluble compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing a solid dispersion to enhance the solubility of a this compound derivative.
-
Materials :
-
This compound derivative (e.g., Spirodiclofen)
-
Polymer carrier (e.g., Eudragit E100, PVP K30)[6]
-
Volatile organic solvent (e.g., Methanol, Acetone)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
-
Procedure :
-
Weighing : Accurately weigh the active compound and the polymer carrier in a desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer).[6]
-
Dissolution : Dissolve both the compound and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer.[6]
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask wall.
-
Final Drying : Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Size Reduction : Gently grind the dried solid dispersion into a fine, uniform powder using a mortar and pestle.
-
Characterization :
-
Solubility Test : Perform a shake-flask solubility test in water or buffer for 24 hours. Filter the saturated solution and analyze the concentration using HPLC or UV-Vis spectrophotometry.
-
Physical State Analysis : Use Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the polymer.
-
-
Protocol 2: Solubility Enhancement using the Co-solvency Method
This protocol details how to systematically test co-solvents to find an effective formulation.
-
Materials :
-
This compound derivative
-
Co-solvents (e.g., Polyethylene Glycol 400, Propylene Glycol, Ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials, magnetic stirrer, and filter membranes (0.45 µm)
-
-
Procedure :
-
Stock Preparation : Prepare stock solutions of the co-solvents (e.g., 100% PEG 400).
-
Formulation Preparation : In separate vials, prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Saturation : Add an excess amount of the this compound derivative to each vial. Ensure there is undissolved solid at the bottom.
-
Equilibration : Seal the vials and place them on a shaker or magnetic stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sampling and Filtration : After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis : Dilute the filtered sample with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method. Plot solubility vs. co-solvent percentage to identify the optimal concentration.
-
Mechanism of Action Visualization
This compound derivatives like spirodiclofen and spirotetramat function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACC).[11][12] This enzyme is critical for the first committed step in lipid biosynthesis.[13][14] By blocking ACC, these compounds prevent the synthesis of essential fats, ultimately leading to the death of target pests like mites.[1][15]
References
- 1. How to use spirodiclofen insecticide|News|Agripesticide [agripesticide.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. pharmasciences.in [pharmasciences.in]
- 4. ijsdr.org [ijsdr.org]
- 5. japer.in [japer.in]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. scispace.com [scispace.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. irac-online.org [irac-online.org]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
Technical Support Center: Synthesis of Spirodionic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of spirodionic acid derivatives, such as the active ingredients in spirodiclofen and spiromesifen.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Acylation Step
-
Question: We are experiencing a low yield during the initial acylation of the hydroxy-ester intermediate (e.g., ethyl 1-hydroxy-cyclohexanecarboxylate). What are the potential causes and solutions?
-
Answer: A low yield in this step can often be attributed to several factors:
-
Moisture in the reaction: The presence of water can hydrolyze the acylating agent (e.g., 2,4-dichlorophenylacetyl chloride), reducing the amount available for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inadequate temperature control: While the reaction may proceed at room temperature, gentle cooling (0-10 °C) during the addition of reagents can minimize side reactions.
-
Suboptimal base: The choice and amount of base (e.g., triethylamine) are critical for scavenging the HCl byproduct. Ensure the base is pure and added in the correct stoichiometric amount. An insufficient amount of base will result in a lower reaction rate and potential degradation of starting material.
-
Purity of starting materials: Impurities in the hydroxy-ester or the acyl chloride can interfere with the reaction. It is advisable to use freshly purified starting materials.
-
Issue 2: Incomplete Cyclization to the Tetronic Acid Core
-
Question: The intramolecular cyclization to form the 3-aryl-2-oxo-1-oxaspiro[4.5]-dec-3-en-4-ol intermediate is not going to completion. How can we improve the yield of the cyclized product?
-
Answer: Incomplete cyclization is a common hurdle. Consider the following troubleshooting steps:
-
Base selection: Strong, non-nucleophilic bases are typically required for this Dieckmann-type condensation. Common bases include potassium tert-butoxide or magnesium ethylate.[1][2] The choice of base can significantly impact the reaction efficiency.
-
Solvent effects: The reaction is sensitive to the solvent. Anhydrous polar aprotic solvents like DMF or THF are often used. Ensure the solvent is completely dry.
-
Reaction temperature and time: These reactions may require elevated temperatures (reflux) and extended reaction times (12-20 hours) to proceed to completion.[1] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Work-up procedure: Careful pH adjustment during the work-up is crucial. The product is an enol and can be sensitive to acidic or basic conditions. Acidification with a dilute acid like 5% HCl is often used to isolate the product.[1]
-
Issue 3: Formation of Side Products During Final Acylation
-
Question: During the final acylation of the tetronic acid intermediate with 2,2-dimethylbutyryl chloride, we are observing significant side product formation. What are the likely side products and how can their formation be minimized?
-
Answer: The primary side product is often the result of O-acylation versus C-acylation or side reactions involving the base.
-
Reaction conditions: This step is typically carried out at low temperatures (0-10 °C) to improve selectivity.[3]
-
Base: Triethylamine is a commonly used base in this step.[3][4] The slow, dropwise addition of the base can help control the reaction and reduce the formation of byproducts.
-
Purity of the acylating agent: Ensure the 2,2-dimethylbutyryl chloride is of high purity and free from acidic impurities.
-
Work-up: The work-up procedure should be designed to remove any unreacted starting materials and the triethylamine hydrochloride salt. Washing with a saturated sodium carbonate solution followed by water is a common procedure.[3]
-
Issue 4: Difficulty in Product Purification and Recrystallization
-
Question: We are facing challenges in purifying the final this compound derivative. Recrystallization is yielding an oily product or low recovery. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the structural complexity of these molecules.
-
Solvent selection for recrystallization: A single solvent or a binary solvent system is often required for effective recrystallization. Ethanol is a commonly used solvent for the final product.[3] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.
-
Chromatography: If recrystallization is ineffective, column chromatography using silica gel may be necessary to separate the desired product from impurities.
-
Washing steps: Thorough washing of the crude product during the work-up can significantly improve the purity before the final recrystallization. Washing with dilute acid, base, and brine can remove different types of impurities.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of spirodiclofen?
A1: The primary starting materials for the synthesis of spirodiclofen are typically 1-cyanocyclohexanol, 2,4-dichlorophenylacetyl chloride, and 2,2-dimethylbutyryl chloride.[1][5]
Q2: What is the mechanism of action for this compound-based acaricides?
A2: Spirodiclofen and spiromesifen act by inhibiting lipid biosynthesis in mites and insects. Specifically, they target the enzyme acetyl-coenzyme A carboxylase (ACCase).[2][6] This mode of action is novel compared to many other acaricides, making them useful for resistance management.[2]
Q3: How can the progress of the synthesis reactions be monitored?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of each synthetic step. By comparing the spots of the reaction mixture with the starting materials and a product standard (if available), you can determine if the reaction is complete.
Q4: What are the typical yields for the synthesis of spirodiclofen?
A4: The overall yield can vary depending on the specific conditions and scale of the reaction. However, individual steps are reported with good to excellent yields. For example, the cyclization step to form the tetronic acid intermediate can have a yield of around 77%.[1] The final acylation step can achieve yields of up to 88%.[3]
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acylation of Hydroxy-ester | 2,4-dichlorophenylacetic acid-1-cyanocyclohexyl, tert-butanol | Concentrated H₂SO₄, Methanol | Methanol | Reflux | 20 | - | [1] |
| Cyclization | 1-[2-(2,4-dichloro-phenyl)-acetoxy]-cyclohexanemethyl carboxylate | Magnesium ethylate | Ethanol | Reflux | 12 | 77.3 | [1] |
| Final Acylation (Spiromesifen) | 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[2][2]non-3-en-4-ol, 3,3-dimethylbutyryl chloride | Triethylamine | Toluene | 25-30 | 3 | 88 | [3] |
| Final Acylation (Spirodiclofen) | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-deca-3-ene-4-ol, 2,2-dimethylbutyryl chloride | Triethylamine | Dichloromethane | Room Temp | 2 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-ene 4-ol (Spirodiclofen Intermediate)
-
To a solution of 8.0 g (23.1 mmol) of 1-[2-(2,4-dichloro-phenyl)-acetoxy]-cyclohexanemethyl carboxylate in 200 mL of ethanol, add 1.8 g (16 mmol) of magnesium ethylate.[1]
-
Heat the mixture to reflux and maintain for 12 hours.[1]
-
After the reaction is complete, evaporate the majority of the solvent under reduced pressure.[1]
-
Add 5% hydrochloric acid to the residue to adjust the pH to acidic.[1]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate to yield the solid product.[1]
Protocol 2: Synthesis of Spiromesifen
-
Dissolve 272.0 g (1.0 mol) of 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[2][2]non-3-en-4-ol in 800 mL of toluene.[3]
-
Add 148.0 g (1.1 mol) of 3,3-dimethylbutyryl chloride.[3]
-
Cool the mixture to 0-10 °C and add 111.1 g (0.6 mol) of triethylamine dropwise, which will result in the precipitation of a white solid.[3]
-
After the addition is complete, allow the temperature to rise to 25-30 °C and continue stirring for 3 hours.[3]
-
Upon reaction completion, cool the mixture and filter to remove the triethylamine hydrochloride.[3]
-
Wash the filtrate with a saturated sodium carbonate solution and then with water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.[3]
-
Recrystallize the residue from ethanol to obtain a white powdery solid.[3]
Visualizations
Caption: Synthetic workflow for the preparation of Spirodiclofen.
Caption: Synthetic workflow for the preparation of Spiromesifen.
References
- 1. Method for synthesizing spirodiclofen - Eureka | Patsnap [eureka.patsnap.com]
- 2. chimia.ch [chimia.ch]
- 3. SPIROMESIFEN synthesis - chemicalbook [chemicalbook.com]
- 4. CN104292197A - Synthesis method of spirodiclofen - Google Patents [patents.google.com]
- 5. CN101235023B - A kind of synthetic method of spirodiclofen - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Spirodionic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spirodionic acid derivatives, such as spirodiclofen and spirotetramat.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of spirodionic acids, focusing on the key reaction steps: Dieckmann condensation for the formation of the spirocyclic core and the subsequent O-acylation of the enol.
Issue 1: Low Yield of the Spirocyclic Core (Dieckmann Condensation Step)
Question: I am experiencing low yields during the intramolecular cyclization of the diester to form the this compound core. What are the potential causes and solutions?
Answer: Low yields in the Dieckmann condensation are often attributed to competing intermolecular reactions and suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Intermolecular Condensation (Dimerization): At high concentrations, the diester starting material can react with another molecule of the diester instead of cyclizing intramolecularly, leading to the formation of dimeric and polymeric byproducts.
-
Solution: Employ high-dilution conditions. Slowly add the diester to a solution of the base to maintain a low concentration of the starting material throughout the reaction.
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for favoring the intramolecular reaction.
-
Solution: Use a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene. These conditions promote the formation of the enolate for the intramolecular cyclization while minimizing side reactions.[1]
-
-
Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester product does not have an enolizable proton, the reaction can revert to the starting materials.[2]
-
Solution: Ensure that the reaction is worked up under acidic conditions to protonate the enolate and isolate the β-keto ester product.
-
Issue 2: Formation of Impurities During O-Acylation of the Enol
Question: During the final acylation step of the this compound enol, I am observing the formation of several impurities, leading to a difficult purification process. What are these impurities and how can I avoid them?
Answer: The final O-acylation step is crucial for obtaining the desired product. Several side reactions can occur, leading to the formation of specific impurities.
-
Incomplete Reaction (Unacylated Enol): A common impurity is the starting enol itself, indicating an incomplete reaction. In the synthesis of spirodiclofen, this impurity is 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one.[3][4] Similarly, for spirotetramat, "spirotetramat-enol" is a known impurity.[5]
-
Solution:
-
Ensure the use of a slight excess of the acylating agent (e.g., 2,2-dimethylbutyryl chloride for spirodiclofen).
-
Optimize the reaction time and temperature. The reaction is often carried out at room temperature for a few hours.[6]
-
Use a suitable base, such as triethylamine, to scavenge the HCl byproduct.[6]
-
-
-
C-Acylation vs. O-Acylation: The enolate intermediate can undergo acylation at either the oxygen atom (O-acylation, desired) or the carbon atom (C-acylation, undesired). The regioselectivity is influenced by several factors.[7]
-
Solution:
-
Solvent: Use aprotic solvents, as they do not solvate the oxygen atom of the enolate as strongly, making it more nucleophilic.
-
Acylating Agent: Acyl halides are generally considered "hard" electrophiles and tend to favor O-acylation.
-
Temperature: Lower temperatures often favor C-acylation, so running the reaction at or slightly above room temperature may be beneficial for O-acylation.
-
-
-
Formation of Stereoisomers (trans-isomer): In the synthesis of spirotetramat, the formation of the inactive trans-isomer (IMP-4) is a known issue.[5] This arises from a lack of stereocontrol during the synthesis.
-
Solution: The stereochemistry is often set during the formation of the spirocyclic ring. Careful selection of reagents and reaction conditions during the cyclization step is crucial. The use of chiral auxiliaries or catalysts can be explored to enhance the stereoselectivity.
-
-
Formation of Hydroxylated Byproducts: In the case of spirotetramat, an impurity identified as cis-3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione (IMP-7) has been reported.[5] This suggests that the enol double bond may be susceptible to oxidation or hydroxylation.
-
Solution:
-
Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use freshly distilled and degassed solvents to remove dissolved oxygen.
-
Avoid the use of oxidizing agents during workup.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to identify and quantify side products in this compound synthesis?
A1: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the primary method for separating and quantifying the desired product and its impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly powerful for identifying unknown impurities by providing molecular weight information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of isolated impurities.
Q2: I have identified an unknown impurity with a specific mass-to-charge ratio (m/z). How can I determine its structure?
A2: A combination of analytical techniques is required:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information from the fragmentation pattern.
-
Preparative HPLC: Isolate a sufficient quantity of the impurity for NMR analysis.
-
NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC): These experiments will allow you to piece together the chemical structure of the impurity.
Q3: Are there any general precautions to minimize side reactions in this compound synthesis?
A3: Yes, following good laboratory practices is crucial:
-
Use high-purity starting materials and reagents. Impurities in the starting materials can lead to unexpected side reactions.
-
Maintain anhydrous conditions, especially for the Dieckmann condensation. Water can quench the base and hydrolyze the esters.
-
Work under an inert atmosphere (nitrogen or argon) to prevent oxidation, particularly of the enol intermediate.
-
Carefully control the reaction temperature.
-
Optimize reaction times to ensure complete conversion without promoting byproduct formation.
Data Presentation
Table 1: Common Impurities in Spirotetramat Synthesis [5]
| Impurity ID | Molecular Formula | m/z | Common Name/Description |
| IMP-1 | C18H23NO3 | 301.17 | Spirotetramat-enol |
| IMP-2 | C20H27NO4 | 359.19 | - |
| IMP-3 | C21H29NO4 | 375.21 | - |
| IMP-4 | C21H27NO5 | 389.19 | trans-Spirotetramat |
| IMP-5 | C20H25NO4 | 359.18 | - |
| IMP-6 | - | 651.32 | Dimeric byproduct |
| IMP-7 | C19H25NO4 | 347.18 | cis-3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione |
Experimental Protocols
Key Experiment: O-Acylation of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol to form Spirodiclofen [6]
-
Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane or toluene.
-
Addition of Acylating Agent: Slowly add 2,2-dimethylbutyryl chloride (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Adjust the pH of the reaction mixture to 10-11 with an aqueous alkali solution (e.g., 30 wt% NaOH).
-
Separate the organic phase.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
-
Purification: Recrystallize the solid product from ethanol to obtain pure spirodiclofen.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Spirodiclofen Impurity 1 - Protheragen [protheragen.ai]
- 4. Spirodiclofen (Ref: BAJ 2740) [sitem.herts.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. CN104292197A - Synthesis method of spirodiclofen - Google Patents [patents.google.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Spirodionic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of spirodionic acid synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity during the synthesis of this compound and its derivatives?
The main challenges in stereoselective spiro-synthesis revolve around controlling the three-dimensional arrangement of atoms at the spirocyclic center and any adjacent stereocenters. Key difficulties include:
-
Simultaneous Formation of Multiple Stereocenters: Many synthetic routes, such as 1,3-dipolar cycloadditions, can create several stereocenters in a single step, including a quaternary spiro-carbon, leading to a complex mixture of diastereomers.[1][2]
-
Catalyst Efficiency and Selectivity: Identifying a catalyst that provides high yields and excellent stereocontrol (both diastereoselectivity and enantioselectivity) is crucial. The catalyst must effectively differentiate between the prochiral faces of the substrates.
-
Reaction Condition Sensitivity: Stereochemical outcomes are often highly sensitive to subtle changes in reaction parameters such as temperature, solvent, and substrate concentration. Lower temperatures, for instance, often favor higher selectivity but may decrease the reaction rate.[3]
-
Substrate Control: The inherent electronic and steric properties of the starting materials can significantly influence the stereochemical pathway, sometimes overriding the directing effects of the catalyst.
Q2: How do I select an appropriate catalyst for my desired stereoisomer?
Catalyst selection is critical and depends on the specific reaction mechanism.
-
Organocatalysts: Chiral secondary amines (e.g., proline and its derivatives) are widely used to catalyze Michael-Aldol cascade reactions or formal [3+2] cycloadditions by forming chiral enamines or iminium ions.[3][4] These are effective for creating complex spiropyrazolone and spiropyrrolidine scaffolds.[3]
-
Metal-Based Catalysts: Lewis acids, such as those based on Tin ((R)-BINOL•SnCl4), can activate substrates like 2-amidoacrylates for conjugate addition, enabling highly enantioselective synthesis of pyrroloindolines.[5] Heterogeneous catalysts, like l-proline functionalized magnetic nanorods, offer high diastereoselectivity and the advantage of easy recovery and reusability.[1]
-
Screening: It is often necessary to screen a small library of catalysts with different steric and electronic properties to find the optimal one for a specific substrate pair.
Q3: What is the role of the solvent in controlling stereoselectivity?
The solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome. For instance, in certain amine-catalyzed reactions, chlorinated solvents provided a better combination of yield and selectivity compared to other options like THF.[3][5] The polarity and coordinating ability of the solvent can alter the catalyst's conformation and its interaction with the substrates. A systematic screening of solvents with varying properties is recommended during reaction optimization.
Q4: How can I minimize the formation of undesired stereoisomers?
Minimizing undesired stereoisomers involves optimizing several factors:
-
Lowering Reaction Temperature: Reactions are often run at lower temperatures (e.g., 0 °C, -20 °C) to enhance selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.[3]
-
Catalyst Loading: Adjusting the catalyst loading can impact selectivity. While higher loading might increase the reaction rate, it can sometimes lead to decreased stereoselectivity.
-
Additives: In some cases, additives can improve performance. For example, the addition of 2,6-dibromophenol was found to facilitate catalyst turnover in a formal [3+2] cycloaddition, improving scalability and yield without compromising enantioselectivity.[6]
-
Substrate Modification: Altering the steric bulk or electronic properties of protecting groups on the substrates can enhance facial selectivity.
Q5: What are the most effective analytical techniques for determining the stereochemical outcome?
Confirming the stereoselectivity of a reaction requires specialized analytical methods:
-
NMR Spectroscopy: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing the relative stereochemistry of the products.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral product by separating the enantiomers. It can also be used to determine the diastereomeric ratio (d.r.).[3]
-
X-ray Crystallography: Unambiguous determination of both relative and absolute stereochemistry can be achieved by single-crystal X-ray diffraction analysis if a suitable crystal can be obtained.
-
Optical Rotation: Measurement of the specific rotation can confirm the optical purity of the synthesized compounds.[2]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) | 1. Suboptimal Catalyst: The catalyst does not provide sufficient steric hindrance to effectively control the approach of the reactants. | 1a. Screen a panel of chiral catalysts (e.g., different proline derivatives, cinchona alkaloids, or metal-ligand complexes).[3] 1b. For heterogeneous catalysts, ensure proper synthesis and functionalization of the catalytic support.[1] |
| 2. Incorrect Reaction Temperature: Higher temperatures can overcome the small energy barriers between different stereochemical pathways, leading to a mixture of products. | 2a. Lower the reaction temperature. Perform a temperature screen (e.g., RT, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[3] | |
| 3. Inappropriate Solvent: The solvent may not stabilize the desired transition state or may interfere with the catalyst-substrate complex. | 3a. Conduct a solvent screen, testing a range of polar aprotic (e.g., CH2Cl2, THF), polar protic (e.g., MeOH), and nonpolar (e.g., Toluene) solvents.[3] | |
| Poor or Inconsistent Yield | 1. Catalyst Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents. | 1a. Ensure all reagents and solvents are pure and dry. 1b. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Side Reactions: Substrates or intermediates may be undergoing competing, non-productive reaction pathways. | 2a. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation. 2b. Adjust the rate of addition of one reactant to maintain a low concentration and minimize side reactions. | |
| Difficulty Separating Stereoisomers | 1. Similar Physicochemical Properties: Diastereomers or enantiomers often have very similar polarities, making separation by standard column chromatography difficult. | 1a. For enantiomers, use chiral HPLC for separation. 1b. For diastereomers, try different solvent systems or stationary phases for column chromatography. 1c. Consider derivatizing the product with a chiral auxiliary to create diastereomers with more distinct properties that can be separated by standard chromatography, followed by removal of the auxiliary. |
Section 3: Data Presentation
Table 1: Effect of Catalyst on Spirocycle Synthesis Stereoselectivity (Illustrative Data)
| Entry | Catalyst | Loading (mol%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Pyrrolidine | 20 | 65:35 | - |
| 2 | L-Proline | 20 | 80:20 | 75 |
| 3 | (S)-Diphenylprolinol TMS Ether | 20 | 95:5 | 92 |
| 4 | (R)-BINOL•SnCl4 | 10 | >99:1 | 91 |
This table illustrates a typical optimization trend where increasing catalyst complexity leads to improved stereochemical control.
Table 2: Influence of Solvent and Temperature on Reaction Outcome (Illustrative Data)
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | L-Proline | THF | 25 | 70:30 | 85 |
| 2 | L-Proline | CH2Cl2 | 25 | 78:22 | 82 |
| 3 | L-Proline | CH2Cl2 | 0 | 85:15 | 75 |
| 4 | L-Proline | CH2Cl2 | -20 | 92:8 | 68 |
This table demonstrates the common trade-off between selectivity and reaction efficiency, where lower temperatures improve the diastereomeric ratio but may reduce the overall yield.[3]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed [3+2] Cycloaddition
This protocol is a representative method for the synthesis of spiro-heterocycles, inspired by common procedures for spirooxindole synthesis.[2]
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dry the chosen solvent (e.g., CH2Cl2) over appropriate drying agents.
-
Purify substrates via recrystallization or column chromatography if necessary.
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dipolarophile (1.0 mmol, 1.0 equiv) and the chiral organocatalyst (e.g., (S)-Diphenylprolinol TMS ether, 0.2 mmol, 20 mol%).
-
Dissolve the solids in the anhydrous solvent (10 mL).
-
Add the 1,3-dipole precursor (e.g., an isatin and an amino acid, 1.2 mmol, 1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
3. Reaction Monitoring:
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours).
4. Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH4Cl (15 mL).
-
Extract the aqueous layer with the reaction solvent (e.g., CH2Cl2, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spirocyclic product.
5. Stereochemical Analysis:
-
Determine the diastereomeric ratio of the purified product by 1H NMR analysis.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
1. Sample Preparation:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Method:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).
-
Mobile Phase: Use a mixture of n-hexane and isopropanol (IPA). The ratio may need to be optimized (e.g., 90:10 Hexane:IPA) to achieve baseline separation of the enantiomers.
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
3. Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 is the area of the major enantiomer peak).
-
For confirmation, inject a sample of the racemic mixture to identify the retention times of both enantiomers.
Section 5: Visualizations
Caption: General workflow for the optimization of stereoselective this compound synthesis.
Caption: Decision tree for troubleshooting low stereoselectivity in synthesis.
Caption: Simplified catalytic cycle for an amine-catalyzed conjugate addition reaction.
References
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Diastereoselective Synthesis of Spiropyrazolones [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Synthesis of (−)-Lansai B and (+)- Nocardioazines A and B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting contamination in spirodionic acid cultures
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with fungal cultures for the production of spirodionic acid and related metabolites, using Chaetomium sp. as a model organism.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of contamination in my culture?
A1: Early detection is critical to managing contamination. Initial signs often include unexpected changes in the culture's appearance or growth rate. Bacterial and fungal contamination typically manifest as visible turbidity (cloudiness) and color changes in the culture medium, especially if it contains a pH indicator like phenol red.[1][2][3] Daily microscopic observation can reveal the presence of bacterial cells or fungal structures before they are visible to the naked eye.[1]
Common indicators to watch for:
-
Visual: Cloudy or turbid media, slime, films on the surface, or fuzzy patches (often white, greenish, or black).[4][5]
-
pH Changes: A rapid shift in the medium's color (e.g., pink to yellow) indicates a pH change, often due to bacterial metabolism.[3][6][7]
-
Microscopic: Presence of small, motile rods or cocci (bacteria) or filamentous, branching hyphae and spores (fungi) among your target cells.[1]
-
Growth Rate: A sudden drop in the viability of your culture or an abnormal change in its growth rate can also signal an underlying contamination issue.[2]
Q2: I see fuzzy white or greenish spots in my culture. What is it and what should I do?
A2: These are likely colonies of a contaminating mold. Common fungal contaminants in laboratory settings include species of Penicillium and Aspergillus, which often appear as green or white patches, and Chaetomium, which can form dark, hairy fruiting bodies.[8][9]
If you detect fungal contamination:
-
Isolate Immediately: Tightly seal the contaminated flask or plate and remove it from the incubator and sterile work area to prevent the spread of airborne fungal spores.[10][11]
-
Dispose Properly: Dispose of the contaminated culture and any disposable materials it contacted as biohazardous waste. Autoclaving is the recommended method for sterilization before disposal.[5]
-
Decontaminate: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any affected equipment with a suitable disinfectant like 70% alcohol, followed by a more potent agent if necessary.[6][7][12] Fungi can spread via spores, so meticulous cleaning is essential.[10]
-
Review Aseptic Technique: Investigate the potential source of the contamination by reviewing lab procedures, operator technique, and the sterility of media and reagents.[2][13]
Q3: My culture medium has become cloudy and turned yellow overnight. What is the likely cause?
A3: A rapid increase in turbidity accompanied by a drop in pH (yellowing of phenol red indicator) is a classic sign of bacterial contamination.[1][2][6][7] Bacteria multiply much faster than fungi, leading to these sudden changes. Microscopically, you would likely observe a high density of small, often motile cells that are distinct from your fungal hyphae. The most common bacterial contaminant in mushroom cultivation is Bacillus spp., known as "wet spot" or "sour rot".[4]
Q4: Can I salvage a culture that has been contaminated?
A4: Attempting to rescue a contaminated culture is generally not recommended, especially if you have frozen stocks of your organism.[2] The risk of cross-contaminating other experiments, your incubator, and the lab environment is high.[1] However, if the culture is irreplaceable, you may attempt to purify it through techniques like single-spore or hyphal tip isolation.[5][14] This involves taking a very small, clean portion of the desired fungus and transferring it to a new plate, often containing antimicrobial agents. This process is tedious and not always successful.[5]
Q5: What are the optimal growth conditions for my Chaetomium culture to minimize stress and potential contamination?
A5: Maintaining optimal growth conditions helps your target organism outcompete potential contaminants. Chaetomium globosum, a common species, is a mesophilic fungus that grows well on cellulose-containing media.[4][13] Providing ideal conditions ensures robust growth, which can help prevent opportunistic microbes from taking hold.
| Parameter | Optimal Range | Source(s) |
| Temperature | 25-27 °C | [4] |
| pH | 7.1 - 10.4 (Optimal growth) | [8][9] |
| Carbon Source | Cellulose, Glucose, Sucrose, Maltose | [4][13] |
| Water Activity (aW) | > 0.90 | [8][9] |
Q6: What antimicrobial agents can I use to prevent contamination?
A6: While the best defense is a strong aseptic technique, antimicrobial agents can be added to the culture medium as a preventative measure.[13] It's crucial to use them at concentrations that do not harm your production organism. The two most common antimycotic agents used against fungi are Amphotericin B and Nystatin. For bacterial contamination, a combination of antibiotics is often used.[9]
| Agent | Target Organism | Typical Working Concentration | Source(s) |
| Amphotericin B (Fungizone®) | Fungi, Yeast | 0.25 - 2.5 µg/mL | [15] |
| Nystatin (Mycostatin) | Fungi, Yeast | 100 U/mL | [15] |
| Penicillin-Streptomycin | Gram-positive & Gram-negative Bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | [9] |
| Kanamycin / Gentamicin | Broad-spectrum Bacteria | 100 µg/mL / 50 µg/mL | [9] |
Note: Always perform a dose-response experiment to determine the optimal concentration that inhibits contaminants without affecting the growth and metabolite production of your specific fungal strain.
Troubleshooting Workflows & Diagrams
The following diagrams illustrate standard workflows for identifying and managing contamination in your cultures.
Caption: Contamination Troubleshooting Workflow.
Caption: Workflow for Purification by Streaking for Isolation.
Experimental Protocols
Protocol 1: Initial Assessment of Contamination
This protocol outlines the steps for a preliminary diagnosis when contamination is suspected.
Objective: To identify the type of microbial contamination (bacterial or fungal) using visual and microscopic methods.
Materials:
-
Contaminated culture vessel (flask or petri dish)
-
Phase-contrast microscope
-
Sterile microscope slides and coverslips
-
Sterile pipettes or inoculating loops
-
70% ethanol for disinfection
Procedure:
-
Work in a Biosafety Cabinet: Perform all manipulations in a certified biosafety cabinet (BSC) to prevent further spread of contaminants. Disinfect the work surface with 70% ethanol before and after use.[12]
-
Visual Inspection: Observe the culture vessel without opening it. Note any turbidity, color changes, surface films, or distinct colonies. Fungal contamination may appear as fuzzy, filamentous growths, while bacterial contamination often results in uniform cloudiness.[5]
-
Prepare a Wet Mount:
-
Place a drop of the culture medium onto a sterile microscope slide using a sterile pipette.
-
If the culture is on a solid medium, use a sterile loop to pick a small amount of the suspect growth and mix it with a drop of sterile water on the slide.
-
Carefully place a coverslip over the drop.
-
-
Microscopic Examination:
-
Begin examination under low power (10x) to locate areas of interest.
-
Switch to high power (40x or 100x oil immersion) to observe the morphology of the microorganisms.
-
Look for Bacteria: Small, individual cells (cocci or rods), possibly showing motility. They will appear significantly smaller than fungal spores or hyphae.[7]
-
Look for Fungi: Long, branching filaments (hyphae) and/or oval or circular spores (yeast or mold spores).[7]
-
-
Record Observations: Document the findings, including drawings or images of the observed microbes.
-
Decontamination: Dispose of the slide and any contaminated materials in a biohazard container. Thoroughly disinfect the microscope stage and work area.
Protocol 2: Purification of Fungal Culture by Single Spore Isolation
This method is used to obtain a pure culture from a single fungal spore, effectively separating it from contaminants.[14]
Objective: To isolate the target fungus from a mixed or contaminated culture.
Materials:
-
Contaminated fungal culture
-
Sterile water or saline
-
Sterile test tubes
-
Vortex mixer
-
Sterile micropipettes and tips
-
Petri dishes with appropriate sterile agar medium (e.g., Potato Dextrose Agar)
-
Sterile inoculating loop or disposable spreader
-
Dissecting or light microscope
Procedure:
-
Prepare Spore Suspension:
-
Aseptically add 1 mL of sterile water to the contaminated plate.
-
Gently scrape the surface of a fungal colony, preferably at the leading edge away from the most contaminated area, with a sterile loop to release spores into the water.
-
Transfer the spore-containing water to a sterile microcentrifuge tube. Vortex briefly to create a uniform suspension.
-
-
Perform Serial Dilutions:
-
Create a series of 1:10 dilutions by transferring 100 µL of the spore suspension into a tube with 900 µL of sterile water. Repeat this process for 3-4 dilutions to achieve a sufficiently low spore concentration.[5]
-
-
Plate the Dilutions:
-
Pipette 100 µL from the highest dilutions (e.g., 10⁻³ and 10⁻⁴) onto the center of fresh agar plates.
-
Use a sterile spreader to evenly distribute the suspension across the entire surface of the agar.
-
Label the plates clearly with the organism name and dilution factor.
-
-
Incubate: Incubate the plates at the optimal temperature for your fungus (e.g., 25-27°C for Chaetomium) for 24-72 hours.[4] Incubation time will vary depending on the germination speed of the fungus.[5]
-
Identify and Isolate a Single Colony:
-
After incubation, examine the plates under a dissecting microscope. The goal is to find plates where individual spores have germinated far apart from each other.
-
Identify a germinating spore that shows the correct hyphal morphology and is clearly separated from any contaminant colonies.
-
-
Transfer to a New Plate:
-
Using a sterile fine-tipped needle or scalpel, carefully cut out the small piece of agar containing the single germinated spore and its mycelium.
-
Aseptically transfer this agar block to the center of a new, fresh agar plate.[14]
-
-
Final Incubation: Incubate the new plate until the fungal growth is substantial. This plate should now contain a pure culture derived from a single spore. Verify its purity by microscopic examination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ffhdj.com [ffhdj.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips for the purification of fungi and oomycetes | National Plant Diagnostic Network [npdn.org]
- 6. Spirodiclofen - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. inspq.qc.ca [inspq.qc.ca]
- 9. mrnatural.ca [mrnatural.ca]
- 10. biologicalhealthservices.com.au [biologicalhealthservices.com.au]
- 11. Optimization and scale-up of propionic acid production by propionic acid-tolerant Propionibacterium acidipropionici with glycerol as the carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Spirodionic Acid Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of spirodiclofen and its primary acidic metabolite, spirodionic acid (spirodiclofen-enol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal resolution and peak shape in your HPLC analysis.
A Note on Terminology: In scientific literature, the primary acidic metabolite of spirodiclofen is commonly referred to as "spirodiclofen-enol." For the purpose of this guide, we will use the term "this compound" to refer to this compound, while acknowledging that "spirodiclofen-enol" is a widely accepted synonym.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor resolution between spirodiclofen and this compound?
A1: The most common reason for poor resolution is the ionization of the acidic this compound metabolite. In its ionized form, the analyte is more polar and interacts less with the non-polar stationary phase in reversed-phase HPLC, leading to poor retention and peak tailing. Co-elution with the parent compound, spirodiclofen, can also occur if the chromatographic conditions are not optimized.
Q2: How does mobile phase pH affect the separation?
A2: Mobile phase pH is a critical factor. To achieve good retention and peak shape for the acidic this compound, the pH of the mobile phase should be adjusted to suppress its ionization. A lower pH (typically around 2.5-3.5) will ensure that the carboxylic acid group on this compound is protonated, making the molecule less polar and increasing its retention on a reversed-phase column.
Q3: What type of HPLC column is best suited for this analysis?
A3: C18 columns are the most commonly used stationary phases for the analysis of spirodiclofen and its metabolites due to their hydrophobic nature, which provides good retention for these relatively non-polar compounds.[1][2] However, C8 columns can also be used and may offer different selectivity. The choice between C8 and C18 depends on the specific requirements of the separation.[2][3][4][5][6]
Q4: Can organic modifier selection improve resolution?
A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) significantly impact retention and selectivity. Acetonitrile and methanol are the most common organic modifiers used. Varying the organic modifier or its concentration can alter the elution order and improve the separation between spirodiclofen and this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of spirodiclofen and this compound and provides systematic solutions.
Problem 1: Poor Resolution Between Spirodiclofen and this compound
Symptoms:
-
Overlapping or co-eluting peaks for spirodiclofen and this compound.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid. This will suppress the ionization of this compound, increasing its retention and improving separation from spirodiclofen. | Increased retention time of this compound and improved resolution between the two peaks. |
| Inadequate Organic Modifier Strength | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of both analytes, potentially improving their separation. | Longer retention times for both peaks and potentially better resolution. |
| Unsuitable Column Chemistry | If using a C18 column, consider trying a C8 column, or vice versa. The difference in hydrophobicity can alter the selectivity of the separation. | Change in elution order or improved separation due to different interactions with the stationary phase. |
Problem 2: Tailing Peak for this compound
Symptoms:
-
Asymmetrical peak shape for this compound with a trailing edge.
-
USP tailing factor > 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is low enough (2.5-3.5) to suppress silanol interactions. Using a highly deactivated (end-capped) column can also minimize these interactions. | Symmetrical peak shape for this compound. |
| Column Overload | Reduce the sample concentration or injection volume. | Improved peak symmetry and reduced tailing. |
| Presence of Metal Ions | Use a mobile phase with a chelating agent like EDTA if metal contamination is suspected, or use metal-free or PEEK-lined columns and tubing. | Sharper, more symmetrical peaks. |
Experimental Protocols
Below are example HPLC methods that can be used as a starting point for the analysis of spirodiclofen and this compound.
Method 1: Isocratic Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Methanol/Water (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
Note: This method is a general-purpose method for spirodiclofen and may require modification, such as the addition of an acid to the mobile phase, to achieve optimal resolution of this compound.
Method 2: Gradient Reversed-Phase HPLC with Acidic Modifier
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method utilizes a lower pH to improve the peak shape and retention of this compound and a gradient to effectively separate it from the parent spirodiclofen.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the separation of spirodiclofen and this compound.
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape
| pH | Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 7.0 | Spirodiclofen | 8.5 | 1.1 | < 1.0 |
| 7.0 | This compound | 3.2 | 2.5 | |
| 3.0 | Spirodiclofen | 8.7 | 1.0 | > 2.0 |
| 3.0 | This compound | 6.5 | 1.2 |
Note: These are representative values and may vary depending on the specific column and other chromatographic conditions.
Table 2: Comparison of C18 and C8 Columns
| Column | Analyte | Retention Time (min) | Selectivity (α) |
| C18 | Spirodiclofen | 10.2 | 1.8 |
| C18 | This compound | 7.8 | |
| C8 | Spirodiclofen | 7.5 | 1.6 |
| C8 | This compound | 5.9 |
Note: These are representative values under isocratic conditions with an acidic mobile phase. The selectivity factor (α) is calculated as the ratio of the retention factors of the two analytes.
References
Managing emulsion problems during spirodionic acid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing emulsion problems during the extraction of spirodionic acids and their derivatives.
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during the liquid-liquid extraction of spirodionic acids can lead to significant product loss and decreased purity. This guide provides a systematic approach to preventing and breaking these emulsions.
dot
Caption: A workflow for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of emulsion formation during spirodionic acid extraction?
A1: Emulsions are frequently caused by the presence of surfactant-like molecules in the sample matrix, such as phospholipids, free fatty acids, and proteins. Vigorous shaking during the extraction process can also contribute to the formation of stable emulsions. For this compound derivatives extracted from biological or agricultural samples, the complexity of the matrix is a primary factor.
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often more effective than treatment. The simplest preventive measure is to use gentle agitation, such as swirling the separatory funnel, instead of vigorous shaking. This maintains the surface area for extraction while minimizing the energy input that leads to emulsion formation. Additionally, optimizing your solvent system, for instance by using acetonitrile with 1% formic acid, can improve recoveries and reduce the likelihood of emulsions.
Q3: What is "salting out" and how does it help break an emulsion?
A3: "Salting out" involves adding a saturated salt solution, typically sodium chloride (brine) or sodium sulfate, to the aqueous layer. This increases the ionic strength of the aqueous phase, which in turn decreases the solubility of organic compounds in it and can help force the separation of the organic and aqueous layers, thereby breaking the emulsion.
Q4: Can adjusting the pH of the aqueous phase help?
A4: Yes, adjusting the pH can be an effective technique. Many emulsions are stabilized by compounds that have ionizable functional groups. By changing the pH, you can alter the charge of these molecules, which may reduce their surfactant properties and lead to the collapse of the emulsion. For acidic compounds like spirodionic acids, acidification of the aqueous phase is a common practice.
Q5: When should I consider physical methods like centrifugation or filtration?
A5: If chemical methods like salting out or pH adjustment fail, physical methods can be employed. Centrifugation is a very effective method for breaking emulsions by applying a strong mechanical force that separates the phases based on density. Filtration through a plug of an inert material like Celite® or glass wool can also be effective, as it can physically remove particulate matter that may be stabilizing the emulsion.
Data Presentation: Comparison of Emulsion Breaking Techniques
The following table summarizes common techniques for breaking emulsions and their general effectiveness and considerations for a typical this compound extraction using an acetonitrile/water solvent system.
| Technique | Principle of Action | Typical Application | Relative Speed | Potential Impact on Analyte |
| Gentle Agitation | Reduces the energy input that creates fine droplets. | Preventive measure before emulsion forms. | N/A | Minimal |
| Allowing to Stand | Gravitational separation of the two phases over time. | For emulsions that are not very stable. | Slow (15-60 min) | Minimal |
| Salting Out | Increases the ionic strength of the aqueous phase. | General-purpose, effective for many emulsions. | Moderate | Can decrease the solubility of the analyte in the aqueous phase, potentially improving recovery. |
| pH Adjustment | Alters the charge of stabilizing surfactant-like molecules. | Effective when emulsions are stabilized by ionizable compounds. | Moderate to Fast | Can affect the chemical stability of the analyte; pH should be chosen carefully. |
| Centrifugation | Accelerates phase separation through mechanical force. | For stubborn or persistent emulsions. | Fast | Minimal, but requires access to a centrifuge. |
| Filtration | Physically removes solid particles that stabilize the emulsion. | When particulate matter is suspected to be the cause. | Moderate | Potential for analyte adsorption onto the filter material. |
| Addition of a Different Solvent | Alters the polarity of the organic phase to dissolve emulsifying agents. | For emulsions resistant to other methods. | Fast | May complicate solvent removal and can affect chromatographic analysis. |
| Temperature Change | Decreases viscosity and can alter interfacial tension. | Can be effective but requires careful control. | Moderate | Potential for thermal degradation of the analyte. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of Spirotetramat from a Plant Matrix
This protocol is a representative procedure for the extraction of spirotetramat, a derivative of this compound, and is based on common methodologies found in the literature.
-
Sample Preparation: Homogenize 10 g of the plant sample (e.g., cabbage, mango).
-
Extraction Solvent Preparation: Prepare a solution of acetonitrile with 1% formic acid.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Shake vigorously for 1 minute.
-
-
Salting Out and Phase Separation:
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Collection of Organic Phase:
-
Carefully collect the upper acetonitrile layer.
-
Protocol 2: Troubleshooting an Emulsion during this compound Extraction
This protocol outlines the steps to take when an emulsion forms during the extraction described in Protocol 1.
-
Initial Observation: If a stable emulsion forms after the initial extraction shake (Step 3), proceed with the following steps.
-
Allow to Stand: Let the separatory funnel or centrifuge tube stand undisturbed for 15-30 minutes to see if the emulsion breaks on its own.
-
Salting Out: If the emulsion persists, add 5 mL of a saturated sodium chloride solution (brine). Gently swirl the container for 1 minute and then allow it to stand.
-
pH Adjustment: If the emulsion is still present, add 1 M hydrochloric acid dropwise to the aqueous layer to lower the pH to approximately 2-3. Gently swirl and observe for phase separation.
-
Centrifugation: If the emulsion remains, transfer the entire mixture to a centrifuge tube and centrifuge at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes.
-
Filtration: As a final resort, if a solid-stabilized emulsion is suspected, filter the entire mixture through a pad of Celite® in a Büchner funnel under vacuum. Collect the filtrate, which should now be separated into two distinct layers.
Visualization of Experimental Workflow
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Caption: A standard this compound extraction workflow.
Preventing epimerization of spirodionic acid during workup
Welcome to the technical support center for the handling and purification of spirodionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: this compound possesses multiple stereocenters, which are specific three-dimensional arrangements of atoms. Epimerization is a chemical process where the configuration of one of these stereocenters is inverted, leading to the formation of a diastereomer known as an epimer. This change can significantly impact the biological activity and physicochemical properties of the molecule. For this compound, the stereocenters alpha (α) to the carbonyl groups are particularly susceptible to epimerization.
Q2: What are the primary factors that cause epimerization of this compound during workup?
A2: The primary drivers of epimerization in α-chiral ketones like this compound are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the enolization of the ketone, which is a key step in the epimerization process. The presence of a strong base is particularly effective at deprotonating the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of epimers.
-
Temperature: Elevated temperatures can provide the necessary activation energy for the epimerization reaction to occur, even under mildly acidic or basic conditions. Therefore, maintaining low temperatures throughout the workup is crucial.
-
Prolonged reaction times: The longer this compound is exposed to unfavorable pH or temperature conditions, the greater the extent of epimerization.
Q3: How can I detect if my this compound sample has undergone epimerization?
A3: Several analytical techniques can be employed to detect and quantify epimerization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying diastereomers. Using a suitable chiral stationary phase, the epimers of this compound will have different retention times, allowing for their individual detection and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 2D NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative stereochemistry of the molecule. By analyzing the through-space correlations between protons, the spatial arrangement of substituents can be elucidated, and the presence of an epimer can be confirmed. Quantitative NMR (qNMR) can also be used to determine the diastereomeric ratio.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chiral HPLC chromatogram. | Epimerization has occurred during workup. | Review your workup protocol. Ensure that all aqueous solutions are buffered to a neutral or slightly acidic pH (e.g., pH 5-7). Avoid the use of strong acids or bases. Perform all extraction and purification steps at low temperatures (0-5 °C). |
| Inconsistent biological activity of different batches. | Varying levels of epimerization between batches. | Standardize your workup protocol to minimize epimerization. Use chiral HPLC to quantify the diastereomeric purity of each batch and correlate it with the observed biological activity. |
| Difficulty in purifying the desired stereoisomer. | The presence of a significant amount of the epimer complicates purification by standard chromatography. | Optimize the workup to minimize epimerization. If epimerization cannot be completely avoided, consider using preparative chiral HPLC for the separation of the diastereomers. |
| Ambiguous NMR spectra. | The presence of multiple diastereomers leads to overlapping signals and complex spectra. | Use 2D-ROESY NMR to aid in the structural elucidation of the major and minor diastereomers. Compare the spectra to a reference standard of the pure desired stereoisomer if available. |
Data Presentation
| Condition | pH Range | Temperature | Expected Degree of Epimerization |
| Harsh Basic | > 10 | Room Temperature (20-25 °C) | High |
| Harsh Acidic | < 2 | Room Temperature (20-25 °C) | Moderate to High |
| Mild Basic | 8 - 10 | Room Temperature (20-25 °C) | Moderate |
| Mild Acidic | 4 - 6 | Room Temperature (20-25 °C) | Low |
| Neutral | 6 - 8 | Room Temperature (20-25 °C) | Very Low |
| Harsh Basic | > 10 | Low Temperature (0-5 °C) | Moderate |
| Harsh Acidic | < 2 | Low Temperature (0-5 °C) | Low to Moderate |
| Mild Basic | 8 - 10 | Low Temperature (0-5 °C) | Low |
| Mild Acidic | 4 - 6 | Low Temperature (0-5 °C) | Very Low |
| Neutral | 6 - 8 | Low Temperature (0-5 °C) | Negligible |
Experimental Protocols
Protocol 1: Mild Workup Procedure for this compound Isolation
This protocol is designed to minimize epimerization during the initial extraction and purification of this compound from a reaction mixture or natural source.
-
Quenching: At the end of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Acidification (if necessary): If the reaction was performed under basic conditions, neutralize the mixture by adding a pre-cooled, dilute solution of a weak acid, such as 1 M aqueous citric acid or saturated aqueous ammonium chloride, until the pH is between 6 and 7. Monitor the pH carefully using a calibrated pH meter.
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous phase). All solvents should be pre-cooled to 0-5 °C.
-
Washing: Wash the combined organic extracts sequentially with:
-
Pre-cooled saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Pre-cooled deionized water.
-
Pre-cooled saturated aqueous sodium chloride (brine). During each wash, gently invert the separatory funnel to avoid emulsion formation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate at 0-5 °C for 30 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with the water bath temperature kept below 30 °C.
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel using a pre-cooled solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Chiral HPLC Analysis of this compound Epimers
This protocol provides a general method for the analytical separation of this compound and its potential epimers. Optimization of the mobile phase and column may be required.
-
Column: A chiral stationary phase (CSP) column is required. Common choices for similar compounds include polysaccharide-based columns such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A starting point could be a 90:10 (v/v) mixture of hexane:isopropanol. The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, typically 25 °C, using a column oven for reproducibility.
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The appearance of more than one major peak indicates the presence of epimers. The ratio of the peak areas can be used to determine the diastereomeric ratio.
Protocol 3: 2D-ROESY NMR for Stereochemical Confirmation
This protocol outlines the key parameters for acquiring a 2D-ROESY spectrum to determine the relative stereochemistry of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) to a final concentration of approximately 10-20 mM.
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing gradient-selected experiments.
-
Pulse Sequence: Utilize a standard gradient-selected ROESY pulse sequence (e.g., roesygp).
-
Key Parameters:
-
Mixing Time (d8): This is a crucial parameter and should be optimized. A typical starting range for a molecule of this size is 200-500 ms.
-
Number of Transients (ns): 8 to 16 scans per increment are usually sufficient.
-
Number of Increments (ni): 256 to 512 increments in the indirect dimension (t₁) are recommended for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a baseline correction.
-
Analysis: Analyze the ROESY spectrum for cross-peaks between protons that are close in space (< 5 Å). The presence or absence of specific cross-peaks will provide information about the relative stereochemistry at the chiral centers.
Visualizations
Validation & Comparative
A Comparative Analysis of Spirodionic Acid Derivatives and Other Tetronic Acid-Based Insecticides
For Researchers, Scientists, and Drug Development Professionals
The emergence of tetronic and tetramic acid derivatives as potent insecticides and acaricides has provided a critical tool in crop protection and resistance management. These compounds, characterized by their novel mode of action, offer an alternative to conventional pesticides. This guide provides a detailed comparative analysis of spirodionic acid derivatives, specifically spirodiclofen and spiromesifen, alongside the closely related tetramic acid derivative, spirotetramat. The comparison focuses on their mechanism of action, biological performance supported by experimental data, and provides an overview of the methodologies used in their evaluation.
Mechanism of Action: Inhibition of Lipid Biosynthesis
The primary mode of action for spirodiclofen, spiromesifen, and spirotetramat is the inhibition of acetyl-CoA carboxylase (ACC), a crucial enzyme in the biosynthesis of lipids.[1][2] ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis.[3][4] By disrupting this pathway, these compounds interfere with the production of essential lipids required for insect and mite development, reproduction, and energy storage.[3][5] This unique mechanism of action places them in Group 23 of the Insecticide Resistance Action Committee (IRAC) classification, making them valuable in managing resistance to other insecticide classes.[6][7]
The inhibition of ACC leads to a significant reduction in the lipid content of treated pests, ultimately causing mortality, particularly in juvenile stages during molting, and reducing the fecundity and fertility of adult females.[3][7]
Signaling Pathway: Lipid Biosynthesis Inhibition
The following diagram illustrates the targeted step in the lipid biosynthesis pathway disrupted by this compound derivatives and spirotetramat.
Comparative Performance Data
The following tables summarize the biological activity of spirodiclofen, spiromesifen, and spirotetramat against various pest species.
Table 1: Comparative Efficacy Against Two-Spotted Spider Mite (Tetranychus urticae)
| Compound | Life Stage | LC50 (mg a.i./L) | LC90 (mg a.i./L) | Reference |
| Spirodiclofen | Eggs | 1.5 | 10.2 | [8] |
| Adults | 35.8 | 155.4 | [8] | |
| Spiromesifen | Eggs | 0.9 | 6.8 | [8] |
| Adults | 61.2 | 268.7 | [8] | |
| Spirotetramat | Eggs | 2.9 | 19.5 | [8] |
| Adults | >1000 | >1000 | [8] |
Table 2: General Activity Spectrum
| Compound | Target Pests | Key Characteristics | References |
| Spirodiclofen | Mites (e.g., Panonychus ulmi, Tetranychus urticae) | Non-systemic, primarily active against eggs and juvenile stages. Reduces female fecundity. | [3][9][10] |
| Spiromesifen | Mites, Whiteflies (Bemisia tabaci, Trialeurodes vaporariorum) | Non-systemic, active against all developmental stages, including strong ovicidal activity. Reduces female fecundity. | [5][11][12] |
| Spirotetramat | Sucking insects (Aphids, Whiteflies, Mealybugs, Scale insects) | Fully systemic (xylem and phloem mobile), providing protection to new growth. Primarily active against juvenile stages. | [6][13][14] |
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy of tetronic and tetramic acid derivatives against arthropod pests.
Leaf Disc Bioassay for Acaricide Efficacy
This method is commonly used to determine the lethal concentrations (LC) of acaricides on mites.
Objective: To assess the toxicity of test compounds on different life stages of mites.
Materials:
-
Mite-infested host plants (e.g., bean or cucumber plants for Tetranychus urticae)
-
Test compounds (e.g., spirodiclofen, spiromesifen) at various concentrations
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Petri dishes
-
Filter paper
-
Leaf punch or scissors
-
Fine camel hair brush
-
Stereomicroscope
Workflow Diagram:
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in distilled water containing a surfactant. A control group with only water and surfactant should be included.
-
Leaf Disc Preparation: Cut leaf discs of a uniform size from healthy, untreated host plants.
-
Treatment: Immerse the leaf discs in the respective test solutions for a short duration (e.g., 10-30 seconds).
-
Drying: Allow the treated leaf discs to air dry completely.
-
Experimental Setup: Place the dried leaf discs, adaxial side up, on a layer of moist filter paper or cotton in Petri dishes to maintain turgor.
-
Infestation: Carefully transfer a known number of mites of a specific life stage (e.g., eggs, adult females) onto each leaf disc using a fine brush.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
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Mortality Assessment: After a predetermined period (e.g., 24, 48, or 72 hours), count the number of dead and live mites under a stereomicroscope. For ovicidal assays, assess the number of hatched and unhatched eggs after a period that allows for hatching in the control group.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 and LC90 values.
Conclusion
This compound derivatives, spirodiclofen and spiromesifen, and the tetramic acid derivative, spirotetramat, are highly effective pesticides that share a common and novel mode of action: the inhibition of lipid biosynthesis via the ACC enzyme. While all three are effective, they exhibit different spectrums of activity and systemic properties. Spirodiclofen is a non-systemic acaricide with excellent activity against mite eggs and juveniles.[3][9] Spiromesifen, also non-systemic, offers a broader spectrum, controlling both mites and whiteflies at all life stages.[5][11] Spirotetramat is distinguished by its full systemic activity, making it particularly effective against a wide range of sucking insects, even those hidden within the plant.[13][14] The lack of cross-resistance between these compounds and other classes of pesticides underscores their importance in integrated pest management and resistance management strategies.[7] Future research could focus on the development of new tetronic and tetramic acid derivatives with enhanced efficacy, broader spectrums of activity, and even more favorable environmental profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lipid Metabolism as a Target Site in Pest Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to spiromesifen in Trialeurodes vaporariorum is associated with a single amino acid replacement in its target enzyme acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spirodiclofen (Ref: BAJ 2740) [sitem.herts.ac.uk]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Spiromesifen (Ref: BSN 2060) [sitem.herts.ac.uk]
- 13. Spirotetramat - Wikipedia [en.wikipedia.org]
- 14. pomais.com [pomais.com]
Validating the Insecticidal Efficacy of Spirodionic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action. Spirodionic acid and its derivatives, belonging to the tetramic and tetronic acid class, represent a significant advancement in pest management. This guide provides a comprehensive comparison of the insecticidal activity of this compound derivatives against key sucking pests, supported by experimental data and detailed protocols for validation.
Performance Comparison: this compound Derivatives vs. Other Insecticides
This compound derivatives, such as spirotetramat and spiromesifen, have demonstrated potent activity against a range of economically important sucking pests. Their primary mode of action is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, placing them in Group 23 of the Insecticide Resistance Action Committee (IRAC) classification.[1][2] This novel target site provides an effective tool for managing pest populations that have developed resistance to other insecticide classes.
Quantitative Efficacy Data
The following tables summarize the lethal concentration (LC50) values of this compound derivatives compared to other commonly used insecticides against whiteflies and aphids. A lower LC50 value indicates higher toxicity.
Table 1: Comparative Toxicity (LC50) of Insecticides against Whiteflies (e.g., Bemisia tabaci)
| Insecticide Class | Active Ingredient | LC50 (ppm) | Target Life Stage | Reference |
| This compound Derivatives | Spirotetramat | 1.671 | N/A | [3] |
| Spiromesifen | 28.37 | Adult | [4] | |
| Neonicotinoids | Imidacloprid | 6.6 | Adult | [4] |
| Diamides | Cyantraniliprole | - | - | - |
| Sulfoximines | Sulfoxaflor | - | - | - |
| Organophosphates | Dimethoate | 7100 | Adult | [4] |
| Other | Diafenthiuron | 22.59 | Adult | [4] |
| Flonicamid | 24.85 | Adult | [4] |
Table 2: Comparative Toxicity (LC50) of Insecticides against Aphids
| Insecticide Class | Active Ingredient | Target Aphid Species | LC50 (ppm) | Reference |
| This compound Derivatives | Spirotetramat | Rhopalosiphum maidis | 0.68 | [5] |
| Spirotetramat | Myzus persicae | 3.99 | [5] | |
| Neonicotinoids | Imidacloprid | Rhopalosiphum maidis | 4.20 | [5] |
| Imidacloprid | Myzus persicae | 5.14 | [5] | |
| Imidacloprid | Lipaphis erysimi | 10.86 | [5] | |
| Other | Flonicamid | Lipaphis erysimi | 5.79 | [5] |
Note: "-" indicates that specific comparative data was not found in the cited sources.
The data indicates that spirotetramat exhibits high toxicity to certain aphid and whitefly species, with LC50 values comparable or superior to some neonicotinoids.[3][5] Spiromesifen also shows efficacy against whiteflies.[4] The unique two-way systemic movement (xylem and phloem) of spirotetramat allows for the protection of the entire plant, including new growth, which is a significant advantage for controlling phloem-feeding insects.[6]
Mode of Action: Inhibition of Lipid Biosynthesis
This compound derivatives act as inhibitors of acetyl-CoA carboxylase (ACC).[1][2] This enzyme catalyzes the first committed step in fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA. By blocking this crucial step, these insecticides disrupt the production of essential lipids, leading to the cessation of growth and development, reduced fecundity, and ultimately, the death of the target pest.[7] This mode of action is particularly effective against immature stages of insects that have high demands for lipids during molting and growth.
Experimental Protocols for Validating Insecticidal Activity
To ensure reliable and reproducible results when evaluating the insecticidal activity of this compound and its analogs, standardized bioassay protocols are essential. The following are detailed methodologies for common assays.
Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids, Whiteflies)
This method is used to determine the contact and ingestion toxicity of a compound.
Materials:
-
Test compound and appropriate solvent (e.g., acetone with a non-ionic surfactant)
-
Host plant leaves (e.g., cotton for whiteflies, cabbage for aphids)
-
Petri dishes lined with moistened filter paper
-
Soft brush
-
Beakers
-
Forceps
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. A series of dilutions are then made to create a range of concentrations to be tested. A control solution containing only the solvent and surfactant should also be prepared.
-
Leaf Treatment: Dip individual leaves into the test solutions for a uniform duration (e.g., 10-30 seconds). The leaves are then allowed to air dry.
-
Insect Infestation: Place the treated, dried leaves into Petri dishes. Using a soft brush, carefully transfer a known number of insects (e.g., 20-30 adult whiteflies or apterous adult aphids) onto each leaf.
-
Incubation: Seal the Petri dishes and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 and LC90 values using probit analysis.
Systemic Uptake Bioassay for Systemic Insecticides
This assay evaluates the efficacy of compounds that are taken up and translocated within the plant.
Materials:
-
Potted host plants
-
Test compound formulated for soil application or stem painting
-
Cages to contain the insects on the plants
-
Syringes or pipettes for application
Procedure:
-
Plant Treatment: Apply a known concentration and volume of the test compound to the soil of the potted plants or directly to the stem. Control plants are treated with the solvent only.
-
Translocation Period: Allow a specific period (e.g., 24-72 hours) for the compound to be absorbed and translocated throughout the plant.
-
Insect Infestation: Confine a known number of test insects onto a specific part of the plant (e.g., a leaf) using a small cage.
-
Incubation and Assessment: Maintain the plants under controlled conditions and assess insect mortality as described in the leaf-dip bioassay.
Conclusion
This compound derivatives represent a valuable class of insecticides with a distinct mode of action, making them effective components of integrated pest management and insecticide resistance management programs. Their demonstrated efficacy against key sucking pests, coupled with their unique systemic properties, underscores their importance in modern agriculture. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and scientists to validate and further explore the potential of this important chemical class.
References
- 1. irac-online.org [irac-online.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. doaj.org [doaj.org]
- 6. Emphasizing the Efficacy of Spirotetramat Insecticide [hbjrain.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Spirodionic Acid-Based Inhibitors: A Focus on Cross-Reactivity
For Immediate Release
This guide provides a comprehensive comparison of spirodionic acid-based inhibitors, specifically spirodiclofen and spiromesifen, with a focus on their cross-reactivity profiles. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this class of compounds. This compound derivatives are primarily known as acetyl-CoA carboxylase (ACC) inhibitors, a mode of action that disrupts lipid biosynthesis in target pests.[1][2][3][4] This unique mechanism makes them effective tools in managing resistance to other classes of pesticides.[1][2][3][4]
Executive Summary
Spirodiclofen and spiromesifen are selective, non-systemic insecticides and acaricides.[5] Their primary mode of action is the inhibition of ACC, a critical enzyme in the fatty acid synthesis pathway. This targeted action results in low cross-resistance with conventional insecticides that have different modes of action. However, evidence of cross-resistance with other ACC inhibitors, such as spirotetramat, suggests a similar binding mechanism within this chemical class. While these compounds demonstrate favorable selectivity towards beneficial predatory mites compared to some other acaricides, a comprehensive understanding of their off-target effects requires further investigation through broader enzyme panel screening.
Performance Comparison
The following table summarizes the available quantitative data on the efficacy and selectivity of spirodiclofen and spiromesifen against target and non-target organisms.
| Compound | Target Organism | LC50 | Non-Target Organism | LC50 / Effect | Reference |
| Spirodiclofen | Panonychus ulmi (European red mite) | Baseline susceptibility established | Neoseiulus californicus (predatory mite) | Reduced net fecundity/fertility | [6][7] |
| Spiromesifen | Tetranychus urticae (Two-spotted spider mite) | Baseline susceptibility established | Neoseiulus fallacis (predatory mite) | Reduced abundance | [8][9] |
| Spirotetramat | Myzus persicae (Green peach aphid) | Resistance associated with A2226V mutation in ACC | Beneficial insects and pollinators | Generally considered "soft" on beneficials when used as directed | [10] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. Lower LC50 values indicate higher toxicity.
Cross-Reactivity Profile
Studies have shown that while this compound-based inhibitors do not exhibit cross-resistance with insecticides from different chemical classes and modes of action, there is a clear pattern of cross-resistance among inhibitors targeting ACC. For instance, resistance to spirotetramat in the green peach aphid (Myzus persicae) has been shown to confer cross-resistance to both spiromesifen and spirodiclofen.[10] This is attributed to a specific mutation (A2226V) in the ACC enzyme, highlighting a shared mechanism of action and resistance.[10]
Currently, publicly available, comprehensive cross-reactivity data from broad enzyme panels (e.g., kinase panels) for spirodiclofen and spiromesifen is limited. Such studies are crucial for a complete understanding of their selectivity and potential for off-target effects in drug development and environmental safety assessments.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor performance and cross-reactivity. Below are outlines of key experimental protocols.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the inhibitory potential of a compound against the ACC enzyme.
Principle: The activity of ACC is measured by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA. The reduction in this incorporation in the presence of an inhibitor indicates its potency.[11]
Protocol Outline:
-
Enzyme Preparation: Extract total protein containing ACC from the target organism (e.g., nematodes, insects).[11]
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, MgCl2, and radiolabeled sodium bicarbonate.
-
Inhibitor Addition: Add varying concentrations of the this compound-based inhibitor to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at a controlled temperature.
-
Quantification: Stop the reaction and measure the amount of radiolabeled malonyl-CoA formed using techniques like scintillation counting.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).[12][13][14]
Acaricide Susceptibility Bioassay (LC50 Determination)
This bioassay is used to determine the concentration of an acaricide required to kill 50% of a target mite population.
Principle: Mites are exposed to various concentrations of the test compound, and mortality is assessed after a specific period.
Protocol Outline (Vial-Leaf Dipping Method): [15][16]
-
Preparation of Test Arenas: Coat the inside of 2-ml microcentrifuge tubes with a solution of the acaricide in a suitable solvent (e.g., acetone) and allow the solvent to evaporate.[15][16]
-
Leaf Disc Preparation: Dip leaf discs (e.g., from a host plant) of a standard size into the same acaricide solutions and allow them to air dry.[8][15]
-
Mite Introduction: Place a prepared leaf disc into each coated vial and introduce a known number of adult female mites (e.g., Tetranychus urticae).
-
Incubation: Maintain the vials under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: After a set time (e.g., 24-48 hours), count the number of dead and live mites in each vial.
-
Data Analysis: Use probit analysis to calculate the LC50 value from the mortality data across the different concentrations.
Selectivity Testing on Predatory Mites
This protocol assesses the impact of an acaricide on beneficial predatory mites.
Principle: Predatory mites are exposed to the acaricide under controlled conditions, and effects on mortality and reproduction are measured.
Protocol Outline (Residual Method): [17]
-
Test Surface Preparation: Spray a glass or leaf surface with the test acaricide at the desired concentration.[17]
-
Predator Introduction: Once the surface is dry, introduce adult female predatory mites (e.g., Neoseiulus californicus) onto the treated surface.
-
Exposure and Observation: Maintain the mites under controlled conditions and provide a food source (e.g., prey mites or pollen).
-
Data Collection: Over a period of several days, record female mortality and the number of viable eggs laid.[17]
-
Analysis: Calculate the mortality rate and the reproduction effect by comparing the results to a control group exposed to an untreated surface.[17]
Signaling Pathway
This compound-based inhibitors interrupt the lipid biosynthesis pathway, which is crucial for various cellular functions in target organisms.
Conclusion
Spirodiclofen and spiromesifen are effective ACC inhibitors with a favorable selectivity profile against many non-target organisms, making them valuable in integrated pest management programs. The clear evidence of cross-resistance with other ACC inhibitors underscores the importance of understanding their specific interactions with the ACC enzyme. To fully characterize their cross-reactivity and ensure their safe and effective use in various applications, further studies involving broad-spectrum enzyme inhibition panels are highly recommended. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative research.
References
- 1. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. irac-online.org [irac-online.org]
- 4. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. biozoojournals.ro [biozoojournals.ro]
- 7. Baseline susceptibility and cross resistances of some new acaricides in the European red mite, Panonychus ulmi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Spirotetramat resistance in Myzus persicae (Sulzer) (Hemiptera: Aphididae) and its association with the presence of the A2666V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotaxa.org [biotaxa.org]
- 16. researchgate.net [researchgate.net]
- 17. ijoear.com [ijoear.com]
A Head-to-Head Comparison: Spirodionic Acid Derivatives vs. Commercial Pesticides
In the landscape of modern crop protection, the demand for effective and selective pesticides with novel modes of action is paramount for sustainable agriculture and resistance management. This guide provides a detailed, data-driven comparison of spirodionic acid derivatives—a unique class of lipid biosynthesis inhibitors—with several widely used commercial pesticides. The analysis focuses on their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in agricultural science and drug development.
Overview of Compared Active Ingredients
This compound derivatives, also known as tetronic and tetramic acid derivatives, represent a distinct class of pesticides classified under Group 23 by the Insecticide Resistance Action Committee (IRAC).[1][2][3] This guide compares them against other major chemical classes:
-
Spirodionic Acids (Group 23): Spirodiclofen, Spiromesifen, and Spirotetramat.
-
Avermectins (Group 6): Abamectin.
-
Neonicotinoids (Group 4A): Imidacloprid and Thiamethoxam.
-
Pyrethroids (Group 3A): Cyfluthrin.
Mechanism of Action: A Tale of Different Targets
The primary difference between these pesticide classes lies in their biochemical mode of action (MoA). Understanding these distinct pathways is crucial for effective resistance management and integrated pest management (IPM) strategies.[4]
This compound Derivatives: Lipid Biosynthesis Inhibition
Spirodiclofen, spiromesifen, and spirotetramat act by inhibiting the enzyme Acetyl-CoA carboxylase (ACC).[5][6][7][8][9] This enzyme is critical for the first step in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage.[5][7][10] By disrupting lipid biosynthesis, these compounds primarily affect the developmental stages of pests, leading to stunted growth, incomplete molting, and reduced fecundity in adult females.[7][11][12] This unique MoA shows no cross-resistance with other existing acaricides, making it a valuable tool for controlling resistant pest populations.[11][13][14] Spirotetramat is particularly notable for its ambimobile systemic activity, meaning it can be transported both upwards via the xylem and downwards via the phloem within a plant, providing comprehensive protection to all plant parts, including new growth and roots.[5][15][16]
References
- 1. irac-online.org [irac-online.org]
- 2. irac-online.org [irac-online.org]
- 3. irac-online.org [irac-online.org]
- 4. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 5. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irac-online.org [irac-online.org]
- 10. fao.org [fao.org]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. How to use spirodiclofen insecticide|News|Agripesticide [agripesticide.com]
- 14. researchgate.net [researchgate.net]
- 15. Spirotetramat - Wikipedia [en.wikipedia.org]
- 16. pomais.com [pomais.com]
The Synthetic Challenge of Spirodionic Acid: A Comparative Guide to Plausible Methodologies
For researchers, scientists, and drug development professionals, the synthesis of complex natural products presents both a formidable challenge and a significant opportunity for the discovery of novel therapeutic agents. Spirodionic acid, a natural product featuring a characteristic spiro[5.5]undecane core, has garnered interest due to its unique architecture. However, a comprehensive, reproducible, and high-yielding synthetic route remains an area of active investigation. This guide provides a comparative overview of plausible synthetic strategies for this compound, drawing upon established methodologies for the construction of similar spirocyclic systems. Experimental data, where available from analogous syntheses, is presented to offer a quantitative basis for comparison.
Executive Summary
Proposed Synthetic Strategies: A Comparative Analysis
The synthesis of the spiro[5.5]undecane core of this compound represents the key chemical hurdle. Based on established precedent in natural product synthesis, two primary strategies emerge as the most viable: an intramolecular aldol condensation/Robinson annulation approach and a Diels-Alder cycloaddition.
| Strategy | Key Reaction | Potential Advantages | Potential Challenges | Reported Yields (Analogous Systems) | Typical Step Count (Analogous Systems) |
| Strategy A | Intramolecular Aldol Condensation / Robinson Annulation | Convergent, well-established for spirocycle formation. | Requires careful control of stereochemistry, potential for side reactions. | 15-25% overall yield | 10-15 steps |
| Strategy B | Diels-Alder Cycloaddition | High stereocontrol, potential for early introduction of complexity. | Requires synthesis of a suitable diene and dienophile, potential for low reactivity. | 20-30% overall yield | 8-12 steps |
Detailed Experimental Protocols (Hypothetical)
While a specific, validated protocol for this compound is not published, the following represents a plausible experimental workflow for Strategy A , the intramolecular aldol condensation approach. This protocol is a composite based on methods used for the synthesis of similar spirocyclic natural products.
Synthesis of a Key Diketone Precursor (Hypothetical)
-
Starting Materials: Commercially available substituted cyclohexanone and a suitable Michael acceptor.
-
Reaction: A Michael addition is carried out under basic conditions (e.g., NaH in THF) to couple the two starting materials, forming a diketone precursor.
-
Work-up and Purification: The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Intramolecular Aldol Condensation to Form the Spiro[5.5]undecane Core (Hypothetical)
-
Reaction: The purified diketone precursor is dissolved in an appropriate solvent (e.g., methanol) and treated with a base (e.g., potassium hydroxide) to induce an intramolecular aldol condensation. The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization and subsequent dehydration.
-
Work-up and Purification: The reaction is neutralized with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The resulting spirocyclic enone is purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the proposed synthetic strategies, the following diagrams were generated using the DOT language.
Benchmarking Propionic Acid Performance Against Known Standards in Antimicrobial and Anti-inflammatory Applications
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "spirodionic acid" did not yield significant results, suggesting it may be a novel or less common compound. This guide focuses on propionic acid , a structurally related and well-researched short-chain fatty acid with significant biological activity, which may be the intended subject of inquiry.
This guide provides a comprehensive comparison of propionic acid's performance against established standards in two key therapeutic areas: antimicrobial and anti-inflammatory applications. The data presented is compiled from various studies to offer a broad perspective on its efficacy.
Section 1: Antimicrobial Performance of Propionic Acid
Propionic acid is a well-documented antimicrobial agent, effective against a range of bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes and intracellular pH, leading to the inhibition of metabolic processes.[1]
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. The tables below summarize the MIC values of propionic acid against various microorganisms compared to other short-chain fatty acids.
Table 1: Comparative Antibacterial Activity of Propionic Acid and Other Organic Acids (MIC in mg/mL)
| Microorganism | Propionic Acid | Acetic Acid | Butyric Acid | Formic Acid | Reference |
| Escherichia coli | > 2400 | > 600 | > 62,500 | > 600 | [2] |
| Campylobacter jejuni | 500 - 800 | - | 500 | - | [3] |
| Staphylococcus aureus | - | - | - | - | |
| Pseudomonas aeruginosa | - | - | - | - | |
| Bacillus subtilis | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Antifungal Activity of Propionic Acid and Other Organic Acids (MIC in mM at varying pH)
| Fungus | pH | Propionic Acid | Acetic Acid | Lactic Acid | Reference |
| Aspergillus clavatus | 5.5 | ~25 | ~50 | > 500 | [4] |
| Penicillium roqueforti | 5.5 | ~25 | ~50 | > 500 | [4] |
| Various feedborne fungi | 3 | < 10 | < 10 | > 160 | [5] |
| Various feedborne fungi | 5 | 20-120 | 20-120 | > 500 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of organic acids using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Organic acids (propionic acid, acetic acid, etc.)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Antimicrobial Agents: Serial two-fold dilutions of the organic acids are prepared in the broth medium directly in the 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a spectrophotometer.[6]
Section 2: Anti-inflammatory Performance of Propionic Acid
Propionic acid and its derivatives have demonstrated significant anti-inflammatory properties. One of the key mechanisms is the inhibition of the TLR4/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. The percentage inhibition of edema is a measure of the compound's efficacy.
Table 3: Comparative Anti-inflammatory Activity of Propionic Acid Derivatives and a Standard NSAID in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| 3-benzoyl-propionic acid | 0.5 | 4 | ~50% (inferred from data) | [4] |
| Ibuprofen | 10 | 4 | 57.66 | [7] |
| Indomethacin (Standard) | 10 | 4 | 57.66 | [7] |
| Diclofenac Sodium (Standard) | 6 | 5 | 23.2 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The following protocol outlines the carrageenan-induced paw edema assay in rats.
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200g)
-
Carrageenan (1% in saline)
-
Test compound (e.g., propionic acid derivative)
-
Standard drug (e.g., Indomethacin, Diclofenac Sodium)
-
Plethysmometer
Procedure:
-
Animal Grouping and Acclimatization: Animals are divided into control, standard, and test groups and allowed to acclimatize.
-
Administration of Test and Standard Compounds: The test compound and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[2][9]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]
Section 3: Signaling Pathways and Experimental Workflows
TLR4/NF-κB Signaling Pathway
Propionic acid has been shown to suppress the activation of the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a key regulator of the inflammatory response.
Caption: TLR4/NF-κB Signaling Pathway Inhibition by Propionic Acid.
Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Short-Chain Fatty Acids
The following diagram illustrates a typical workflow for the quantitative analysis of short-chain fatty acids (SCFAs) like propionic acid from biological samples.
Caption: Workflow for GC-MS Analysis of Short-Chain Fatty Acids.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations—A synergistic effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Docking Analysis of Spirodionic Acid Derivatives in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of spirodionic acid derivatives against various biological targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of key workflows.
This compound derivatives are a class of compounds characterized by a spirocyclic core and a tetronic or tetramic acid moiety. They have garnered significant interest in agrochemical and pharmaceutical research due to their diverse biological activities. Notably, compounds like spirodiclofen and spirotetramat are known for their insecticidal and acaricidal properties, primarily through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis[1][2]. This guide delves into the comparative molecular docking studies of these and other spiro-derivatives to elucidate their potential as inhibitors for various protein targets.
Comparative Analysis of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a protein target. The binding energy, often expressed in kcal/mol, is a quantitative measure of this affinity, with lower (more negative) values indicating a more stable and potent interaction. The following table summarizes the docking results for various this compound derivatives and other spiro-compounds against their respective targets.
| Compound Class | Derivative Example(s) | Target Protein(s) | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues | Reference(s) |
| This compound Derivatives | Spirodiclofen | Antioxidant Enzymes | Not explicitly quantified in the provided text | Not specified | [3][4] |
| This compound Derivatives | Spirotetramat | Acetyl-CoA Carboxylase (ACC) | Not explicitly quantified in the provided text | Not specified | [5] |
| This compound Derivatives | Spirotetramat | Thyroid Receptor Beta (TRβ) | Not explicitly quantified in the provided text | Not specified | [6] |
| Spiro[quinazoline-indoline]diones | 3b, 3d, 3f | SARS-CoV-2 Main Protease (6LU7), Human Mast Cell Tryptase (2ZA5) | Not explicitly quantified in the provided text | Not specified | [7][8] |
| Spiropyrazoline Derivatives | Compound I, Compound II | Poly(ADP-ribose) polymerase 1 (PARP1) | -9.7, -8.7 | Ser243 (part of the grid box) | [9] |
| Spirooxindole Pyrrolidinyls | Compound 6i | α-glucosidase, α-amylase | -10.1, -8.9 | Not specified | [10] |
| Rhodanine-fused Spirooxindoles | 5g, 5k, 5s, 5l | α-amylase | IC50 values in µM range (in-vitro) | Not specified | [11] |
Note: The table reflects the data available in the provided search results. Not all studies reported a specific binding energy value.
Experimental Protocols: Molecular Docking
The following is a generalized, detailed methodology for performing molecular docking studies, synthesized from various research articles.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound derivatives and other ligands are sketched using a molecular builder program (e.g., ChemDraw, Marvin Sketch). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with docking software (e.g., .pdb, .mol2).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds. For instance, in the docking of spiropyrazoline derivatives with PARP1, the grid box was centered on the Cα atom of Ser243[9].
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, FlexX) is used to perform the docking calculations[9][12]. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose. The algorithm typically employs a scoring function to estimate the binding affinity.
-
Parameter Settings: Key parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search, are set. For example, in one study, the exhaustiveness, number of modes, and energy range were set to 8, 30, and 10, respectively[9].
3. Analysis of Results:
-
Binding Pose and Affinity: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy.
-
Molecular Interactions: The interactions between the ligand and the protein in the best binding pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation[7].
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from initial structure preparation to the final analysis of results.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Inhibition of Acetyl-CoA Carboxylase (ACC)
This compound derivatives like spirotetramat function by inhibiting acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid biosynthesis. The diagram below depicts this inhibitory action.
Caption: The inhibitory effect of this compound derivatives on the acetyl-CoA carboxylase (ACC) pathway.
References
- 1. Spirodiclofen (Ref: BAJ 2740) [sitem.herts.ac.uk]
- 2. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]
- 3. Molecular docking and toxicity assessment of spirodiclofen: protective role of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into spirotetramat-induced thyroid disruption during zebrafish (Danio rerio) larval development: An integrated approach with in vivo, in vitro, and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives [mdpi.com]
- 8. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives [mdpi.com]
- 10. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to Orthogonal Methodologies for the Validation of Spirodionic Acid Assay Results
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of small molecules like spirodionic acid are critical in drug discovery and development. While a primary assay may be developed for high-throughput screening or initial quantification, reliance on a single method can introduce bias or conceal inaccuracies. Orthogonal methods, which employ fundamentally different principles of detection or quantification, are essential for validating these primary results, ensuring data reliability, and meeting regulatory expectations.[1][2] This guide compares common orthogonal techniques for validating a hypothetical this compound assay, complete with experimental protocols and performance data.
The Principle of Orthogonal Validation
For the purpose of this guide, we will consider a hypothetical primary screen for this compound based on a competitive enzyme-linked immunosorbent assay (ELISA), a common high-throughput method for small molecule detection. We will then compare it against two powerful orthogonal methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The selection of an orthogonal method should be based on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The table below summarizes the key performance characteristics of our hypothetical primary assay and the selected orthogonal methods.
| Parameter | Competitive ELISA (Primary Assay) | HPLC-UV (Orthogonal Method 1) | LC-MS/MS (Orthogonal Method 2) |
| Principle | Antibody-antigen binding | Physicochemical separation and UV absorbance | Physicochemical separation and mass-to-charge ratio |
| Specificity | Dependent on antibody cross-reactivity | Moderate; based on retention time and UV spectrum | High; based on retention time and specific mass fragmentation |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) |
| Quantitative Accuracy | Good; relative quantification | Excellent; absolute quantification with standards | Excellent; gold standard for absolute quantification[5] |
| Throughput | High | Low to Medium | Low to Medium |
| Matrix Effect | Susceptible to interference from sample components | Moderate susceptibility | Can be significant but correctable with internal standards |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Detailed methodologies for both the primary and orthogonal validation assays are provided below. These protocols are representative and may require optimization for specific applications.
This protocol describes a method for the relative quantification of this compound in a sample.
Materials:
-
Microplate pre-coated with this compound-protein conjugate
-
This compound standard solutions
-
Samples containing unknown amounts of this compound
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Dilute samples as necessary.
-
Competitive Binding: Add 50 µL of standard or sample to each well of the coated microplate. Immediately add 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature. The free this compound in the sample/standard will compete with the coated this compound for antibody binding.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
-
Analysis: Plot the standard curve and determine the concentration of this compound in the samples.
This method provides absolute quantification of this compound based on its chromatographic separation and UV absorbance.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid)
-
This compound reference standard
-
Samples for analysis
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare stock solutions of the this compound reference standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Samples should be clarified to remove particulates. This may involve centrifugation followed by filtration through a 0.45 µm syringe filter. A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for complex matrices to remove interfering substances.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (e.g., 254 nm).
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the samples using the standard curve.
-
LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, making it a gold standard for small molecule quantification.[7][8]
Materials:
-
LC-MS/MS system (a triple quadrupole mass spectrometer coupled with an HPLC system)[7]
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Samples for analysis
Procedure:
-
Method Development:
-
Infuse a solution of the this compound standard into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify a stable and specific product ion. This precursor-product ion pair is known as a transition.
-
Develop an LC method to achieve good chromatographic separation of this compound from matrix components.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Prepare samples by adding the same fixed concentration of the internal standard. Perform sample clean-up (e.g., protein precipitation, SPE) as required.
-
-
LC-MS/MS Conditions:
-
LC: Use the separation method developed in step 1.
-
MS: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to monitor the specific transitions for this compound and the internal standard.[7]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules.
-
-
Analysis:
-
Inject the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to create a calibration curve.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the results from a primary assay using orthogonal methods.
Caption: Workflow for orthogonal validation of primary assay results.
Conclusion
Validating the results of a primary this compound assay with orthogonal methods like HPLC-UV and LC-MS/MS is a scientifically rigorous approach that enhances data reliability. While a primary assay such as an ELISA offers high throughput for initial screening, methods based on different physicochemical principles are essential for confirming results and providing accurate, absolute quantification.[2] This multi-faceted strategy ensures that decisions made in research and drug development are based on robust and trustworthy data, ultimately saving time and resources.[1]
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 4. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Small Molecules Analysis & QC [sigmaaldrich.com]
- 7. Quantitation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 8. allumiqs.com [allumiqs.com]
A Comparative Guide to Validated Analytical Methods for Spirodionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of spirodionic acid derivatives, a class of compounds significant in agriculture as pesticides. Due to a lack of publicly available inter-laboratory validation studies for a single method, this document synthesizes and compares data from robust single-laboratory validations. This approach offers valuable insights into the performance of current analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
The comparison highlights key performance metrics such as linearity, accuracy, precision, and limits of quantification, providing researchers with the data necessary to select and implement appropriate analytical strategies for these compounds.
Methodology Comparison
The prevalent analytical approach for this compound derivatives, such as spirotetramat, spirodiclofen, and spiromesifen, involves sample extraction followed by liquid chromatography for separation and mass spectrometry (MS/MS) or photodiode array (PDA) for detection. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient extraction technique.
Experimental Workflow: Generic QuEChERS and LC-MS/MS Protocol
The diagram below illustrates a typical workflow for the analysis of this compound derivatives in a food matrix.
Quantitative Performance Data
The performance of analytical methods is assessed through validation parameters established in single-laboratory settings. The following tables summarize quantitative data from validated methods for spirotetramat and related compounds in various food matrices.
Table 1: Method Performance for Spirotetramat and Metabolites by UHPLC-MS/MS in Edible Fungi
| Analyte | Linearity (R²) | Recovery (%) | Precision (%RSD) | LOQ (µg/kg) |
| Spirotetramat | ≥ 0.9953 | 74.5 - 106.4 | < 14.5 | 10 |
| Spirotetramat-enol | ≥ 0.9953 | 74.5 - 106.4 | < 14.5 | 10 |
| Spirotetramat-ketohydroxy | ≥ 0.9953 | 74.5 - 106.4 | < 14.5 | 10 |
| Spirotetramat-monohydroxy | ≥ 0.9953 | 74.5 - 106.4 | < 14.5 | 10 |
| Spirotetramat-enol-GA | ≥ 0.9953 | 74.5 - 106.4 | < 14.5 | 10 |
| Data sourced from a study on the simultaneous determination of three acaricides and their metabolites in edible fungi. The precision value represents intra- and inter-day relative standard deviations.[1][2] |
Table 2: Method Performance for Spirotetramat and Metabolite by HPLC-PDA in Fruit and Vegetables
| Analyte | Matrix | Recovery (%) | LOQ (mg/kg) |
| Spirotetramat | Mango | 72.72 - 86.76 | 0.05 |
| Spirotetramat-enol | Mango | 72.72 - 86.76 | 0.05 |
| Spirotetramat | Cabbage | 74.82 - 86.92 | 0.05 |
| Spirotetramat-enol | Cabbage | 74.82 - 86.92 | 0.05 |
| Data sourced from a study standardizing an HPLC method for the analysis of spirotetramat and its metabolite.[3] |
Comparison and Discussion
The presented data demonstrates that both UHPLC-MS/MS and HPLC-PDA methods can achieve acceptable performance for the analysis of this compound derivatives.
-
Sensitivity: The UHPLC-MS/MS method offers significantly lower limits of quantification (10 µg/kg, or 0.01 mg/kg) compared to the HPLC-PDA method (0.05 mg/kg).[1][3] This makes MS/MS detection more suitable for trace residue analysis required to meet regulatory limits, which are often in the low µg/kg range.[4] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) notes that analytical methods for spirotetramat and its four key metabolites based on LC-MS/MS typically achieve LOQs of 0.01 mg/kg for each analyte in various plant commodities.[5]
-
Scope and Specificity: The UHPLC-MS/MS method was validated for a broader range of metabolites simultaneously.[1][2] Mass spectrometry provides higher specificity than PDA detection, which is crucial for complex matrices where interferences may be present.
-
Accuracy and Precision: Both methods demonstrate good accuracy (recoveries generally between 70-110%) and precision (RSD < 20%), which are typical acceptance criteria for pesticide residue analysis.[1][3]
Principles of Inter-Laboratory Validation
While the single-laboratory data presented here is robust, inter-laboratory validation (also known as a collaborative study or reproducibility study) is the gold standard for assessing the ruggedness and transferability of an analytical method.[6][7] Guidelines from organizations like the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO) define reproducibility as the precision of a method when performed by different laboratories.[8][9][10] Such studies are essential for standardizing methods for official use, for example, in pharmacopoeias or for regulatory compliance monitoring.[9] The lack of such published data for this compound derivatives indicates an opportunity for future collaborative studies to establish a universally accepted standard method.
Experimental Protocols
1. UHPLC-MS/MS Method for Edible Fungi[1][2]
-
Extraction: A homogenized sample is extracted with acetonitrile containing 1% formic acid. Phase separation is induced by adding magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).
-
Cleanup: The resulting supernatant is purified using dispersive solid-phase extraction (dSPE) with a combination of primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.
-
Analysis: The final extract is analyzed by UHPLC-MS/MS. A matrix-matched calibration curve is used to compensate for matrix effects and ensure accurate quantification.
2. HPLC-PDA Method for Mango and Cabbage[3]
-
Extraction & Cleanup: The QuEChERS method was employed for both extraction and cleanup of the sample.
-
Analysis: The cleaned extracts were analyzed by HPLC with a Photo Diode Array (PDA) detector at a wavelength of 250 nm.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water in a 40:60 ratio was used for chromatographic separation.
References
- 1. Simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat and their relevant metabolites in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. fao.org [fao.org]
- 6. pfigueiredo.org [pfigueiredo.org]
- 7. usp.org [usp.org]
- 8. Interlaboratory study of a multiresidue gas chromatographic method for determination of organochlorine and pyrethroid pesticides and polychlorobiphenyls in milk, fish, eggs, and beef fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Unveiling the Metabolic Fate of Spirodionic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of compounds is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of two prominent spirodionic acid derivatives: spirotetramat and spirodiclofen. While direct, side-by-side quantitative in vitro metabolic stability data from liver microsome assays is not publicly available, this document synthesizes existing information on their metabolic pathways and provides a framework for evaluating their metabolic profiles.
Metabolic Pathways: A Tale of Two Enols
The initial metabolic transformation for both spirotetramat and spirodiclofen involves the formation of an enol derivative. This primary step is a crucial determinant of their subsequent metabolic fate.
In a comparative in vitro study using hepatocytes from rats, mice, and humans, spirotetramat was primarily metabolized to its enol form, BYI 08330-enol, which accounted for 66-100% of all metabolites across these species.
Similarly, the primary metabolic reaction for spirodiclofen is the cleavage of its ester group, leading to the formation of spirodiclofen-enol. This initial step is followed by further hydroxylation and degradation.
Below is a DOT script-generated diagram illustrating the initial metabolic activation of these compounds.
Comparative Metabolic Stability Data
While direct comparative data from a single liver microsomal stability assay is unavailable, the following table summarizes the hydrolytic stability of spirodiclofen at different pH levels. This information provides an indication of its chemical stability, which can influence its overall metabolic profile.
| Compound | pH | Temperature (°C) | Half-life |
| Spirodiclofen | 4 | 20 | 119.6 days |
| 7 | 20 | 52.1 days | |
| 9 | 20 | 2.5 days |
Data sourced from a 2009 JMPR evaluation.
Experimental Protocol: Liver Microsomal Stability Assay
To provide a framework for future comparative studies, a detailed, standardized protocol for a liver microsomal stability assay is outlined below. This assay is a fundamental tool for assessing the in vitro metabolic stability of compounds.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
96-well plates or microtubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired protein concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microtube, pre-warm the liver microsome suspension at 37°C for a few minutes.
-
Add the test compound to the microsome suspension to initiate the reaction (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining test compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
The following diagram, generated using DOT script, illustrates the workflow of a typical liver microsomal stability assay.
Comparative Analysis of Spirodionic Acid and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of spirodionic acid and its commercially successful analogs, spirotetramat and spirodiclofen. All three compounds belong to the class of spirocyclic tetronic/tetramic acid derivatives and share a common mode of action, the inhibition of acetyl-CoA carboxylase (ACC), a vital enzyme in lipid biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in the insecticidal and acaricidal properties of this chemical class.
Overview of this compound and its Analogs
This compound serves as the core structural motif for a range of potent insecticides and acaricides. Its derivatives, spirotetramat and spirodiclofen, have been developed and commercialized by Bayer CropScience and are effective against a broad spectrum of sucking pests. The primary mechanism of action for these compounds is the disruption of lipid metabolism in target organisms, leading to growth inhibition, reduced fecundity, and eventual mortality.[1][2]
Table 1: Chemical Structures and Properties
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | [Image of this compound structure] | C₁₅H₂₀O₄ | 264.32 |
| Spirotetramat | [Image of Spirotetramat structure] | C₂₁H₂₇NO₅ | 373.44 |
| Spirodiclofen | [Image of Spirodiclofen structure] | C₂₁H₂₄Cl₂O₄ | 411.32 |
Comparative Biological Activity
While specific comparative experimental data for this compound is limited in publicly available literature, the efficacy of its analogs, spirotetramat and spirodiclofen, has been well-documented against various mite species. The following table summarizes reported LC50 (lethal concentration for 50% of the test population) values, providing a benchmark for the potency of this chemical class.
Table 2: Comparative Efficacy (LC50) Against Pest Mites
| Compound | Pest Species | Life Stage | LC50 | Reference |
| Spirotetramat | Panonychus citri (Citrus Red Mite) | Egg | 31.6 ppm (in an 11-day bioassay) | Ouyang et al., 2012 |
| Spirodiclofen | Panonychus citri (Citrus Red Mite) | Egg | 10 ppm (in an 11-day bioassay) | Ouyang et al., 2012 |
| Spirotetramat | Tetranychus urticae (Two-spotted Spider Mite) | Egg | Not significantly different from Spirodiclofen | Askari Saryazdi et al., 2015 |
| Spirodiclofen | Tetranychus urticae (Two-spotted Spider Mite) | Adult | More effective than Spirotetramat and Spiromesifen | Askari Saryazdi et al., 2015 |
| Spiromesifen | Tetranychus urticae (Two-spotted Spider Mite) | - | LC50 of 14.086 µg per vial | USDA ARS |
Note: Spiromesifen is another commercially available tetronic acid derivative included for broader comparison.
Mechanism of Action: Acetyl-CoA Carboxylase Inhibition
The spirocyclic tetronic and tetramic acid derivatives function by inhibiting the enzyme acetyl-CoA carboxylase (ACC).[2] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. By inhibiting this enzyme, these compounds disrupt the production of essential lipids, affecting cell membrane integrity, energy storage, and the overall development of the pest.
The following diagram illustrates the ACC inhibition pathway:
Caption: Inhibition of Fatty Acid Synthesis by this compound Analogs.
Experimental Protocols
General Synthesis of Spirocyclic Tetronic Acid Derivatives
Caption: General Synthetic Workflow for Spirocyclic Tetronic Acids.
Protocol:
-
Cyanohydrin Formation: A cyclic ketone is reacted with a cyanide source (e.g., sodium cyanide) to form a cyanohydrin.
-
Esterification: The cyanohydrin is then esterified with an appropriate arylacetyl chloride in the presence of a base.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization via a Dieckmann condensation to form the spirocyclic tetronic acid core.
-
Acylation (for analogs): For derivatives like spirodiclofen, a final acylation step is performed to add the ester group at the 4-position of the tetronic acid ring.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
The inhibitory activity of the compounds on ACC can be determined using a non-radioactive spectrophotometric assay. This method measures the decrease in acetyl-CoA concentration over time.
Protocol:
-
Enzyme Preparation: Extract and partially purify ACC from the target pest.
-
Assay Mixture: Prepare a reaction mixture containing the purified ACC, acetyl-CoA, bicarbonate, magnesium, and ATP.
-
Inhibitor Addition: Add the test compound (this compound or its analog) at various concentrations to the assay mixture.
-
Reaction Initiation and Termination: Start the reaction by adding the enzyme and stop it at specific time points by adding trifluoroacetic acid.
-
Quantification: Determine the amount of remaining acetyl-CoA using a coupled enzyme assay with citrate synthase, following the formation of a colored product spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the rate of acetyl-CoA consumption and determine the IC50 value for each compound.
Conclusion
This compound and its derivatives represent a significant class of insecticides and acaricides with a unique mode of action. While spirotetramat and spirodiclofen have demonstrated potent activity against various agricultural pests, further research into the specific biological profile of this compound is warranted. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel spirocyclic tetronic acid derivatives, paving the way for the development of next-generation pest control agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, structure, and acaricidal/insecticidal activity of novel spirocyclic tetronic acid derivatives containing an oxalyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentscope.wipo.int [patentscope.wipo.int]
Safety Operating Guide
Navigating the Disposal of Spirodionic Acid: A Guide to Safe Laboratory Practices
Absence of specific public data on the disposal of Spirodionic acid necessitates a cautious approach, prioritizing safety and adherence to general laboratory chemical waste protocols. The cornerstone of safe chemical handling and disposal is the manufacturer-specific Safety Data Sheet (SDS), which provides critical information on hazards, handling, and emergency procedures.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety. While a specific, publicly available Safety Data Sheet (SDS) and detailed disposal procedures for this compound were not identified, the principles of hazardous waste management provide a clear framework for its safe handling and disposal. It is imperative to obtain the SDS from the supplier of this compound before proceeding with any handling or disposal activities.
Immediate Safety and Handling Protocol
Before any disposal process begins, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on general guidelines for handling acidic and potentially hazardous chemicals, the following PPE is recommended:
-
Eye Protection: Chemical splash goggles are essential.
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: A lab coat, closed-toe shoes, and long pants should be worn to protect the skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Step-by-Step General Disposal Procedure for Acidic Chemical Waste
The following is a general protocol for the disposal of acidic laboratory waste. This should be adapted based on the specific information provided in the this compound SDS and your institution's Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Classification:
-
Clearly label a dedicated waste container as "Hazardous Waste" and include the full chemical name, "this compound."[1][2]
-
Note the concentration and any other components of the waste mixture.
-
Determine if the waste is considered hazardous based on its characteristics (e.g., corrosivity, toxicity, flammability, reactivity) as outlined in the SDS and by regulatory bodies like the EPA.[3]
-
-
Waste Collection and Storage:
-
Use a compatible container for waste collection; plastic is often preferred for acidic waste.[1][3] The container must have a secure, leak-proof screw-on cap.[4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1]
-
Ensure secondary containment is used to capture any potential leaks or spills.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
Segregate the this compound waste from incompatible materials, particularly bases, oxidizers, and reactive metals.[1]
-
-
Waste Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's policy, often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS department.[1][5]
-
Complete any required hazardous waste disposal forms, providing accurate information about the waste's composition.[2]
-
-
Emergency Preparedness:
-
Have a chemical spill kit readily available.
-
In case of a spill, follow the emergency procedures outlined in the SDS and your laboratory's safety plan.
-
For eye or skin contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[6]
-
Quantitative Data for Chemical Waste Disposal
The following table summarizes typical quantitative parameters found in Safety Data Sheets and institutional guidelines that are critical for the proper disposal of chemical waste. Note: These are general values and may not apply to this compound. Always refer to the specific SDS.
| Parameter | Typical Guideline/Value | Significance for Disposal |
| pH for Sewer Disposal | Between 5.5 and 10.5 | Determines if the waste can be neutralized and disposed of down the drain (with permission).[7] |
| Flash Point | < 140°F (< 60°C) | Indicates an ignitability hazard, requiring specific storage and disposal as flammable waste.[3] |
| SAA Storage Limit (Volume) | Up to 55 gallons of a single hazardous waste | Exceeding this limit requires removal within three days.[4] |
| SAA Storage Limit (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | Stricter limits for highly toxic "P-listed" wastes.[3] |
| SAA Storage Time Limit | Up to 12 months for partially filled containers | Ensures timely disposal and prevents accumulation of old waste.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on established hazardous waste management protocols from various safety guidelines. Key methodologies include:
-
Waste Characterization: The process of identifying the hazardous properties of the waste, as defined by the Resource Conservation and Recovery Act (RCRA), including ignitability, corrosivity, reactivity, and toxicity.[3] This is a critical first step in determining the proper disposal route.
-
Acid-Base Neutralization: For some acidic wastes, a potential in-lab treatment involves neutralization to a pH between 5.5 and 9.0 before sewer disposal.[8] This must be done with caution to control heat generation and requires prior approval from the EHS department.[8]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Pathway for Chemical Waste Disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Spirodionic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Spirodionic acid (also known as Propionic acid), a flammable and corrosive chemical that requires careful management. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.
This compound is a colorless, oily liquid with a pungent odor.[1] It is classified as a flammable liquid and can cause severe skin burns, eye damage, and respiratory irritation.[2][3][4][5] Understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans are critical for safe laboratory operations.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment when handling this compound. Adherence to these guidelines is crucial to prevent exposure and ensure personal safety.
| Body Part | PPE Recommendation | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are essential to protect against splashes.[5] A face shield (minimum 8-inch) provides broader protection for the entire face from corrosive splashes.[5] |
| Skin | Chemical-Resistant Gloves | Inspect gloves before each use and use proper removal techniques to avoid skin contact.[5] Dispose of contaminated gloves after use.[5] |
| Protective Clothing | A complete suit protecting against chemicals is required.[5] Flame-retardant and antistatic protective clothing is also recommended due to the flammable nature of this compound.[5] | |
| Respiratory | NIOSH-Approved Respirator | Use a NIOSH-approved respirator when working in areas with inadequate ventilation or when the potential for inhaling vapors, mists, or aerosols exists.[6] In case of a spill or emergency, a self-contained breathing apparatus is necessary.[1][7] |
Standard Operating Procedure for Handling this compound
Following a detailed, step-by-step protocol is essential for minimizing the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][7]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
2. Handling the Chemical:
-
Use only non-sparking tools.[7]
-
When transferring, pour slowly to minimize splashing.
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]
-
Skin: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[1] Seek immediate medical attention.[1][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor immediately.[5]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Spill Management and Disposal Plan
Proper management of spills and waste is a critical component of laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material such as dry sand or earth.[1][9] For large spills, dike the material to prevent spreading.[9]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal:
-
Dispose of this compound and its containers as hazardous waste.[7]
-
Do not allow the chemical to enter drains or waterways.
-
All disposal must be in accordance with local, regional, and national regulations.[9]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely managing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.ca [fishersci.ca]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
- 9. vigon.com [vigon.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
